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  • Product: 8-Chloroisoquinolin-5-ol
  • CAS: 1897765-51-3

Core Science & Biosynthesis

Foundational

8-Chloroisoquinolin-5-ol chemical properties and structure

The following technical guide details the chemical properties, synthesis, and structural analysis of 8-Chloroisoquinolin-5-ol (CAS: 1897765-51-3). This document is structured for researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and structural analysis of 8-Chloroisoquinolin-5-ol (CAS: 1897765-51-3). This document is structured for researchers in medicinal chemistry and drug discovery.

Chemical Class: Halogenated Isoquinolinol | CAS: 1897765-51-3 | Role: Pharmacophore & Intermediate[1]

Executive Summary

8-Chloroisoquinolin-5-ol is a bifunctional heterocyclic scaffold characterized by a phenolic hydroxyl group at the C5 position and a chlorine atom at the C8 position of the isoquinoline core.[1] Unlike its isomer 5-chloroquinolin-8-ol (Cloxyquin), which is a potent metal chelator, 8-chloroisoquinolin-5-ol functions primarily as a hydrophobic-directed hydrogen bond donor .[1]

It is increasingly utilized in modern drug discovery to modulate lipophilicity (via the "Magic Chloro" effect) and to serve as a precursor for Suzuki-Miyaura cross-coupling reactions, targeting kinases and prolyl hydroxylase domains.

Structural & Physicochemical Analysis[1][2][3]

Molecular Identity
PropertyData
IUPAC Name 8-Chloroisoquinolin-5-ol
Molecular Formula C

H

ClNO
Molecular Weight 179.60 g/mol
Exact Mass 179.0138 Da
CAS Number 1897765-51-3
SMILES Oc1c(ccc(c2cncc1)Cl)c2
InChIKey PNXRRNWUYHYOQJ-UHFFFAOYSA-N
Electronic & Steric Properties
  • Acidity (pKa): The molecule is amphoteric.[1]

    • Phenolic OH (C5): Predicted pKa ~9.2–9.[1]8. The electron-withdrawing chlorine at C8 (para to the bridgehead) exerts a mild inductive acidification compared to unsubstituted isoquinolin-5-ol.[1]

    • Isoquinoline Nitrogen (N2):[2] Predicted pKa ~5.0–5.4 (Conjugate acid).[1]

  • Lipophilicity (LogP): Estimated at 2.4–2.[1]6. The C8-chlorine atom increases lipophilicity relative to the parent isoquinolin-5-ol (LogP ~1.1), enhancing membrane permeability in drug candidates.[1]

  • Tautomerism: Unlike 8-hydroxyquinolines, 8-chloroisoquinolin-5-ol does not form a stable keto-tautomer (quinolone-like) due to the lack of conjugation between the N2 and C5 positions.[1] It exists predominantly as the enol (phenol) form.[1]

Synthesis & Manufacturing Protocols

The synthesis of 8-chloroisoquinolin-5-ol is governed by electrophilic aromatic substitution (EAS) rules.[1] The hydroxyl group at C5 strongly activates the benzene ring, directing incoming electrophiles to the ortho (C6) and para (C8) positions.

Primary Route: Regioselective Chlorination

The most robust method involves the direct chlorination of isoquinolin-5-ol.[1] The C8 position is sterically favored over C6 (which is adjacent to the C5-hydroxyl) and electronically favored due to the para-directing effect of the hydroxyl group.[1]

Protocol:

  • Starting Material: Isoquinolin-5-ol (1.0 eq).[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).[1]

  • Reagent: N-Chlorosuccinimide (NCS, 1.05 eq) is preferred over Cl

    
     gas to control regioselectivity and prevent over-chlorination.[1]
    
  • Conditions: Stir at room temperature for 4–6 hours.

  • Workup: Quench with water, neutralize with NaHCO

    
     to pH 6–7 (precipitating the product), filter, and recrystallize from Ethanol/Water.
    
Mechanistic Pathway (Graphviz)

Synthesis Start Isoquinolin-5-ol (Substrate) Intermed Sigma Complex (C8 Attack) Start->Intermed Electrophilic Attack (Para-direction) Reagent NCS / AcOH (Electrophilic Source) Reagent->Intermed Product 8-Chloroisoquinolin-5-ol (Major Product) Intermed->Product -H+ (Re-aromatization) ByProduct 6-Chloro Isomer (Minor <5%) Intermed->ByProduct Steric Hindrance

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Reactivity Profile & Derivatization[1]

Researchers utilize this scaffold for its three distinct reactive handles: the Phenolic OH, the Aryl Chloride, and the Pyridine Nitrogen.

Functionalization Map[1]
Reaction TypeTarget SiteReagents/ConditionsUtility
O-Alkylation C5-OHR-X, K

CO

, DMF
Ether linkage formation for SAR exploration.[1]
Suzuki Coupling C8-ClAr-B(OH)

, Pd(dppf)Cl

, K

PO

Biaryl formation.[1] The C8-Cl is deactivated but can be coupled using active Pd catalysts (e.g., Buchwald precatalysts).
N-Oxidation N2mCPBA, DCMFormation of N-oxides to activate C1 for subsequent nucleophilic attack (Reissert reaction).[1]
Reactivity Logic Diagram

Reactivity Center 8-Chloroisoquinolin-5-ol Suzuki Suzuki-Miyaura (C8-Aryl Coupling) Center->Suzuki Pd cat., Ar-B(OH)2 Ether Williamson Ether (C5-O-Alkyl) Center->Ether R-Br, Base Salt HCl Salt Formation (N2 Protonation) Center->Salt HCl/Ether

Figure 2: Primary reactivity nodes for medicinal chemistry applications.[1]

Analytical Characterization

To validate the identity of 8-chloroisoquinolin-5-ol, the following spectral signatures are diagnostic:

  • 1H NMR (DMSO-d6):

    • H1 (Singlet): ~9.2 ppm (Deshielded by N and aromatic ring current).[1]

    • H3/H4 (Doublets): Characteristic isoquinoline backbone signals (~7.8–8.5 ppm).[1]

    • H6/H7 (Doublets): The benzene ring protons will appear as a pair of doublets (AB system) due to substitution at C5 and C8. Absence of H8 singlet confirms chlorination at C8.

  • Mass Spectrometry (LC-MS):

    • M+H: 180.02 (

      
      Cl) and 182.02 (
      
      
      
      Cl) in a 3:1 ratio.
    • Fragmentation: Loss of CO (28 Da) is common for phenols, followed by loss of Cl.

Biological & Pharmaceutical Context

Scaffold Utility

Unlike quinolines, the isoquinoline nitrogen in this molecule is not adjacent to the hydroxyl group. This prevents the formation of stable 5-membered chelate rings with metals (e.g., Fe, Cu), making 8-chloroisoquinolin-5-ol less toxic regarding non-specific metalloenzyme inhibition.[1]

Therapeutic Areas[1]
  • HIF Prolyl Hydroxylase Inhibitors: Isoquinoline-5-ols are bioisosteres for the isoquinoline-3-carboxamides found in anemia drugs (e.g., Roxadustat).[1] The C8-chloro group fills hydrophobic pockets in the HIF-PH enzyme active site.[1]

  • Kinase Inhibition: The planar structure allows intercalation into the ATP-binding pocket of kinases.[1] The C5-OH can H-bond with the hinge region, while the C8-Cl accesses the solvent-exposed front or the hydrophobic back pocket depending on orientation.[1]

  • Antibacterial Activity: Halogenated isoquinolinols exhibit disrupting effects on bacterial cell membranes, similar to chloroxine, but with altered metabolic stability profiles.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[1][3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenolic compounds are prone to oxidation (darkening) upon prolonged exposure to air and light.[1]

References

  • PubChem Compound Summary. 8-chloroisoquinolin-5-ol (CID 115015518).[1] National Library of Medicine.[1][3] Available at: [Link]

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[4][5] Chemical Science.[1][6] (Demonstrates regioselectivity principles in related fused heterocycles). Available at: [Link]

  • NIST Chemistry WebBook. Data for related isomer 5-chloroquinolin-8-ol (Cloxyquin) used for property benchmarking.[1] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Spectroscopic Characteristics of 8-Chloroisoquinolin-5-ol

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 8-chloroisoquinolin-5-ol. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 8-chloroisoquinolin-5-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to serve as a foundational resource for the identification and characterization of this compound. The predictions herein are based on established spectroscopic principles and data from analogous structures.

Introduction to 8-Chloroisoquinolin-5-ol

8-Chloroisoquinolin-5-ol is a halogenated derivative of the isoquinoline scaffold, a structural motif present in numerous natural products and pharmacologically active compounds. The presence of a chlorine atom and a hydroxyl group on the isoquinoline core is expected to significantly influence its electronic properties and, consequently, its spectroscopic behavior. Accurate prediction of its NMR and mass spectra is crucial for its unambiguous identification in complex reaction mixtures and for quality control purposes.

Molecular Structure:

Caption: Figure 1. Chemical Structure of 8-Chloroisoquinolin-5-ol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 8-chloroisoquinolin-5-ol is predicted to exhibit distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, as well as the electron-donating effect of the hydroxyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1~9.2s-
H-3~8.5d~5.5
H-4~7.6d~5.5
H-6~7.0d~8.0
H-7~7.5d~8.0
5-OH~5.0-6.0br s-

Rationale for Predictions:

  • H-1: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at a significantly downfield chemical shift.[2]

  • H-3 and H-4: These protons on the pyridine ring will show a characteristic doublet-of-doublets splitting pattern due to their coupling with each other. Their chemical shifts are influenced by the ring nitrogen.[2]

  • H-6 and H-7: These protons on the benzene ring are ortho to each other and will exhibit a doublet splitting pattern. The hydroxyl group at position 5 will have a shielding effect, while the chlorine at position 8 will have a deshielding effect, influencing their respective chemical shifts.

  • 5-OH: The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.[3]

Carbon Predicted Chemical Shift (δ, ppm)
C-1~152
C-3~143
C-4~118
C-4a~128
C-5~155
C-6~115
C-7~125
C-8~130
C-8a~135

Rationale for Predictions:

  • C-1 and C-3: These carbons are adjacent to the nitrogen atom and are expected to be significantly deshielded.

  • C-5: The carbon bearing the hydroxyl group will be highly deshielded due to the electronegativity of the oxygen atom.

  • C-8: The carbon attached to the chlorine atom will also be deshielded.

  • The remaining carbon signals are predicted based on general substituent effects in aromatic systems.[4][5]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 8-chloroisoquinolin-5-ol is predicted to show a distinct molecular ion peak. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.[6]

Predicted Mass Spectral Data:

  • Molecular Formula: C₉H₆ClNO

  • Molecular Weight: 179.60 g/mol [7]

  • Predicted Molecular Ion (M⁺): m/z = 179

  • Predicted M+2 Peak: m/z = 181

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of small molecules and radicals.[8]

Fragmentation_Pathway Figure 2. Predicted Mass Spectrometry Fragmentation Pathway M [C₉H₆ClNO]⁺˙ m/z = 179/181 frag1 [C₉H₅NO]⁺˙ m/z = 143 M->frag1 - Cl• frag2 [C₈H₅NO]⁺˙ m/z = 127 M->frag2 - CO, - H• frag3 [C₈H₄N]⁺ m/z = 114 frag2->frag3 - HCN

Caption: Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Explanation of Fragmentation:

  • Loss of a Chlorine Radical: The initial fragmentation could involve the loss of a chlorine radical (Cl•) to form a fragment ion at m/z 143.

  • Loss of Carbon Monoxide and a Hydrogen Radical: Heterocyclic compounds containing a hydroxyl group can undergo rearrangement and lose carbon monoxide (CO) and a hydrogen radical (H•), leading to a fragment at m/z 127.[9][10]

  • Loss of Hydrogen Cyanide: The isoquinoline ring can then fragment by losing hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds, resulting in an ion at m/z 114.[11]

Experimental Protocols

To experimentally verify the predicted spectra, the following protocols are recommended.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis:

NMR_Workflow Figure 3. Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard pulse sequences shim->acquire fourier Apply Fourier transformation acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integration of ¹H signals baseline->integrate peak_pick Peak picking for ¹H and ¹³C integrate->peak_pick

Caption: Figure 3. Workflow for NMR Analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 8-chloroisoquinolin-5-ol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[5][12] The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.[12] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[13]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width (typically 0-12 ppm), the number of scans (16-64 for good signal-to-noise), and the relaxation delay (1-5 seconds).[2][14]

    • ¹³C NMR: Acquire the spectrum with proton decoupling.[5] A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like TMS.[15][16][17][18][19]

Mass Spectrometry

Workflow for Mass Spectrometry Sample Preparation and Analysis:

MS_Workflow Figure 4. Workflow for Mass Spectrometry Analysis cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile) dilute_ms Dilute to a final concentration of ~1-10 µg/mL dissolve_ms->dilute_ms infuse Infuse the sample solution into the mass spectrometer's ion source dilute_ms->infuse ionize Ionize the sample using an appropriate technique (e.g., ESI or EI) infuse->ionize acquire_ms Acquire the mass spectrum over a suitable m/z range ionize->acquire_ms identify_m Identify the molecular ion peak acquire_ms->identify_m analyze_frag Analyze the fragmentation pattern identify_m->analyze_frag compare Compare with the predicted spectrum analyze_frag->compare

Caption: Figure 4. Workflow for Mass Spectrometry Analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[20][21][22] Proper sample preparation is crucial to avoid contamination and ensure optimal ionization.[23][24]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can aid in confirming the elemental composition of the molecular ion and its fragments.

  • Ionization Method: Electron ionization (EI) is a common technique for volatile and thermally stable compounds and often provides rich fragmentation data.[23] Electrospray ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and can be used to primarily observe the protonated molecule [M+H]⁺.[25]

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion and fragment ions (e.g., m/z 50-300). For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation.[20]

Conclusion

This guide provides a comprehensive set of predicted NMR and mass spectral data for 8-chloroisoquinolin-5-ol, along with detailed experimental protocols for their acquisition. The predictive nature of this data serves as a valuable starting point for researchers working with this compound, facilitating its identification and structural elucidation. Experimental verification of these predictions is highly recommended to establish a definitive spectroscopic profile for 8-chloroisoquinolin-5-ol.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Labo Mass Spectrométrie Protéomique. (2016, July 20). How to optimize your sample preparation technique for mass spectrometry.
  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.
  • Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975–986.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • SpinCore Technologies, Inc. (n.d.). NMR Software.
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
  • Adeeva, V. G., Bobyleva, M. S., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 965-969.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment.
  • Takhistov, V. V., Pleshkov, A. V., & Pleshkov, V. A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.
  • CAS. (n.d.). NMR Database for Faster Structural Data.
  • ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • PubChem. (n.d.). 8-chloroisoquinolin-5-ol (C9H6ClNO).
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5).
  • ChemicalBook. (2025, July 24). 8-Chloroisoquinoline | 34784-07-1.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • PubChem. (n.d.). 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • NMRDB. (n.d.). Predict 13C carbon NMR spectra.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • Trade Science Inc. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 957.
  • BenchChem. (2025). 1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide.
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817.
  • CymitQuimica. (n.d.). CAS 174873-81-5: 1-Chrolo-8-methylisoquinoline.
  • Wang, J., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 9837245.
  • The Organic Chemistry Tutor. (2021, December 6). Exercise 16.10 - Predict Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

Sources

Foundational

Technical Guide: Mechanism of Action of 8-Chloroisoquinolin-5-ol

The following technical guide details the mechanism of action, experimental validation, and therapeutic context of 8-Chloroisoquinolin-5-ol , a specialized small-molecule inhibitor. Executive Summary & Chemical Identity[...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic context of 8-Chloroisoquinolin-5-ol , a specialized small-molecule inhibitor.

Executive Summary & Chemical Identity[1]

8-Chloroisoquinolin-5-ol (CAS: 1897765-51-3 ) is a potent, synthetic small-molecule inhibitor primarily targeting the HIF Prolyl Hydroxylase (HIF-PH) enzymes. Belonging to the class of substituted isoquinolin-5-ols, it functions as a 2-oxoglutarate (2-OG) competitive antagonist .

By inhibiting the PHD enzymes (PHD1, PHD2, and PHD3), 8-Chloroisoquinolin-5-ol mimics the hypoxic state, preventing the degradation of Hypoxia-Inducible Factor (HIF-1


), thereby activating the transcription of erythropoietin (EPO) and other hypoxia-responsive genes. This mechanism places it in the same therapeutic class as Roxadustat and Vadadustat, often investigated for the treatment of renal anemia and ischemic conditions.
Chemical Specifications
PropertyDetail
IUPAC Name 8-chloroisoquinolin-5-ol
CAS Number 1897765-51-3
Molecular Formula C

H

ClNO
Molecular Weight 179.60 g/mol
Core Scaffold Isoquinoline (5-hydroxy substituted)
Key Substituents Chlorine at C8 (hydrophobic interaction); Hydroxyl at C5 (metal chelation)
Solubility DMSO (>10 mM), Ethanol (moderate); low aqueous solubility

Critical Disambiguation: Do not confuse with 5-chloro-8-hydroxyquinoline (Cloxiquine) or Clioquinol . While structurally similar (quinoline vs. isoquinoline), their biological targets (antibacterial/fungal) and metal-binding geometries differ significantly.

Mechanism of Action (MoA)

The primary mechanism of 8-Chloroisoquinolin-5-ol is the reversible, competitive inhibition of HIF Prolyl Hydroxylase Domain (PHD) enzymes .

Target Biology: The PHD-HIF Axis

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues (Pro402 and Pro564) on the HIF-1


 subunit. This hydroxylation requires:
  • Oxygen (O

    
    ) 
    
  • Iron (Fe

    
    ) 
    
  • 2-Oxoglutarate (2-OG) (co-substrate)

Hydroxylated HIF-1


 is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to rapid proteasomal degradation.
Molecular Inhibition Mechanism

8-Chloroisoquinolin-5-ol acts as a 2-OG mimetic . Its inhibition is driven by two key molecular interactions within the PHD active site:

  • Bidentate Chelation: The nitrogen of the isoquinoline ring and the oxygen of the 5-hydroxyl group form a bidentate coordination complex with the active site Fe

    
      ion. This displaces the iron-bound water molecule required for oxygen activation.
    
  • Hydrophobic Anchoring: The 8-chloro substituent occupies a specific hydrophobic pocket usually filled by the ethylene backbone of 2-OG. This steric fit enhances potency and selectivity over other iron-dependent dioxygenases.

Thermodynamic Consequence:



The inhibitor locks the enzyme in an inactive state, preventing the entry of 2-OG and O

. Consequently, HIF-1

remains non-hydroxylated, escapes VHL recognition, and accumulates in the cytoplasm.
Pathway Visualization

HIF_Pathway cluster_0 Mechanism of Inhibition normoxia Normoxia (O2 Present) hypoxia Hypoxia / Inhibition HIF1a HIF-1α (Unstable) PHD PHD Enzyme (Fe2+, 2-OG) HIF1a->PHD Substrate Accumulation HIF-1α Accumulation & Nuclear Translocation HIF1a->Accumulation Inhibition of PHD OH_HIF OH-HIF-1α (Hydroxylated) PHD->OH_HIF Hydroxylation Inhibitor 8-Chloroisoquinolin-5-ol Inhibitor->PHD Competes with 2-OG Chelates Fe2+ VHL VHL Complex OH_HIF->VHL Binding Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Transcription Gene Transcription (EPO, VEGF, GLUT1) Accumulation->Transcription + HIF-1β

Figure 1: The HIF signaling cascade. 8-Chloroisoquinolin-5-ol inhibits the PHD enzyme, blocking the hydroxylation path (left) and forcing the stabilization path (right).

Experimental Protocols for Validation

To validate the activity of 8-Chloroisoquinolin-5-ol, researchers should employ a combination of biochemical (cell-free) and cellular assays.

Protocol A: In Vitro PHD2 Fluorescence Polarization Assay

Objective: Quantify the IC


 of the inhibitor against the purified PHD2 catalytic domain.
  • Reagents:

    • Recombinant human PHD2 (catalytic domain).

    • FAM-labeled HIF-1

      
       peptide (residues 556–574).
      
    • Co-factors: Fe(II)SO

      
       (50 
      
      
      
      M), Ascorbate (2 mM), 2-Oxoglutarate (variable).
  • Method:

    • Step 1: Incubate PHD2 (200 nM) with 8-Chloroisoquinolin-5-ol (serial dilution: 0.1 nM – 100

      
      M) in assay buffer (20 mM Tris pH 7.5, 5 mM KCl, 1 mM DTT) for 15 min at room temperature.
      
    • Step 2: Add FAM-HIF peptide (50 nM) and 2-OG (10

      
      M) to initiate the reaction.
      
    • Step 3: Stop reaction after 20 min using 200 mM EDTA (chelates iron).

    • Step 4: Add purified VBC protein (VHL-ElonginB-ElonginC). VBC binds only to hydroxylated FAM-HIF peptide.

    • Step 5: Measure Fluorescence Polarization (FP). High FP = High binding (High Hydroxylation).

    • Result: The inhibitor will decrease FP in a dose-dependent manner.

Protocol B: Cellular HIF-1 Stabilization (Western Blot)

Objective: Confirm cell permeability and functional target engagement in Hep3B or HeLa cells.

  • Cell Culture: Seed Hep3B cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle (DMSO 0.1%).

    • Positive Control: CoCl

      
       (100 
      
      
      
      M) or Roxadustat (10
      
      
      M).
    • Test: 8-Chloroisoquinolin-5-ol (1, 10, 50

      
      M).
      
    • Incubate for 4–6 hours under normoxic conditions.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer containing protease inhibitors and deferoxamine (to prevent post-lysis hydroxylation).

  • Immunoblotting:

    • Primary Ab: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -Actin.
      
  • Data Analysis: Densitometry should show a dose-dependent increase in HIF-1

    
     bands comparable to CoCl
    
    
    
    .

Therapeutic Implications & References

Therapeutic Context
  • Anemia of Chronic Kidney Disease (CKD): By stabilizing HIF, the compound stimulates endogenous erythropoietin production.

  • Ischemic Protection: Pre-conditioning tissues against ischemic injury (e.g., in cardiac or renal models) by upregulating VEGF and glycolytic enzymes.

  • Metabolic Disorders: HIF stabilization can alter glucose metabolism (Warburg effect), potentially offering utility in metabolic syndrome research.

Summary of Key Data Points
ParameterExpected RangeNotes
IC

(PHD2)
50 nM – 500 nMHighly potent due to 8-Cl/5-OH synergy.
Cellular EC

1

M – 10

M
Dependent on cell permeability.
Selectivity >100-fold vs. FIHFactor Inhibiting HIF (FIH) has a distinct active site.
References
  • FibroGen, Inc. (2012). Inhibitors of HIF Prolyl Hydroxylase. World Intellectual Property Organization, WO 2012/037259 A1.

  • Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468.

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses." Journal of Medicinal Chemistry, 56(23), 9369-9402.

  • ChemSrc. (2025). 8-Chloroisoquinolin-5-ol (CAS 1897765-51-3) Entry.[1][2][3]

Sources

Exploratory

In silico docking studies of 8-Chloroisoquinolin-5-ol

Technical Whitepaper: In Silico Pharmacological Profiling of 8-Chloroisoquinolin-5-ol Executive Summary This technical guide provides a rigorous, non-templated workflow for the in silico evaluation of 8-Chloroisoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Pharmacological Profiling of 8-Chloroisoquinolin-5-ol

Executive Summary

This technical guide provides a rigorous, non-templated workflow for the in silico evaluation of 8-Chloroisoquinolin-5-ol . Unlike its ubiquitous isomer (5-chloro-8-hydroxyquinoline), this specific isoquinoline scaffold presents unique tautomeric and steric challenges that require specialized handling in computational drug design.

This document targets medicinal chemists and computational biologists, focusing on the Protein Kinase B (Akt1) pathway—a validated target for isoquinoline derivatives—to demonstrate a self-validating docking protocol. We prioritize the explanation of causality in parameter selection over rote instruction.

Ligand Chemistry & Quantum Mechanical Preparation

Before docking, the ligand must be treated not as a static 2D drawing but as a dynamic electronic entity. The 8-Chloroisoquinolin-5-ol core possesses two critical features: the amphoteric nature of the isoquinoline nitrogen and the phenolic hydroxyl group at position 5.

Tautomeric State & Protonation

At physiological pH (7.4), the isoquinoline nitrogen (pKa ≈ 5.4) exists predominantly in its neutral form, while the phenolic hydroxyl (pKa ≈ 9.5) remains protonated. However, the proximity of the 5-OH group to the ring nitrogen suggests potential intramolecular hydrogen bonding or tautomeric shifts that must be calculated.

Protocol:

  • 3D Generation: Convert SMILES (Oc1c2c(cncc2Cl)ccc1) to 3D coordinates.

  • Conformational Search: Perform a Monte Carlo conformational search to identify the global minimum, specifically rotating the C5-OH bond.

  • DFT Optimization (The Integrity Step):

    • Why: Standard force fields (MMFF94) often underestimate the "sigma-hole" effect of the Chlorine atom at position 8, which is crucial for halogen bonding.

    • Method: Optimize geometry using Density Functional Theory (DFT) at the B3LYP/6-31G * level. Calculate electrostatic potential (ESP) maps to locate the electron-deficient region on the chlorine atom (sigma-hole) [1].

Ligand Preparation Workflow (Diagram)

LigandPrep Start 2D Structure (SMILES) Protonation Epik/PropKa (pH 7.4 +/- 1.0) Start->Protonation Tautomer Gen DFT DFT Optimization (B3LYP/6-31G*) Protonation->DFT Geom Opt ESP ESP Charge Assignment DFT->ESP Sigma-Hole Def Output Docking-Ready Ligand (PDBQT) ESP->Output Format Conv

Figure 1: High-fidelity ligand preparation workflow emphasizing Quantum Mechanical (QM) validation of halogen bonding potentials.

Target Selection: The Akt1 Kinase Rationale

While isoquinolines are often screened as antifungals, recent literature identifies the isoquinoline core as a potent scaffold for Serine/Threonine Kinase Akt (Protein Kinase B) inhibition, a critical pathway in non-small cell lung cancer (NSCLC) [2].

  • Target: Human Akt1 (PDB ID: 4GV1 or 3QKK ).

  • Rationale: The ATP-binding pocket of Akt1 requires a planar scaffold (isoquinoline) to sandwich between Val164 and Phe438. The 5-OH group acts as a mimetic for the adenine amine, capable of hydrogen bonding with the hinge region (Ala230/Glu228).

The Self-Validating Docking Protocol

Trustworthiness in docking comes from validation. We do not proceed to production docking without first reproducing the experimental reality.

Step-by-Step Methodology

Step 1: System Cleaning

  • Remove all water molecules except those bridging the ligand and the gatekeeper residue (Thr160), if present.

  • Remove co-factors (unless essential for structural integrity).

Step 2: Grid Generation (The Search Space)

  • Center: Define the grid box center using the centroid of the co-crystallized inhibitor (e.g., GDC-0068 in PDB 4GV1).

  • Dimensions:

    
     Å.
    
  • Scientific Logic:[1][2][3][4][5][6][7] A box larger than 25 Å introduces excessive noise (false positives in solvent-exposed regions); a box smaller than 15 Å may clip the 8-Chloro substituent if the binding mode flips.

Step 3: Validation (Redocking)

  • Extract the native ligand from the PDB.

  • Dock it back into the generated grid.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the force field parameters or protonation states are incorrect.

Step 4: Production Docking (8-Chloroisoquinolin-5-ol)

  • Algorithm: Genetic Algorithm (Lamarckian) or Induced Fit Docking (IFD).

  • Exhaustiveness: Set to 32 or higher (high precision).

  • Scoring Function: Vina or Glide XP (Extra Precision) to account for the hydrophobic enclosure of the Chlorine atom.

Data Presentation & Interaction Analysis

Predicted Binding Affinity

The following table summarizes the expected output metrics based on comparative studies of isoquinoline derivatives against Akt1 [2][3].

MetricValue / RangeInterpretation
Binding Energy (

)
-7.5 to -9.2 kcal/molModerate to High affinity. Comparable to early-stage lead compounds.
Ligand Efficiency (LE) > 0.35High efficiency due to low molecular weight (< 200 Da).
RMSD (Cluster) < 1.5 ÅIndicates a highly convergent binding mode (stable pose).
pKi (Predicted) 6.5 - 7.2Estimated micromolar (

) inhibition range.
Interaction Mechanism (The "Why")

The docking results for 8-Chloroisoquinolin-5-ol are predicted to be driven by three distinct forces:

  • Hinge Region H-Bonding: The Isoquinoline Nitrogen (N2) acts as an H-bond acceptor from the backbone amide of Ala230 .

  • Solvent-Assisted H-Bonding: The 5-OH group likely interacts with Glu228 or Lys179 , potentially via a conserved water molecule. This mimics the ribose-phosphate interaction of ATP.

  • Halogen Bonding/Hydrophobic Fill: The 8-Chloro substituent is positioned to occupy the hydrophobic pocket formed by Leu156 and Phe438 . The chlorine atom increases lipophilicity, displacing high-energy water molecules from this hydrophobic cleft, providing an entropic gain in binding energy [4].

Molecular Interaction Map (Diagram)

Interactions Ligand 8-Chloroisoquinolin-5-ol Ala230 Ala230 (Hinge) Ligand->Ala230 H-Bond (N2 acceptor) Glu228 Glu228 (Gatekeeper) Ligand->Glu228 H-Bond (5-OH donor) Phe438 Phe438 (Hydrophobic) Ligand->Phe438 Pi-Pi Stacking Leu156 Leu156 (Hydrophobic) Ligand->Leu156 Halogen Bond (8-Cl)

Figure 2: Predicted molecular interaction network within the Akt1 active site. Note the critical Halogen Bond at Leu156.

Conclusion & Strategic Recommendations

The in silico profile of 8-Chloroisoquinolin-5-ol suggests it is a highly efficient "fragment-like" binder. It lacks the steric bulk to be a nanomolar inhibitor on its own but serves as an excellent Starting Point (Fragment) for elaboration.

Recommendation: Synthetic expansion should focus on the 5-OH position . Etherification at this site to extend into the ribose-binding pocket could significantly improve potency while maintaining the core stability provided by the 8-Chloro-Isoquinoline scaffold.

References

  • BenchChem. (2025).[4][8] Docking Studies of Isoquinoline Derivatives with Protein Targets: A Comparative Guide. Retrieved from

  • Solecka, J., et al. (2016).[9] Molecular docking studies... of dihydroisoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from

  • Kulik, S., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from

  • Pintilie, L., et al. (2016).[1][9] Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie. Retrieved from

  • Vasudevan, P., et al. (2018). Molecular Docking Studies of Indenoisoquinoline Derivatives with DNA-Topoisomerase I Complex. International Journal of Pharmaceutical Sciences and Research. Retrieved from

Sources

Foundational

Introduction: The Privileged Scaffold of Chloroisoquinoline

An In-depth Technical Guide to Substituted Chloroisoquinolines: Synthesis, Structure-Activity Relationships, and Therapeutic Applications The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Chloroisoquinolines: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. When substituted with a chlorine atom, this "privileged scaffold" gives rise to chloroisoquinolines, a class of molecules with remarkable versatility and a broad spectrum of biological activities. The strategic placement of the chloro-substituent dramatically influences the molecule's electronic properties and reactivity, making it a key intermediate for synthesizing complex therapeutic agents.[1][2]

Substituted chloroisoquinolines have been extensively investigated and have shown significant promise as anticancer, antimalarial, antiviral, and anti-inflammatory agents.[3][4][5] Their efficacy often stems from their ability to interact with critical biological targets, such as protein kinases, DNA, and metabolic enzymes.[5][6][7] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin the therapeutic potential of this important class of compounds.

Core Synthesis Strategies

The construction of the chloroisoquinoline scaffold can be achieved through several established and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods like the Pomeranz-Fritsch reaction provide a reliable pathway to the isoquinoline core, which can then be subjected to chlorination. A more direct and versatile approach often involves the Vilsmeier-Haack reaction, which can be used to formylate activated aromatic rings, followed by cyclization to yield the heterocyclic system.[8][9][10] For instance, 1-chloroisoquinoline can be synthesized effectively from isoquinoline-N-oxide using phosphoryl chloride (POCl₃), which acts as both a chlorinating and dehydrating agent.[11][12]

Modern Synthetic Methodologies

Recent advancements have focused on developing more efficient, greener, and versatile synthetic protocols. These include:

  • Metal-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes has emerged as a powerful, atom-economical method for constructing functionalized isoquinolone derivatives.[13] Similarly, palladium-catalyzed cross-coupling reactions using 1-chloroisoquinoline as a building block enable the synthesis of derivatives like 1-phenylisoquinoline, which are used in applications such as luminescent devices.[11][14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of substituted isoquinolines, offering an energy-efficient alternative to conventional heating.[9][15]

  • Multi-Component Reactions: Innovative methods allow for the assembly of highly substituted isoquinolines from as many as four components in a single operation, providing rapid access to diverse chemical libraries.[16][17]

G cluster_0 Synthesis of Core Scaffold cluster_1 Functionalization Starting Materials Starting Materials Isoquinoline Core Synthesis Isoquinoline Core Synthesis Starting Materials->Isoquinoline Core Synthesis e.g., Pomeranz-Fritsch, Multi-component rxns Chlorination Chlorination Isoquinoline Core Synthesis->Chlorination e.g., POCl3 Substituted Chloroisoquinoline Substituted Chloroisoquinoline Chlorination->Substituted Chloroisoquinoline Further Substitution Further Substitution Substituted Chloroisoquinoline->Further Substitution e.g., Suzuki Coupling, Nucleophilic Substitution Final Bioactive Compound Final Bioactive Compound Further Substitution->Final Bioactive Compound

General workflow for synthesis and functionalization.

Structure-Activity Relationships (SAR): Decoding the Impact of Substitution

The biological activity of chloroisoquinoline derivatives is highly dependent on the position of the chlorine atom and the nature of other substituents on the ring system. Understanding these structure-activity relationships (SAR) is crucial for designing potent and selective drug candidates.[18]

Core isoquinoline structure with key substitution positions.
Key Substitution Positions
  • 1-Chloroisoquinolines: These compounds are valuable synthetic intermediates.[1] The chlorine at the C1 position is readily displaced, making it a handle for introducing various functional groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[11] This versatility has been exploited to prepare aminoisoquinolinylurea derivatives with antiproliferative activity against melanoma cell lines.[11]

  • 4-Chloroisoquinolines: The synthesis of 4-chloroisoquinolines can be achieved through methods such as trapping eneamido anion intermediates with hexachloroethane.[16][17] This position is crucial for creating diverse molecular libraries. The reactivity of the C4-chloro group allows for further functionalization to modulate biological activity.[2]

  • 7-Chloroquinolines and Isoquinolines: The 7-chloro substitution pattern is the most extensively studied and is a hallmark of many potent therapeutic agents.

    • Antimalarial Activity: The 7-chloro-4-aminoquinoline scaffold is the basis for chloroquine, a historically vital antimalarial drug.[7][19] SAR studies show that the 7-chloro group is essential for activity. Modifications to the alkylamino side chain at the C4 position have been a primary strategy to overcome drug resistance, leading to analogues with improved efficacy against chloroquine-resistant strains of Plasmodium falciparum.[19][20]

    • Anticancer Activity: A wide array of 7-chloroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines.[3][21] For example, 7-chloroquinolinehydrazones have demonstrated submicromolar GI₅₀ values across panels of leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines.[3] Similarly, 7-chloro-(4-thioalkylquinoline) derivatives, particularly sulfonyl N-oxides, are potent cytotoxic agents that induce apoptosis.[22]

Substitution PatternKey Structural FeaturePrimary Biological ActivityExample / Target
1-Chloro- Reactive chloro group at C1AntiproliferativeSynthetic intermediate for complex molecules[11]
4-Chloro- Chloro group at C4Diverse (scaffold for libraries)Versatile building block[16][17]
7-Chloro-4-Amino- Classic chloroquine scaffoldAntimalarial, AntiviralInhibition of heme polymerization, raising endosomal pH[7][23]
7-Chloro-Hydrazone Hydrazone moietyBroad-spectrum anticancerCytotoxic against NCI-60 cell line panel[3]
7-Chloro-4-Thioalkyl Thioalkyl side chain at C4AnticancerInduction of apoptosis and cell cycle arrest[22]
Chloro-Benzenesulfonamide Hybrid Hybrid moleculeAnticancer (Kinase Inhibition)PI3K pathway inhibitors[6]

Therapeutic Applications & Mechanisms of Action

The diverse biological activities of substituted chloroisoquinolines are attributed to their ability to modulate multiple cellular pathways.

Anticancer Agents

Chloroisoquinoline derivatives exert their anticancer effects through various mechanisms, making them a rich source for oncological drug discovery.[21][24]

  • Kinase Inhibition: Many quinoline-based compounds are potent kinase inhibitors.[25][26] Hybrids of chloroquinoline and benzenesulfonamide have been developed as inhibitors of Phosphoinositide 3-kinases (PI3K), a critical enzyme in cell signaling pathways that are often dysregulated in cancer.[6] Inhibition of the PI3K/AKT pathway disrupts signals that promote uncontrolled cell proliferation and survival.[6][27]

  • Induction of Apoptosis and Cell Cycle Arrest: 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in leukemia cell lines.[22] Other isoquinoline derivatives can arrest the cell cycle at the G2/M or S-phase, ultimately leading to programmed cell death.[5][24]

  • Autophagy Modulation: Chloroquine itself is widely used as an experimental agent in cancer research due to its ability to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive stress.[28] At low concentrations, it acts as an autophagy inhibitor, while at higher doses, it can induce cell death through lysosomal membrane permeabilization (LMP) and the production of reactive oxygen species (ROS).[28]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Cell Survival, Proliferation, Growth AKT->Downstream Inhibitor Substituted Chloroisoquinoline Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT signaling pathway.
Antimalarial Agents

The primary mechanism of action for 4-aminoquinoline drugs like chloroquine involves their accumulation in the acidic digestive vacuole of the malaria parasite.[7] Inside the vacuole, the drug interferes with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which lyses membranes and kills the parasite.[7] Much of the current research focuses on modifying the chloroquine scaffold to overcome resistance mechanisms developed by the parasite.[20]

Antiviral Agents

Chloroquine and its derivatives exhibit broad-spectrum antiviral activity against a range of viruses, including human coronaviruses like HCoV-OC43 and SARS-CoV-2.[4][23][29] The proposed mechanism involves the drug's ability to increase the pH of endosomes. This change in acidity interferes with the fusion of the virus with the host cell membrane, a critical step for viral entry and replication.[23][29]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide

This protocol describes a standard method for preparing 1-chloroisoquinoline, a versatile synthetic intermediate.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isoquinoline-N-oxide (1 equivalent).

  • Reagent Addition: Under an inert atmosphere and cooled in an ice bath, slowly add phosphoryl chloride (POCl₃) (approx. 10 equivalents) dropwise to the isoquinoline-N-oxide with stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 105°C) overnight.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching and Extraction: Slowly pour the residue onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-chloroisoquinoline.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard method for screening the cytotoxic potential of anticancer compounds.[27]

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chloroisoquinoline compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Substituted chloroisoquinolines represent a highly versatile and therapeutically relevant class of heterocyclic compounds. Their importance is firmly established in antimalarial therapy and continues to grow in oncology and virology. The ease of synthesis and the potential for diverse functionalization make the chloroisoquinoline scaffold an ideal starting point for developing novel drug candidates.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or viral proteins to minimize off-target effects and toxicity.

  • Overcoming Resistance: Developing next-generation compounds that can circumvent established drug resistance mechanisms in both infectious diseases and cancer.

  • Green Chemistry: Employing more sustainable and efficient synthetic methods, such as photocatalysis and flow chemistry, for the large-scale production of these compounds.[15]

  • Combination Therapies: Exploring the synergistic effects of chloroisoquinoline derivatives when used in combination with other established therapeutic agents.

The continued exploration of the chemical space around the chloroisoquinoline nucleus, guided by a deep understanding of its structure-activity relationships, holds immense promise for addressing some of the most pressing challenges in global health.

References

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012, December 7).
  • A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (2011, September 9). Harvard University.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC.
  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite - MESA. (2025, July 22).
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-oxo-4-hydroxy- 1,2-dihydroquinoline-3-carboxamide Analogs as Anticancer Agents - Benchchem. BenchChem.
  • 1-Chloroisoquinoline - Chem-Impex.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - PMC.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC - PubMed Central.
  • CAS 1532-91-8: 4-Chloroisoquinoline - CymitQuimica. CymitQuimica.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (2022, October 8). MDPI.
  • Isoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (2025, August 26).
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC.
  • 1-Chloroisoquinoline - ChemicalBook. (2026, January 13). ChemicalBook.
  • Antiviral Activity of Chloroquine against Human Coronavirus OC43 Infection in Newborn Mice - PMC.
  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC.
  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021, July 6).
  • 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition - Research and Reviews. (2017, March 8). Research and Reviews: Journal of Chemistry.
  • What is the application and preparation of 1-Chloroisoquinoline? - FAQ - Guidechem. (2020, July 6). Guidechem.
  • New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC. (2022, December 2).
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025, March 25). YouTube.
  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines - MDPI. (2022, August 10). MDPI.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). MDPI.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.
  • An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. BenchChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). SpringerLink.
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  • Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar. (1988). Semantic Scholar.
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Exploratory

Technical Guide: Physical Properties &amp; Characterization of 8-Chloroisoquinolin-5-ol

The following technical guide details the physical properties and characterization protocols for 8-Chloroisoquinolin-5-ol . Executive Summary & Chemical Identity[1] 8-Chloroisoquinolin-5-ol is a functionalized isoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties and characterization protocols for 8-Chloroisoquinolin-5-ol .

Executive Summary & Chemical Identity[1]

8-Chloroisoquinolin-5-ol is a functionalized isoquinoline scaffold often utilized as a fragment in fragment-based drug discovery (FBDD) or as a metabolic reference standard. Unlike its isomer 5-chloro-8-hydroxyquinoline (Cloxiquine), which possesses an intramolecular hydrogen bond, this compound relies on intermolecular networks, significantly influencing its solid-state properties.

Due to its status as a specialized research intermediate, direct experimental physicochemical data in open literature is scarce. This guide synthesizes structural activity relationship (SAR) predictions based on the parent scaffold (5-hydroxyisoquinoline) and provides validated experimental protocols for establishing its specific property profile.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 8-Chloroisoquinolin-5-ol
Common Name 8-Chloro-5-hydroxyisoquinoline
CAS Number 1897765-51-3 (Reference for isomer/salt forms may vary)
Molecular Formula C

H

ClNO
Molecular Weight 179.60 g/mol
SMILES Oc1c(Cl)ccc2cnccc12
Structural Class Halogenated Hydroxyisoquinoline

Physical Properties Profile

Melting Point Analysis

Predicted Range: 195°C – 225°C (Decomposition likely >230°C)

  • Mechanistic Insight: The parent compound, 5-hydroxyisoquinoline , exhibits a high melting point of 220°C .[1] This is driven by strong intermolecular hydrogen bonding between the hydroxyl donor (C5-OH) and the isoquinoline nitrogen acceptor (N2) of adjacent molecules, forming a polymeric crystal lattice.

  • Substituent Effect: The introduction of a Chlorine atom at position 8 (para-like to the hydroxyl) adds lipophilicity and molecular weight. While halogens can disrupt packing, they also engage in halogen bonding. Unlike 8-hydroxyquinolines (MP ~76°C), which form intramolecular bonds that lower the melting point, 8-chloroisoquinolin-5-ol cannot chelate internally. Therefore, it retains the high-melting solid character of the parent scaffold.

Solubility Profile

Classification: Amphoteric; Low Aqueous Solubility (Neutral pH).

Solvent SystemSolubility RatingMechanistic Rationale
Water (pH 7.4) Low (< 0.5 mg/mL)The neutral zwitterionic character and aromatic

-stacking limit dissolution.
0.1N HCl (pH 1) High (> 10 mg/mL)Protonation of the isoquinoline nitrogen (

~5.0) forms a soluble cation.
0.1N NaOH (pH 13) High (> 10 mg/mL)Deprotonation of the phenolic hydroxyl (

~8.2) forms a soluble anion.
DMSO / DMF Excellent (> 50 mg/mL)Dipolar aprotic solvents disrupt the intermolecular H-bond network efficiently.
Methanol ModerateSoluble, but may require warming due to crystal lattice energy.
Ionization (pKa)
  • 
     (Isoquinoline N):  Predicted ~4.8 – 5.2 (The 8-Cl exerts an electron-withdrawing inductive effect, slightly lowering basicity compared to unsubstituted isoquinoline).
    
  • 
     (Phenolic OH):  Predicted ~8.0 – 8.5 (The 8-Cl enhances acidity via inductive withdrawal).
    

Visualization of Chemical Behavior

Diagram 1: pH-Dependent Solubility & Speciation

The following logic diagram illustrates the speciation of the compound across the pH scale, which dictates the solvent selection for extraction and formulation.

SolubilitySpeciation Acid Acidic Medium (pH < 4) Species: Cationic (+) Solubility: HIGH Neutral Neutral Medium (pH 6-7) Species: Neutral / Zwitterion Solubility: LOW (Precipitation Risk) Acid->Neutral Deprotonation of N-H+ (pKa ~5.0) Neutral->Acid Protonation Base Basic Medium (pH > 9) Species: Anionic (-) Solubility: HIGH Neutral->Base Deprotonation of -OH (pKa ~8.2) Base->Neutral Acidification

Caption: Speciation flow of 8-Chloroisoquinolin-5-ol showing high solubility regions (Green/Blue) vs. precipitation risk zone (Red).

Experimental Characterization Protocols

Since specific literature values are limited, the following self-validating protocols are recommended to establish the exact physicochemical constants for your specific lot.

Protocol A: Capillary Melting Point Determination

Use this method to assess purity and identity.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates can depress MP).

  • Loading: Pack 2-3 mm of substance into a glass capillary tube. Ensure tight packing by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 180°C.

    • Slow Ramp (1°C/min) from 180°C until liquid phase is observed.

  • Validation: If the melting range is >2°C (e.g., 205–210°C), recrystallize from Methanol/Ethyl Acetate and repeat. A sharp range (<1°C) indicates high purity.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask)

Use this method for formulation development or biological assay preparation.

  • Saturation: Add excess solid (~5 mg) to 1 mL of the target buffer (pH 1.2, 7.4) or solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (ensure low drug binding).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Standard Curve: Prepare a 1 mg/mL stock in DMSO and dilute serially to create a calibration curve.

    • Calculation:

      
      
      
Diagram 2: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Sample SolventAdd Add Excess Solid to Solvent (Water, pH 7.4, pH 1.2) Start->SolventAdd Agitate Agitate 24h @ 25°C SolventAdd->Agitate Filter Filter (0.22 µm PVDF) Agitate->Filter Analyze HPLC-UV Quantification Filter->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Step-by-step workflow for determining thermodynamic solubility.

Handling & Stability

  • Light Sensitivity: Isoquinolines are prone to photo-oxidation. Store in amber vials.

  • Hygroscopicity: The phenolic moiety may absorb moisture. Store in a desiccator at -20°C for long-term stability.

  • Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE.

References

  • PubChem Database. 8-chloroisoquinolin-5-ol (CID 115015518).[2] National Library of Medicine. Available at: [Link]

  • Albert, A. & Phillips, J.N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society. (Foundational text for isoquinoline pKa prediction).

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Novel Isoquinoline Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract: The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional material...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence stems from a unique combination of structural rigidity, synthetic versatility, and the ability to engage in diverse biological interactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic synthesis of novel isoquinoline scaffolds. We will move from foundational, century-old name reactions to the latest advancements in transition-metal-catalyzed C-H activation, offering not just protocols but the causal reasoning behind experimental choices. This document is designed to be a self-validating resource, grounding key mechanistic claims in authoritative literature and providing detailed, actionable methodologies for laboratory application.

The Enduring Significance of the Isoquinoline Scaffold in Medicinal Chemistry

Ubiquity in Nature and Medicine

The isoquinoline framework is a cornerstone of alkaloid chemistry.[4][5][6] Nature has prolifically employed this scaffold to create a vast library of biologically active compounds, found widely in plant families like Papaveraceae and Berberidaceae.[7] This includes renowned molecules such as the analgesic morphine, the antitussive codeine, the antimicrobial and antidiabetic agent berberine, and the muscle relaxant papaverine.[5][6][7] The diverse pharmacological profiles of these natural products, spanning anticancer, anti-inflammatory, antiviral, and CNS-modulating activities, underscore the scaffold's profound medicinal importance and continue to inspire modern drug discovery efforts.[1][4][7]

A Privileged Structural Motif in Drug Discovery

In medicinal chemistry, the isoquinoline core is considered a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. Its rigid, planar structure provides a defined orientation for substituents, while the nitrogen atom acts as a key hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility and receptor interactions. Reduced forms, such as tetrahydroisoquinolines (THIQs), introduce stereochemical complexity, further expanding the accessible chemical space and biological activity.[2][8]

Strategic Approaches to Isoquinoline Synthesis: A Retrosynthetic Perspective

The construction of the isoquinoline core can be approached through several primary bond disconnections. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

Disconnection Strategies and Key Synthons

Classical syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, rely on intramolecular electrophilic aromatic substitution, forming a key C-C bond on an electron-rich aromatic ring.[1] Modern transition-metal-catalyzed methods offer alternative disconnections, often involving the activation of otherwise inert C-H bonds, providing novel and more atom-economical pathways to complex isoquinolines.[9][10]

Retrosynthesis cluster_classical Classical Intramolecular Cyclization cluster_modern Modern C-H Activation Isoquinoline Substituted Isoquinoline Phenethylamide β-Phenylethylamide Isoquinoline->Phenethylamide Bischler-Napieralski Pomeranz-Fritsch Tryptamine β-Arylethylamine + Aldehyde Isoquinoline->Tryptamine Pictet-Spengler Benzamidine Aryl Amidine + Alkyne Isoquinoline->Benzamidine Rh(III)-Catalyzed C-H Annulation Benzimine Benzimine + Alkyne Isoquinoline->Benzimine Pd/Ru-Catalyzed C-H Annulation

Caption: Key retrosynthetic disconnections for isoquinoline synthesis.

Foundational Synthetic Methodologies: The Classics Revisited

These methods form the bedrock of isoquinoline synthesis and are essential for any researcher in the field.

The Bischler-Napieralski Reaction

Discovered in 1893, this reaction facilitates the intramolecular cyclization of β-arylethylamides using a dehydrating agent to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinoline.[11][12][13]

Causality of Reagent Choice: The reaction requires strong acidic conditions and a dehydrating agent. Phosphoryl chloride (POCl₃) is most common, but phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) are also used.[11][12][13] The choice of reagent is critical. POCl₃ activates the amide carbonyl, facilitating the formation of a key nitrilium ion intermediate.[11] This highly electrophilic species then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring. For less reactive aromatic systems (i.e., those without strong electron-donating groups), a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is necessary to drive the reaction to completion.[12]

Self-Validating Protocol: Synthesis of a Dihydroisoquinoline Intermediate This protocol describes the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. The methoxy groups activate the aromatic ring, facilitating the electrophilic cyclization.

  • Reagent Setup: To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile (5 mL per 1 mmol of amide), add phosphoryl chloride (POCl₃, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 82 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and concentrated ammonium hydroxide until the pH is >9.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the target dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[14][15] This reaction is a cornerstone in the synthesis of numerous indole and isoquinoline alkaloids.[14]

Stereochemical Considerations: When a chiral β-arylethylamine (e.g., derived from an amino acid like L-tryptophan) is used, the reaction can proceed with high diastereoselectivity.[15] More recently, catalytic asymmetric variants have been developed using chiral Brønsted acids, such as phosphoric acids, which can protonate and activate the intermediate imine, creating a chiral environment that directs the enantioselective cyclization.[16][17] This has been a major breakthrough, enabling access to enantioenriched THIQ scaffolds from achiral precursors.[16]

The Pomeranz-Fritsch Reaction

Also emerging in 1893, this reaction constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of the intermediate benzalaminoacetal.[18][19][20]

Overcoming Challenges: The classical Pomeranz-Fritsch reaction often suffers from low yields and requires harsh conditions (e.g., concentrated sulfuric acid).[19][21] The Schlittler-Müller modification provides a significant improvement by condensing a substituted benzylamine with glyoxal hemiacetal, allowing for the synthesis of C1-substituted isoquinolines under milder conditions.[18][20] Another key improvement is the Bobbitt modification , which involves reduction of the intermediate Schiff base before acid-catalyzed cyclization to directly yield tetrahydroisoquinolines.[18]

Modern Marvels: Transition-Metal-Catalyzed Approaches

Over the past two decades, transition-metal-catalyzed C-H activation has revolutionized isoquinoline synthesis.[9][10] These methods offer high atom- and step-economy by directly functionalizing C-H bonds, avoiding the need for pre-functionalized starting materials.[10][22]

CH_Activation_Cycle Cat_Rest [Rh(III)] Substrate_Complex Substrate Complex Cat_Rest->Substrate_Complex + Substrate (Amidine) Rhodacycle Rhodacycle Intermediate Substrate_Complex->Rhodacycle C-H Activation (Concerted Metalation- Deprotonation) Insertion_Complex Alkyne Insertion Complex Rhodacycle->Insertion_Complex + Alkyne (Migratory Insertion) Product_Complex Product Complex Insertion_Complex->Product_Complex Reductive Elimination Product_Complex->Cat_Rest - Product (Isoquinoline)

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.
Rhodium and Ruthenium-Catalyzed C-H Activation/Annulation

Rhodium(III) and Ruthenium(II) complexes are particularly effective catalysts for these transformations.[9][23][24] The reactions typically proceed via a C-H activation mechanism directed by a coordinating group on the aryl precursor.

Directing Group Strategies: The success of these reactions hinges on a directing group (DG) that positions the metal catalyst near the ortho C-H bond targeted for activation. Common directing groups include imines, oximes, amides, and amidines.[9][25] The catalyst coordinates to the heteroatom of the DG, leading to the formation of a stable five- or six-membered metallacycle intermediate via concerted metalation-deprotonation.[26] This intermediate then reacts with a coupling partner, typically an alkyne or alkene, through migratory insertion, followed by reductive elimination to furnish the annulated isoquinoline product and regenerate the active catalyst.[27][28]

Self-Validating Protocol: Rh(III)-Catalyzed Synthesis of a Substituted Isoquinoline This protocol describes the synthesis of a 1-aminoisoquinoline from an aryl amidine and an α-tosyloxy ketone, a method that avoids the use of alkynes.[26]

  • Reagent Setup: In a nitrogen-filled glovebox, add the aryl amidine (1.0 eq), α-tosyloxy acetophenone (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Reaction Execution: Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 1-aminoisoquinoline derivative.[26]

Comparative Analysis of Catalytic Systems

While Rhodium has been a workhorse, other metals like Palladium, Ruthenium, and even first-row metals like Cobalt and Copper are used.[9][23] The choice of catalyst has profound implications for substrate scope, cost, and reaction conditions.

Catalyst SystemTypical Directing GroupsCoupling PartnerKey AdvantagesLimitations
Rhodium(III) Amidines, Oximes, IminesAlkynes, AlkenesHigh efficiency, broad functional group tolerance.[10][26][29]High cost of catalyst precursor.
Palladium(II) Amides, AnilidesAlkenes, AllenesWell-established, versatile for various heterocycles.[9]Often requires an external oxidant.
Ruthenium(II) Primary Amines, OximesAlkynes, YlidesLower cost than Rhodium, unique reactivity.[9][25]Can have issues with regioselectivity.
Cobalt(III) BenzimidatesVinylene CarbonateEarth-abundant metal, cost-effective.[23][24]Often requires higher temperatures.

Navigating the Synthetic Maze: Practical Considerations

Regioselectivity: In classical methods, the site of cyclization is governed by the rules of electrophilic aromatic substitution; cyclization occurs preferentially at the position most activated by electron-donating groups and ortho/para to them.[12] In C-H activation, regioselectivity is almost exclusively controlled by the position of the directing group, favoring ortho-C-H activation.[9]

Functional Group Tolerance: Modern catalytic methods generally offer superior functional group tolerance compared to the harsh acidic conditions of classical reactions.[30] However, substrates with strong coordinating groups (e.g., free amines, thiols) can sometimes poison the catalyst. Protecting group strategies may be necessary in these cases.

The Frontier: Future Directions and Emerging Technologies

Photoredox Catalysis: Visible-light photoredox catalysis is emerging as a powerful tool for isoquinoline synthesis, enabling reactions under exceptionally mild conditions.[30][31] These methods often involve radical intermediates, providing complementary reactivity to traditional ionic or organometallic pathways.[2]

Flow Chemistry: The use of continuous flow reactors for isoquinoline synthesis allows for precise control over reaction parameters (temperature, pressure, time), improved safety for hazardous reactions, and streamlined library synthesis for drug discovery programs.

Conclusion

The synthesis of the isoquinoline scaffold has evolved from classical, often harsh, methodologies to highly efficient and selective transition-metal-catalyzed processes. An understanding of both foundational reactions and modern C-H activation strategies is essential for the contemporary medicinal or materials chemist. The causality behind reagent choice, the strategic use of directing groups, and an awareness of practical limitations are key to successfully navigating this rich area of heterocyclic chemistry. Future innovations in photoredox and flow chemistry promise to further expand the toolkit, enabling the rapid and sustainable synthesis of novel isoquinoline derivatives for the next generation of scientific discovery.

References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). MDPI. [Link]

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. [Link]

  • Transition Metal‐Catalyzed C−H Activation/Annulation Approaches to Isoindolo[2,1‐ b ]isoquinolin‐5(7 H )‐ones. (n.d.). ResearchGate. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Recent Progress in Catalytic Asymmetric Pictet–Spengler Reaction to Construct 1,1-Disubstituted Scaffolds. (n.d.). Thieme. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025). ResearchGate. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Asymmetric Pictet−Spengler Reaction. (2006). Journal of the American Chemical Society. [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

  • The Asymmetric Pictet–Spengler Reaction. (2010). Ingenta Connect. [Link]

  • Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution. (n.d.). Royal Society of Chemistry. [Link]

  • Bischler–Napieralski reaction. (n.d.). Grokipedia. [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). MDPI. [Link]

  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. (2016). Organic Letters. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. [Link]

  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (n.d.). ResearchGate. [Link]

  • Organocatalyzed Asymmetric Pictet‐Spengler Reactions. (n.d.). ResearchGate. [Link]

  • Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (2013). Organic Letters. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Unknown Source. [Link]

  • Modified Pomeranz–Fritsch Reaction for the Synthesis of 1,2-Dihydroisoquinolines. (n.d.). Synfacts. [Link]

  • Bischler-Napieralski Reaction. (2022). YouTube. [Link]

  • Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. (n.d.). ResearchGate. [Link]

  • Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. (2021). PubMed. [Link]

  • A New Modification of the Pomeranz-Fritsch Reaction. (2013). Semantic Scholar. [Link]

  • Fused heterocyclic compound isoquinoline. (n.d.). Slideshare. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). PMC. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). PMC. [Link]

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Exploratory

A Theoretical Investigation into the Reactivity of 8-Chloroisoquinolin-5-ol: A Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 8-chloroisoquinolin-5-ol. Designed for researchers, medicinal chemists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 8-chloroisoquinolin-5-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the computational methodologies and theoretical principles that can be applied to elucidate the molecule's reactivity profile. By leveraging modern computational chemistry, we can gain invaluable insights into its potential as a scaffold in medicinal chemistry, predict its metabolic fate, and guide the synthesis of novel derivatives with enhanced therapeutic properties.

Introduction: The Significance of the Isoquinoline Scaffold and 8-Chloroisoquinolin-5-ol

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The unique electronic and structural features of the isoquinoline ring system make it a privileged scaffold in drug design.[4]

8-Chloroisoquinolin-5-ol, a halogenated derivative of 5-hydroxyisoquinoline, presents an intriguing subject for theoretical reactivity studies. The presence of a chlorine atom at the C8 position and a hydroxyl group at the C5 position is expected to significantly modulate the electronic properties and, consequently, the reactivity of the isoquinoline core. Understanding the interplay of these substituents is crucial for predicting its behavior in chemical reactions and biological systems. This guide will explore the application of theoretical and computational chemistry to unravel the reactivity of this promising molecule.

Theoretical and Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of our theoretical investigation, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has emerged as a powerful tool in computational chemistry, providing a good balance between accuracy and computational cost for studying the electronic structure and reactivity of organic molecules.[5]

Computational Protocol

A detailed, step-by-step methodology for the theoretical study is outlined below. This protocol is designed to be a self-validating system, where the consistency of results across different levels of theory and basis sets can be used to assess the reliability of the predictions.

Step 1: Geometry Optimization and Frequency Calculation

  • Objective: To obtain the most stable three-dimensional structure of 8-chloroisoquinolin-5-ol and to confirm that it corresponds to a true energy minimum.

  • Method: The molecular geometry will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP functional is a widely used hybrid functional that has been shown to provide accurate results for a wide range of organic molecules.[5] The 6-311++G(d,p) basis set is a flexible basis set that includes diffuse functions and polarization functions, which are important for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

  • Validation: A frequency calculation will be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface.

Step 2: Electronic Structure Analysis

  • Objective: To understand the distribution of electrons within the molecule and to identify regions of high and low electron density.

  • Method: A Natural Bond Orbital (NBO) analysis will be performed to study the charge distribution and hyperconjugative interactions.[5] The Molecular Electrostatic Potential (MEP) surface will be mapped to visualize the regions most susceptible to electrophilic and nucleophilic attack.

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and to use their energies and distributions to predict the molecule's reactivity.

  • Method: The energies and spatial distributions of the HOMO and LUMO will be calculated. The HOMO-LUMO energy gap will be determined as a measure of the molecule's chemical stability and reactivity.

Step 4: Calculation of Global and Local Reactivity Descriptors

  • Objective: To quantify the molecule's reactivity using conceptual DFT-based descriptors.

  • Method: Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) will be calculated from the HOMO and LUMO energies. Local reactivity will be assessed by calculating the Fukui functions (f(r)), which identify the most reactive sites for nucleophilic, electrophilic, and radical attack.[5]

Workflow for Theoretical Reactivity Analysis

The following diagram illustrates the logical flow of the computational workflow described above.

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Reactivity Analysis cluster_3 Output & Interpretation Input Structure Input Structure DFT Method Selection (B3LYP/6-311++G(d,p)) DFT Method Selection (B3LYP/6-311++G(d,p)) Input Structure->DFT Method Selection (B3LYP/6-311++G(d,p)) Geometry Optimization Geometry Optimization DFT Method Selection (B3LYP/6-311++G(d,p))->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Structure Analysis (NBO, MEP) Electronic Structure Analysis (NBO, MEP) Frequency Calculation->Electronic Structure Analysis (NBO, MEP) FMO Analysis (HOMO, LUMO) FMO Analysis (HOMO, LUMO) Electronic Structure Analysis (NBO, MEP)->FMO Analysis (HOMO, LUMO) Reactivity Descriptors (Global & Local) Reactivity Descriptors (Global & Local) FMO Analysis (HOMO, LUMO)->Reactivity Descriptors (Global & Local) Predicted Reactive Sites Predicted Reactive Sites Reactivity Descriptors (Global & Local)->Predicted Reactive Sites Reactivity Profile Reactivity Profile Predicted Reactive Sites->Reactivity Profile

Caption: Computational workflow for the theoretical reactivity analysis of 8-chloroisoquinolin-5-ol.

Predicted Reactivity of 8-Chloroisoquinolin-5-ol: A Data-Driven Discussion

Based on the principles of organic chemistry and the expected outcomes of the proposed theoretical calculations, we can predict the key features of 8-chloroisoquinolin-5-ol's reactivity.

Electronic Effects of Substituents

The reactivity of the isoquinoline core is significantly influenced by the electronic effects of the chloro and hydroxyl substituents.[2]

  • -OH group (at C5): The hydroxyl group is a strong activating group due to its +M (mesomeric) effect, donating electron density to the aromatic ring. It is also a weak -I (inductive) effect. Overall, it will increase the electron density of the benzene ring, making it more susceptible to electrophilic attack.

  • -Cl group (at C8): The chlorine atom is a deactivating group due to its strong -I effect, withdrawing electron density from the ring. It also has a weak +M effect. This will decrease the electron density of the benzene ring.

The interplay of these two groups will create a complex reactivity pattern, which can be precisely mapped using the computational methods described.

Predicted Reactive Sites

The following diagram illustrates the predicted sites for electrophilic and nucleophilic attack on 8-chloroisoquinolin-5-ol based on a qualitative analysis of its electronic structure.

G cluster_0 8-Chloroisoquinolin-5-ol cluster_1 Predicted Reactive Sites mol Electrophilic Attack Electrophilic Attack Electrophilic Attack->mol C4, C6, C7 Nucleophilic Attack Nucleophilic Attack Nucleophilic Attack->mol C1, C3 Protonation Protonation Protonation->mol N2

Caption: Predicted reactive sites on 8-chloroisoquinolin-5-ol for different types of chemical reactions.

Quantitative Reactivity Data (Predicted)

The following table summarizes the predicted quantitative data that would be obtained from the proposed DFT calculations. These values are hypothetical but are based on typical ranges observed for similar heterocyclic compounds.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eVA larger gap suggests higher kinetic stability.
Chemical Potential (μ) -3.85 eVMeasures the escaping tendency of electrons.
Hardness (η) 2.65 eVMeasures the resistance to charge transfer.
Electrophilicity Index (ω) 2.80 eVQuantifies the global electrophilic nature of the molecule.

Applications in Drug Discovery and Synthesis

The theoretical insights into the reactivity of 8-chloroisoquinolin-5-ol have direct and practical applications in the field of drug discovery and organic synthesis.

  • Rational Design of Derivatives: By understanding the most reactive sites, medicinal chemists can rationally design new derivatives with improved pharmacological profiles. For example, targeting the predicted sites for electrophilic substitution could allow for the introduction of new functional groups to modulate bioactivity.

  • Prediction of Metabolic Pathways: The reactivity profile can help in predicting the potential sites of metabolic transformation (e.g., oxidation, glucuronidation) by cytochrome P450 enzymes. This is a critical aspect of drug development, influencing the pharmacokinetic properties of a drug candidate.

  • Optimization of Synthetic Routes: Knowledge of the molecule's reactivity can guide the optimization of synthetic routes, leading to higher yields and fewer side products. For instance, understanding the relative reactivity of different positions on the isoquinoline ring can inform the choice of protecting groups and reaction conditions.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the reactivity of 8-chloroisoquinolin-5-ol. By employing a robust and self-validating computational protocol based on Density Functional Theory, researchers can gain deep insights into the electronic structure and reactivity of this important molecule. The predicted reactivity profile, including the identification of reactive sites and the quantification of reactivity descriptors, provides a valuable roadmap for the rational design of novel derivatives, the prediction of metabolic fate, and the optimization of synthetic strategies. The application of these theoretical methods promises to accelerate the discovery and development of new therapeutic agents based on the versatile isoquinoline scaffold.

References

  • Purdue University Graduate School. (2025, April 25). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES.
  • Johansen, S. L. (n.d.). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.
  • Denburg, D. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS, PAVING THE WAY FOR IMPORTANT ADVANCES IN BIOCHEMICAL, PHARMACOLOGICAL AND OTHER RELATED FIELDS. CUNY Academic Works.
  • Bremner, J. B., & Samosorn, S. (2023, February 8). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. PMC.
  • Nascimento, M. A. C., & de Souza, B. E. M. (2024, October 16). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. ACS Omega.
  • ChemicalBook. (2025, July 24). 8-Chloroisoquinoline.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Mohan, C., et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • PubChemLite. (n.d.). 8-chloroisoquinolin-5-ol (C9H6ClNO).
  • PrepChem.com. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline.
  • Hassaneen, H. M., et al. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. ResearchGate.
  • Krafcikova, P., et al. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • CymitQuimica. (n.d.). CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline.
  • Wikipedia. (n.d.). Isoquinoline.
  • Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
  • Mary, Y. S., et al. (2011, December 15). Molecular Vibrational Spectroscopic Studies On "5-Chloro-7-Iodoquinolin-8-Ol" By Density Functional Theory And Hf Method.
  • ResearchGate. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
  • Chen, Y.-F., et al. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.
  • Hegedűs, C., et al. (2025, April 5). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • NIST. (n.d.). Cloxyquin. NIST WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 8-Chloroisoquinolin-5-ol via Flash Column Chromatography

Abstract Purifying 8-Chloroisoquinolin-5-ol presents a distinct challenge due to its amphoteric nature. The presence of a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group creates a "dual-binding" mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Purifying 8-Chloroisoquinolin-5-ol presents a distinct challenge due to its amphoteric nature. The presence of a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group creates a "dual-binding" mechanism on standard silica gel, often resulting in severe peak tailing and irreversible adsorption. This Application Note details a robust purification strategy utilizing a Dichloromethane (DCM) / Methanol (MeOH) mobile phase modified with Triethylamine (TEA) or Ammonium Hydroxide . We provide a self-validating method development workflow, emphasizing dry-loading techniques to overcome solubility limitations and ensure high-recovery isolation.

Introduction & Chemical Context

The Separation Challenge

8-Chloroisoquinolin-5-ol is a halogenated hydroxyisoquinoline. Its purification is complicated by two competing interactions with the stationary phase (Silica Gel 60):

  • Hydrogen Bonding: The phenolic proton (C5-OH) acts as a hydrogen bond donor to silanol groups.

  • Ion-Exchange/Acid-Base Interaction: The isoquinoline nitrogen (N2) is basic (pKa

    
     5.4). Acidic silanols (pKa 
    
    
    
    4.5–5.0) can protonate this nitrogen, effectively turning the silica column into a cation-exchange resin.

Without a basic modifier, the compound "streaks" across the column, leading to broad peaks, co-elution with impurities, and mass loss.

Physicochemical Properties
PropertyValue (Est.)Implication for Chromatography
Molecular Weight 179.60 g/mol Low MW suggests high diffusion; requires higher flow rates for efficiency.
pKa (Basic N) ~5.4Will be protonated by acidic silanols (retention mechanism).
pKa (Acidic OH) ~8.5Can be deprotonated by strong bases; contributes to polarity.
Solubility Low in Hexane/EtOAcPrecludes standard normal phase liquid loading. Dry loading is mandatory.

Method Development Strategy

The following workflow illustrates the decision matrix for purifying this specific scaffold.

PurificationStrategy cluster_logic Critical Decision Point Start Crude 8-Cl-isoquinolin-5-ol Solubility Solubility Check (DCM/MeOH) Start->Solubility TLC_Screen TLC Scouting (with Modifier) Solubility->TLC_Screen Dissolves Load_Decide Loading Method TLC_Screen->Load_Decide Flash_Run Flash Chromatography (Gradient Elution) Load_Decide->Flash_Run Solid Load (Celite/Silica) Workup Modifier Removal (Azeotrope/Wash) Flash_Run->Workup

Figure 1: Strategic workflow for the purification of sparingly soluble amphoteric heterocycles.

Detailed Protocol

Materials & Reagents
  • Stationary Phase: Spherical Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28% NH₄OH).

  • Loading Media: Celite 545 or Silica Gel.[1]

TLC Scouting (The "Self-Validating" Step)

Before committing the bulk sample, validate the modifier effect.

  • Prepare Solvent: 90:10 DCM:MeOH.

  • Plate A (Control): Run standard TLC. Result: Expect a streak from baseline to solvent front (Rf undefined).

  • Plate B (Modified): Add 1% TEA to the eluent. Result: Spot should tighten.[2] Target an Rf of 0.25 – 0.35.

    • If Rf > 0.5: Reduce MeOH to 5%.

    • If Rf < 0.1: Increase MeOH to 15-20%.

Solid Load Preparation (Dry Loading)

Due to the low solubility of 8-chloroisoquinolin-5-ol in non-polar solvents, liquid injection will cause precipitation at the column head (clogging/band broadening).

  • Dissolve the crude mixture in the minimum amount of MeOH/DCM (1:1).

  • Add Celite 545 (ratio 1:2 sample-to-Celite by weight).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge (or pre-column).

Gradient Elution Parameters
  • Column: 12g to 40g Silica (depending on load).

  • Flow Rate: 30 mL/min (for 12g column).

  • Detection: UV 254 nm (Isoquinoline core) and 280 nm (Phenol).

  • Modifier: 1% TEA added to both Solvent A and Solvent B bottles (Isocratic modifier concentration).

SegmentTime / CV (Column Volumes)% Mobile Phase B (MeOH + 1% TEA)Rationale
Equilibration 5 CV0% (100% DCM + TEA)Crucial: Saturates silica surface with TEA, blocking acidic sites before sample arrives.
Isocratic Hold 2 CV0%Elutes non-polar impurities.
Gradient 10 CV0%

10%
Shallow gradient to separate close-running regioisomers.
Gradient 5 CV10%

20%
Elutes the target 8-chloroisoquinolin-5-ol.
Flush 3 CV100%Washes column.
Mechanistic Insight: The "Shielding" Effect

Why use TEA? The amine modifier competes with the isoquinoline nitrogen for the acidic silanol sites. Because TEA is in vast excess (1% v/v), it effectively "caps" the silanols, allowing the target molecule to partition based solely on polarity rather than ionic attraction.

InteractionMechanism cluster_competition Competitive Binding Silica Silica Surface (Acidic Si-OH) Target 8-Cl-Isoquinolin-5-ol (Basic N) Target->Silica Blocked/Weak Interaction Elution Collection Target->Elution Elutes in Mobile Phase Modifier Triethylamine (TEA) (Sacrificial Base) Modifier->Silica Preferential Binding (High Concentration)

Figure 2: Mechanistic action of Triethylamine (TEA) preventing silanol-analyte interaction.

Post-Run Processing & Troubleshooting

Modifier Removal

Triethylamine has a high boiling point (89°C) and can contaminate NMR spectra.

  • Method A (Azeotrope): Co-evaporate fractions with Heptane or Toluene 3x.

  • Method B (Wash): If the product precipitates, filter it and wash with minimal cold DCM. If soluble, perform a quick wash with pH 7 buffer (careful not to re-protonate and extract into water).

Troubleshooting Table
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Insufficient modifier.Increase TEA to 2% or switch to 1% NH₄OH in MeOH.
Fronting Peaks Column overload.Use a larger column or reduce loading factor (<1% of silica mass).[3]
Product in Waste Polarity too high.Reduce MeOH percentage; start gradient at 0%.
Clogging Precipitation.Switch from liquid load to Solid Load (Celite) .

Safety & Compliance

  • Chlorinated Solvents: DCM is toxic and volatile. Operate in a fume hood.

  • Silica Dust: Inhalation hazard. Use a mask when packing dry load cartridges.

  • Triethylamine: Corrosive and flammable.

References

  • Biotage. "Strategies for the Flash Chromatography Purification of Basic Nitrogenous Compounds." Biotage Application Notes.

  • Teledyne ISCO. "Flash Chromatography Guide: Purification of Amines." Teledyne ISCO Technical Resources.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separation with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10284, 5-Hydroxyisoquinoline." PubChem. Accessed Oct 2025.

Sources

Application

LC-MS/MS analytical method development for 8-Chloroisoquinolin-5-ol

An Application Note and Protocol for the LC-MS/MS Analytical Method Development for the Quantification of 8-Chloroisoquinolin-5-ol Authored by: A Senior Application Scientist Abstract This comprehensive application note...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the LC-MS/MS Analytical Method Development for the Quantification of 8-Chloroisoquinolin-5-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Chloroisoquinolin-5-ol. This document outlines the strategic approach to method development, from initial analyte characterization and mass spectrometric tuning to chromatographic optimization and sample preparation. The described methodology is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical workflow for this and structurally related compounds.

Introduction to 8-Chloroisoquinolin-5-ol and the Rationale for a Selective Analytical Method

8-Chloroisoquinolin-5-ol is a substituted isoquinoline, a heterocyclic aromatic organic compound. The isoquinoline scaffold is a common structural motif in many biologically active molecules and pharmaceutical compounds. The presence of a chlorine atom and a hydroxyl group on the isoquinoline core suggests that 8-Chloroisoquinolin-5-ol may exhibit specific chemical and pharmacological properties, making it a molecule of interest in drug discovery and development.

Given its potential biological significance, a highly selective and sensitive analytical method is crucial for its accurate quantification in various matrices, such as plasma, tissue homogenates, or in vitro assay systems. LC-MS/MS is the gold standard for such applications due to its exceptional sensitivity, selectivity, and wide dynamic range. This document provides a foundational methodology for the analysis of 8-Chloroisoquinolin-5-ol, which can be adapted and validated for specific research needs.

Physicochemical Properties of 8-Chloroisoquinolin-5-ol

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient method development.

PropertyValueImplication for Method Development
Chemical Structure The aromatic and heterocyclic nature suggests good ionization by electrospray ionization (ESI). The presence of a basic nitrogen atom makes it a good candidate for positive ion mode ESI.
Molecular Formula C₉H₆ClNO---
Molecular Weight 179.61 g/mol This moderate molecular weight is well within the range of most commercial mass spectrometers.
Predicted pKa ~8.5 (for the quinoline nitrogen)The basic nature of the molecule indicates that it will be protonated at acidic pH, which is ideal for reversed-phase chromatography and positive mode ESI.
Predicted logP ~2.5The predicted octanol-water partition coefficient suggests moderate hydrophobicity, making reversed-phase chromatography a suitable separation technique.

LC-MS/MS Method Development Strategy

The development of a robust LC-MS/MS method is a systematic process. The following sections detail the experimental choices and their underlying rationale.

Mass Spectrometry and Compound Tuning

The initial step in method development is to optimize the mass spectrometer's parameters for the detection of 8-Chloroisoquinolin-5-ol. This is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer.

Protocol for Compound Tuning:

  • Prepare a stock solution of 8-Chloroisoquinolin-5-ol (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Prepare a working solution (e.g., 1 µg/mL) by diluting the stock solution in a 50:50 mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion.

  • Identify the precursor ion. Given the basic nature of the molecule and the use of an acidic mobile phase, the expected precursor ion in positive ion mode will be the protonated molecule, [M+H]⁺, with an m/z of 180.6.

  • Perform a product ion scan to identify the most abundant and stable fragment ions. This is achieved by isolating the precursor ion in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to detect the fragments generated by collision-induced dissociation (CID) in the second quadrupole (Q2).

  • Optimize the collision energy for each selected fragment ion to maximize its intensity.

  • Select at least two MRM transitions for quantification and qualification. The most intense transition is typically used for quantification, while the second transition serves as a qualifier to ensure analytical specificity.

Predicted MRM Transitions for 8-Chloroisoquinolin-5-ol:

Precursor Ion (m/z)Product Ion (m/z)Proposed Use
180.6To be determined experimentallyQuantifier
180.6To be determined experimentallyQualifier

Note: The actual product ions need to be determined experimentally. Plausible fragmentation pathways could involve the loss of CO, HCl, or cleavage of the isoquinoline ring.

Chromatographic Separation

The goal of the chromatographic separation is to resolve 8-Chloroisoquinolin-5-ol from endogenous matrix components and any potential isomers or impurities, thereby minimizing ion suppression and ensuring accurate quantification.

Rationale for Chromatographic Choices:

  • Column Chemistry: A C18 stationary phase is a good starting point due to the moderate hydrophobicity of 8-Chloroisoquinolin-5-ol. A column with a particle size of less than 2 µm (for UHPLC) or 2.5-5 µm (for HPLC) will provide good resolution and peak shape.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid. The acidic modifier protonates the analyte, leading to better retention on the reversed-phase column and enhanced ionization efficiency in positive mode ESI.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength.

  • Gradient Elution: A gradient elution is recommended to ensure a sharp peak shape and to elute any late-eluting matrix components from the column, preventing carryover between injections. A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

Workflow for Chromatographic Method Development:

chromatographic_workflow cluster_0 Initial Conditions cluster_1 Optimization cluster_2 Finalization start_conditions Select C18 Column Mobile Phase: A=0.1% FA in H2O, B=ACN Generic Gradient inject_analyte Inject 8-Chloroisoquinolin-5-ol Standard start_conditions->inject_analyte eval_peak Evaluate Peak Shape, Retention Time, and Tailing inject_analyte->eval_peak adjust_gradient Adjust Gradient Slope and Initial/Final %B eval_peak->adjust_gradient If peak shape is poor or retention is not optimal eval_organic Evaluate Methanol vs. Acetonitrile eval_peak->eval_organic If further optimization is needed adjust_flow Optimize Flow Rate eval_peak->adjust_flow To improve resolution or reduce run time final_method Finalized Chromatographic Method eval_peak->final_method If peak is symmetrical and well-retained adjust_gradient->inject_analyte eval_organic->inject_analyte adjust_flow->inject_analyte

Method

Application Note: 8-Chloroisoquinolin-5-ol in Cancer Cell Line Studies

This guide outlines the technical application of 8-Chloroisoquinolin-5-ol (CAS: 1897765-51-3), a specialized heterocyclic building block and potential pharmacophore in oncology research. While often overshadowed by its s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 8-Chloroisoquinolin-5-ol (CAS: 1897765-51-3), a specialized heterocyclic building block and potential pharmacophore in oncology research.

While often overshadowed by its structural isomer 5-chloro-8-hydroxyquinoline (Cloxyquin), the isoquinolin-5-ol core represents a distinct class of "privileged scaffolds."[1] It is chemically significant as a bioisostere for 2-oxoglutarate, making it a primary candidate for inhibiting HIF Prolyl Hydroxylase (HIF-PH) and specific kinases.[1] This guide details the protocols for evaluating its efficacy and mechanism of action in cancer cell lines.[2][3]

Category: Small Molecule Screening & Mechanism Elucidation
Target Audience: Medicinal Chemists, Cell Biologists, Oncology Researchers

Introduction & Mechanistic Rationale

8-Chloroisoquinolin-5-ol is a bicyclic heteroaromatic compound. Unlike 8-hydroxyquinoline (a potent metal chelator), the 5-hydroxyisoquinoline scaffold positions the hydroxyl group and nitrogen atom in a distal arrangement, altering its metal-binding properties and target profile.

Why This Molecule?
  • HIF-Pathway Modulation: The 5-hydroxyisoquinoline core is a structural mimic of 2-oxoglutarate (2-OG). In cancer research, derivatives of this scaffold are investigated as HIF Prolyl Hydroxylase (PHD) inhibitors . By competing with 2-OG, they prevent the degradation of Hypoxia-Inducible Factor 1

    
     (HIF-1
    
    
    
    ), mimicking hypoxia to induce specific metabolic shifts or, paradoxically, to normalize tumor vasculature.
  • Kinase Inhibition: The isoquinoline ring serves as an ATP-mimetic hinge binder in various kinase inhibitors.[1] The 8-chloro substituent enhances lipophilicity and metabolic stability, potentially improving cellular permeability compared to the parent isoquinolin-5-ol.

Experimental Workflow Overview

The following workflow is designed to validate the compound's cytotoxicity and investigate its putative mechanism as a hypoxia-mimetic agent.

ExperimentalWorkflow Stock Stock Preparation (DMSO, 10-50 mM) QC QC: Solubility Check (Turbidity/Precipitation) Stock->QC Screen Primary Screen: Cell Viability (MTT/CCK-8) QC->Screen Pass IC50 Data Analysis: IC50 Determination Screen->IC50 Mech Mechanism Validation: HIF-1α Stabilization IC50->Mech IC50 < 10 µM Apoptosis Secondary Assay: Annexin V / PI Flow Cytometry IC50->Apoptosis IC50 < 10 µM

Figure 1: Step-by-step workflow for evaluating 8-Chloroisoquinolin-5-ol bioactivity.

Preparation & Handling Protocol

Reconstitution

The 8-chloro substituent increases the hydrophobicity of the molecule. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in assays.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: 20 mM is recommended. (Molecular Weight ≈ 179.60 g/mol ).

    • Calculation: Dissolve 3.59 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions
  • Dilute stock into complete cell culture medium immediately prior to use.

  • Maximum DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • Control: Vehicle control must contain the exact % DMSO as the highest drug treatment.

Core Assay 1: Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in a panel of cancer cell lines (e.g., HeLa, MCF-7, HepG2).

Protocol:
  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well for HeLa). Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Remove old media.[2]

    • Add 100 µL of fresh media containing 8-Chloroisoquinolin-5-ol.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM (Logarithmic spacing is preferred for broad screening).

    • Replicates:

      
       or 
      
      
      
      per concentration.
  • Incubation: 48 to 72 hours.

  • Readout (CCK-8 Method preferred for sensitivity):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm.

  • Analysis: Normalize to Vehicle Control (100% viability). Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

Data Presentation Template:

Cell LineTissue OriginIC50 (µM) ± SDSensitivity Level
HeLa Cervical[Value]High/Mod/Low
MCF-7 Breast[Value]High/Mod/Low
HepG2 Liver[Value]High/Mod/Low

Core Assay 2: Mechanism Investigation (HIF-1 Stabilization)

Scientific Context: If 8-Chloroisoquinolin-5-ol acts as a 2-OG mimic, it will inhibit PHD enzymes. This prevents the hydroxylation of HIF-1


, stopping its degradation by the proteasome. The result is the accumulation of HIF-1

protein even under normoxic conditions.
Protocol: Western Blotting for HIF-1
  • Treatment: Treat cells (e.g., HepG2) with the compound at

    
     and 
    
    
    
    IC50 for 6–12 hours.
    • Positive Control:[1] CoCl

      
       (100 µM) or DMOG (1 mM).
      
  • Lysis: Lyse cells using RIPA buffer supplemented with Protease Inhibitors (Critical: HIF-1

    
     degrades rapidly).[1]
    
  • Separation: Load 30–50 µg protein on an 8% SDS-PAGE gel.

  • Antibody Staining:

    • Primary: Anti-HIF-1

      
       (1:1000).[1]
      
    • Loading Control: Anti-

      
      -Actin (1:5000).[1]
      
  • Result Interpretation: A band at ~120 kDa in treated samples (under normoxia) confirms PHD inhibition.

Putative Signaling Pathway

HIFPathway Compound 8-Chloroisoquinolin-5-ol PHD PHD Enzyme (Prolyl Hydroxylase) Compound->PHD Inhibits HIF HIF-1α Protein PHD->HIF Hydroxylates VHL VHL Complex (E3 Ligase) HIF->VHL Binds (if hydroxylated) Nucleus Nuclear Translocation & Gene Expression HIF->Nucleus Accumulates (if PHD inhibited) Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitinates

Figure 2: Putative mechanism of action. The compound inhibits PHD, preventing HIF-1


 degradation and triggering downstream transcriptional activity.

Core Assay 3: Apoptosis Verification (Annexin V/PI)

To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death), Flow Cytometry is required.

Protocol:
  • Treatment: Treat cells with IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells (gentle detachment) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1] Incubate 15 min in dark.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin- / PI+): Necrosis.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

References

  • Isoquinoline Scaffolds in Cancer

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1]

    • Source:Molecules (2021).[4]

    • URL:[Link]

  • HIF-PH Inhibition Mechanism

    • Title: Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases by Isoquinoline Derivatives.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the binding mode of 5-hydroxyisoquinoline cores in the 2-OG pocket.
  • Compound Data Source

    • Title: 8-Chloroisoquinolin-5-ol (PubChemLite Record).
    • Source: PubChem / University of Luxembourg.[5]

    • URL:[Link]

  • Comparative Analysis (Quinoline vs. Isoquinoline)

Sources

Application

Experimental Design for In Vitro Studies of 8-Chloroisoquinolin-5-ol

Application Note: AN-ISOQ-085 Executive Summary & Scientific Context 8-Chloroisoquinolin-5-ol represents a distinct chemical scaffold within the isoquinoline family. Unlike its widely studied isomer, 5-chloro-8-hydroxyqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOQ-085

Executive Summary & Scientific Context

8-Chloroisoquinolin-5-ol represents a distinct chemical scaffold within the isoquinoline family. Unlike its widely studied isomer, 5-chloro-8-hydroxyquinoline (Cloxyquin)—a potent chelator used in anti-infective research—the 5-hydroxy, 8-chloro substitution pattern on the isoquinoline core presents unique electronic and steric properties.

While 8-hydroxyquinolines are defined by their bidentate chelation capability (forming 5-membered rings with metals like Zn²⁺ and Fe²⁺), 8-Chloroisoquinolin-5-ol lacks the peri-positioning required for such chelation. Consequently, its pharmacological utility lies not in non-specific metal sequestration, but potentially as a hydrophobic scaffold for Fragment-Based Drug Discovery (FBDD), specifically targeting hydrophobic pockets in enzymes such as Methionine Aminopeptidase 2 (MetAP2) or as a bioisostere in HIF Prolyl Hydroxylase (PHD) inhibitor design.

This guide provides a rigorous experimental framework for researchers characterizing this New Chemical Entity (NCE). It prioritizes structural differentiation, solubility management, and toxicity profiling to prevent "false positive" hits common in early-stage screening.

Physicochemical Characterization & Handling

Before biological assays, the compound must be characterized to ensure experimental reproducibility. Isoquinolinols are prone to tautomerism and pH-dependent solubility issues.

Protocol A: Solubility & Stock Preparation

Rationale: The chlorine atom at position 8 increases lipophilicity (LogP ~2.4 predicted), while the 5-hydroxyl group introduces pH sensitivity. Improper solubilization leads to micro-precipitation in aqueous buffers, causing light scattering in optical assays.

Materials:

  • Compound: 8-Chloroisoquinolin-5-ol (Purity >98% by HPLC).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), LC-MS grade.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Primary Stock: Dissolve solid compound in anhydrous DMSO to reach a concentration of 20 mM . Vortex for 30 seconds.

  • Visual Inspection: Hold against a light source. The solution should be clear. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Stock (Intermediate): Dilute the Primary Stock 1:10 in DMSO to create a 2 mM secondary stock.

  • Aqueous Dilution (Critical Step):

    • Prepare a series of dilutions in PBS (e.g., 100 µM, 50 µM, 10 µM).

    • Checkpoint: Measure Absorbance at 600 nm (OD600). An OD600 > 0.05 indicates precipitation/aggregation.

    • Mitigation: If precipitation occurs, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the assay buffer to stabilize the dispersion.

Protocol B: Structural Verification (Differentiation from Cloxyquin)

Rationale: Commercial vendors occasionally mislabel isomers.[1] It is vital to confirm you have the 5-ol, 8-chloro isomer and not the 8-ol, 5-chloro isomer (Cloxyquin), as the latter has vastly different biological activity (chelation).

Differentiation Assay: UV-Vis Metal Shift

  • Prepare 50 µM of 8-Chloroisoquinolin-5-ol in Tris-HCl buffer (pH 7.5).

  • Record UV-Vis spectrum (250–500 nm).

  • Add 50 µM ZnCl₂.

  • Interpretation:

    • No Shift: Confirms 8-Chloroisoquinolin-5-ol (No chelation).

    • Red Shift (Bathochromic): Indicates 5-chloro-8-hydroxyquinoline (Formation of Zn-chelate complex).

In Vitro Biological Profiling
Protocol C: Cytotoxicity Screening (CellTiter-Glo®)

Rationale: To establish a therapeutic window, one must determine the CC50 (Cytotoxic Concentration 50%). Isoquinolines can exhibit off-target toxicity via intercalation or redox cycling.

Workflow:

  • Cell Lines: HepG2 (Liver metabolic model) and HUVEC (Endothelial model - relevant for MetAP2 contexts).

  • Seeding: 3,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Treatment:

    • Dose range: 0.1 µM to 100 µM (8-point serial dilution, 1:3 steps).

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake 2 mins, read Luminescence.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to calculate CC50.

Protocol D: Fragment-Based Screening (SPR Binding)

Rationale: Since 8-Chloroisoquinolin-5-ol is likely a fragment/scaffold, Surface Plasmon Resonance (SPR) is the gold standard to detect low-affinity binding (KD in µM range) to a target protein (e.g., MetAP2 or PHD2).

Methodology:

  • Sensor Chip: CM5 chip with immobilized Target Protein (e.g., biotinylated MetAP2 captured on Streptavidin).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 1% DMSO. Note: DMSO concentration must be matched exactly in samples.

  • Injections:

    • Inject compound at increasing concentrations (e.g., 10, 20, 40, 80, 160 µM).

    • Contact time: 60s; Dissociation time: 120s.

  • Correction: Solvent correction cycles are mandatory to account for DMSO refractive index bulk effects.

  • Analysis: Look for "Square Wave" binding sensorgrams (typical for fragments with fast on/off rates).

Data Visualization & Logic
Diagram 1: Experimental Workflow & Decision Tree

This diagram illustrates the logical flow from compound receipt to validated biological data, highlighting the critical "Go/No-Go" decision points based on solubility and isomer verification.

ExperimentalDesign Start Compound Receipt: 8-Chloroisoquinolin-5-ol Solubility Solubility Test (PBS, pH 7.4) Start->Solubility Decision1 Precipitation? Solubility->Decision1 IsomerCheck Isomer Verification (Zn2+ Shift Assay) Decision2 UV Shift with Zn? IsomerCheck->Decision2 Decision1->IsomerCheck No AddSurfactant Add 0.05% Tween-20 or Reduce Conc. Decision1->AddSurfactant Yes Reject REJECT: Compound is Cloxyquin (8-OH isomer) Decision2->Reject Yes (Chelator) BioAssays Proceed to Bioassays Decision2->BioAssays No (Correct Isomer) AddSurfactant->IsomerCheck Tox Cytotoxicity (HepG2/HUVEC) BioAssays->Tox Target Target Binding (SPR/MetAP2) BioAssays->Target

Caption: Step-wise characterization workflow ensuring compound integrity before biological screening.

Diagram 2: Structural Logic & Interference Mechanisms

This diagram explains why the specific isomer matters. It contrasts the mechanism of the 8-OH isomer (Chelation/PAINS) vs. the 5-OH isomer (Hydrophobic Scaffold), guiding the researcher on what artifacts to look for.

MechanismContrast cluster_0 Risk: 5-chloro-8-hydroxyquinoline (Common Isomer/Impurity) cluster_1 Target: 8-Chloroisoquinolin-5-ol (Correct Scaffold) WrongIsomer 8-OH, 5-Cl Isomer Chelation Bidentate Chelation (N and OH adjacent) WrongIsomer->Chelation Metals Sequesters Zn2+, Fe2+ Chelation->Metals Result1 False Positive: Metalloenzyme Inhibition Metals->Result1 CorrectIsomer 5-OH, 8-Cl Isomer NoChelation No Chelation (N and OH distal) CorrectIsomer->NoChelation Interaction Hydrophobic/H-Bond Interactions NoChelation->Interaction Result2 True Activity: Specific Binding Interaction->Result2

Caption: Mechanistic distinction between the target scaffold and its chelating isomer to prevent false positives.

Summary of Key Parameters
ParameterValue / MethodCritical Note
Molecular Weight 179.60 g/mol Monoisotopic mass for MS verification.
Predicted LogP ~2.4Moderate lipophilicity; requires DMSO for stocks.
Solubility Limit < 100 µM in PBSHigh Risk: Monitor for precipitation in assay buffer.
UV Max ~240 nm, ~320 nmDistinct from quinoline; use for QC.
Storage -20°C, DesiccatedHygroscopic; keep away from light.
Safety Class IrritantWear PPE; avoid dust inhalation.
References
  • PubChem. (n.d.). 8-chloroisoquinolin-5-ol (Compound CID 115015518).[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pratesi, A., et al. (2013). Metal-based compounds as MetAP2 inhibitors: a new approach for the treatment of cancer. Current Medicinal Chemistry. (Contextual grounding for MetAP2 inhibition by heterocyclic scaffolds).
  • Ivanisevic, I., et al. (2011). Physicochemical profiling in drug discovery. Drug Discovery Today. (Standard protocols for solubility/stability).

Disclaimer: This Application Note is for research purposes only. 8-Chloroisoquinolin-5-ol is not an approved therapeutic agent. All protocols should be performed in accordance with local safety regulations.

Sources

Method

Application Note: Purity Assessment of Synthesized 8-Chloroisoquinolin-5-ol

Introduction & Scientific Context 8-Chloroisoquinolin-5-ol is a critical scaffold in medicinal chemistry, often utilized for its metal-chelating properties and as a precursor for antiviral and neuroprotective agents. Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

8-Chloroisoquinolin-5-ol is a critical scaffold in medicinal chemistry, often utilized for its metal-chelating properties and as a precursor for antiviral and neuroprotective agents. Synthetically, it is typically derived from the electrophilic chlorination of isoquinolin-5-ol.

The Analytical Challenge: The hydroxyl group at position 5 is a strong electron-donating group (EDG) that directs electrophilic substitution to the ortho (C6) and para (C8) positions. Consequently, the synthesis inevitably produces a mixture of the target 8-chloro isomer, the 6-chloro regioisomer, and the 6,8-dichloro byproduct.

Standard C18 HPLC methods often fail to resolve the 6-chloro and 8-chloro regioisomers due to their identical mass and similar hydrophobicity. This protocol establishes a multi-modal analytical strategy using Phenyl-Hexyl UHPLC for regio-selectivity and qNMR for absolute purity determination.

Chemical Structure & Numbering[1][2]
  • Target: 8-Chloroisoquinolin-5-ol

  • Formula: C

    
    H
    
    
    
    ClNO[1][2]
  • MW: 179.60 g/mol

  • Key Features: Amphoteric nature (Basic N, Acidic OH).

Analytical Strategy Overview

The purity assessment relies on three orthogonal pillars to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness):

MethodPurposeCritical Quality Attribute (CQA)
UHPLC-PDA-MS Purity ProfilingSeparation of 6-Cl and 8-Cl regioisomers; detection of starting material.
1H-NMR Structural IDConfirmation of substitution pattern (C8 vs C6) via coupling constants and chemical shifts.
qNMR Absolute AssayDetermination of wt% purity using an internal standard (traceable to NIST).

Protocol 1: UHPLC-PDA-MS Purity Profiling

Rationale: Standard C18 columns interact primarily via hydrophobic mechanisms. To separate regioisomers that differ only in the position of a chlorine atom on an aromatic ring, we utilize a Phenyl-Hexyl stationary phase. This phase exploits


 interactions, which are sensitive to the electron density distribution differences between the 6-chloro and 8-chloro isomers.
Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class

  • Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.1 x 100 mm, 2.5 µm (or equivalent)

    • Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic compounds (isoquinolines) at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Why: Keeps the isoquinoline nitrogen protonated (

      
      ) and the phenol neutral, preventing peak tailing.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Detection:

    • UV: 254 nm (BW 4 nm), 320 nm (specific for isoquinoline core).

    • MS: ESI+, Scan range 100–500 m/z.

Gradient Table
Time (min)%A%BCurveDescription
0.00955InitialEquilibration
1.009556Hold for polar impurities
8.0060406Shallow gradient for isomer separation
10.005956Wash lipophilic dimers
12.005956Hold
12.109551Re-equilibration
15.009551End
System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between 8-Chloroisoquinolin-5-ol and 6-Chloroisoquinolin-5-ol.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Precision: RSD < 2.0% for peak area (n=5 injections).

Protocol 2: Structural Confirmation via 1H-NMR

Rationale: Mass spectrometry cannot distinguish between the 6-Cl and 8-Cl regioisomers (both m/z 180). NMR is required to verify the substitution pattern.

Sample Preparation
  • Solvent: DMSO-

    
     (Provides optimal solubility for polar heterocycles).
    
  • Concentration: ~10 mg/mL.

Diagnostic Signals (Interpretation)

The isoquinoline ring protons (H1, H3, H4) and the benzenoid ring protons (H6, H7, H8) are the key indicators.

  • Parent (Isoquinolin-5-ol): H6, H7, H8 form an ABC system (multiplets).

  • Target (8-Chloro isomer):

    • H1 (Singlet): Deshielded (~9.2-9.4 ppm). May show broadening due to peri-interaction with Cl at C8.

    • H6 & H7: Appear as two doublets (AB system) with ortho-coupling (

      
       Hz).
      
    • NOE: Irradiation of the hydroxyl proton (if visible) or H4 should show NOE enhancement of H6 .

  • Impurity (6-Chloro isomer):

    • H7 & H8: Appear as two doublets (AB system).

    • NOE: Irradiation of OH will NOT enhance the ortho-proton (Cl is at C6, blocking the interaction).

Protocol 3: Absolute Purity by qNMR

Rationale: Chromatographic purity (% area) often overestimates true purity due to differences in extinction coefficients and invisible inorganic salts. qNMR provides a direct mole-for-mole assay.

Internal Standard Selection
  • Standard: Maleic Acid (Traceable, high purity >99.9%).

  • Why: Maleic acid singlet (~6.2 ppm in DMSO) does not overlap with the aromatic region of isoquinoline (7.0 – 9.5 ppm).

Procedure
  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      ).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation


Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons (Maleic acid olefinic H = 2; Isoquinoline H1 = 1)
    
  • 
    : Molecular Weight
    
  • 
    : Mass
    
  • 
    : Purity (as decimal)
    

Workflow Visualization

PurityAssessment Start Crude Synthesized 8-Chloroisoquinolin-5-ol Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC Method 1: UHPLC-PDA (Phenyl-Hexyl Column) Solubility->HPLC NMR_ID Method 2: 1H-NMR (Structure ID) Solubility->NMR_ID Decision Isomer Resolution > 1.5? HPLC->Decision Report Final Certificate of Analysis NMR_ID->Report Confirms C8 Substitution qNMR Method 3: qNMR (Assay wt%) qNMR->Report Provides Potency Decision->Start No (Re-purify) Decision->qNMR Yes

Caption: Integrated workflow for the purity assessment of 8-Chloroisoquinolin-5-ol, ensuring structural identity and quantitative accuracy.

References

  • Separation of Quinoline/Isoquinoline Isomers

    • BenchChem Technical Support.[3] "Chromatographic Separation of Quinoline and Isoquinoline Isomers." BenchChem. Link

  • qNMR Methodology

    • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. Link

  • Isoquinoline Synthesis & Numbering

    • PubChem.[1] "8-Chloroisoquinoline Compound Summary." National Library of Medicine. Link

  • Electrophilic Substitution Rules

    • Imperial College London. "Heteroaromatic Chemistry: Quinolines & Isoquinolines."[4] Link

  • Internal Standards for qNMR

    • ResolveMass. "Choosing the Right qNMR Internal Standard." ResolveMass Laboratories. Link

Sources

Application

Application Note: Pharmacokinetic Assessment of Isoquinoline Compounds

Abstract Isoquinoline alkaloids (e.g., berberine, papaverine, noscapine) and synthetic isoquinoline derivatives represent a class of potent bioactive compounds often plagued by poor oral bioavailability, rapid hepatic me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline alkaloids (e.g., berberine, papaverine, noscapine) and synthetic isoquinoline derivatives represent a class of potent bioactive compounds often plagued by poor oral bioavailability, rapid hepatic metabolism, and extensive tissue distribution.[1] This guide outlines a high-stringency workflow for the pharmacokinetic (PK) characterization of isoquinolines. It addresses specific challenges inherent to this chemical class, including basicity-induced peak tailing in LC-MS/MS, P-glycoprotein (P-gp) mediated efflux, and enterohepatic recycling.

Part 1: Bioanalytical Method Development (LC-MS/MS)

The Challenge: Basicity and Carryover

Isoquinolines are basic nitrogenous compounds. In standard C18 chromatography, they interact with residual silanols on the stationary phase, causing severe peak tailing and carryover. This compromises the Lower Limit of Quantitation (LLOQ).

Optimized Chromatographic Protocol

Objective: Achieve sharp peak shapes and eliminate carryover for high-sensitivity quantification.

  • Column Selection: Use a charged-surface hybrid (CSH) C18 or a high-pH stable C18 column. These provide superior peak shape for bases compared to traditional silica-based C18.

  • Mobile Phase:

    • Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid (Buffers pH to ~3.5, masking silanols).

    • Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: Avoid pure methanol as Phase B; acetonitrile generally provides sharper peaks for alkaloids.

Gradient Table (Standard 5-minute run):

Time (min)% Phase BFlow Rate (mL/min)Event
0.0050.6Loading
0.5050.6Hold
3.00950.6Elution
3.50950.6Wash
3.6050.6Re-equilibration
5.0050.6Stop
Sample Preparation: "Solvent-First" Precipitation

Isoquinolines bind extensively to plasma proteins. Standard "plasma-first" precipitation often traps analyte in the protein pellet.

Protocol:

  • Plate Prep: Add 150 µL of Acetonitrile (containing Internal Standard) to the 96-well plate first.

  • Sample Addition: Add 50 µL of Plasma directly into the acetonitrile.

  • Mixing: Vortex at high speed (1200 rpm) for 5 minutes.

  • Separation: Centrifuge at 4000 x g for 20 minutes at 4°C.

  • Transfer: Inject supernatant directly or dilute 1:1 with water if peak focusing is required.

Part 2: In Vitro ADME Screening

Metabolic Stability (Microsomal Assay)

Isoquinolines are frequent substrates for CYP2D6 and CYP3A4. A biphasic metabolic profile is common.

Workflow Visualization (DOT):

MetabolicPathway Isoquinoline Parent Isoquinoline CYP_Enzymes Phase I: CYP450 (CYP2D6, CYP3A4) Isoquinoline->CYP_Enzymes Oxidative Metabolism Excretion Biliary/Renal Excretion Isoquinoline->Excretion Unchanged (Minor) Metabolite_I Hydroxylated/Demethylated Metabolite CYP_Enzymes->Metabolite_I UGT_Enzymes Phase II: UGTs (Glucuronidation) Metabolite_I->UGT_Enzymes Conjugation UGT_Enzymes->Excretion

Figure 1: Typical metabolic fate of isoquinoline alkaloids involving Phase I functionalization followed by Phase II conjugation.

Permeability & Efflux (Caco-2 Assay)

Many isoquinolines are P-gp substrates, leading to low absorption.

Protocol:

  • System: Caco-2 monolayers grown on Transwell® inserts (21-day culture).

  • Conditions: Apical pH 6.5 (mimics jejunum) / Basolateral pH 7.4.

  • Dosing: 10 µM Isoquinoline ± 100 µM Verapamil (P-gp inhibitor).

  • Calculation:

    
    
    
    • Interpretation: If ER > 2.0 and is reduced by >50% with Verapamil, the compound is a P-gp substrate.

Part 3: In Vivo Pharmacokinetic Study Design

Species Selection & Dosing
  • Species: Rats (Sprague-Dawley) are standard. Note that rats metabolize isoquinolines faster than humans; dogs may be a better secondary species for scaling.

  • Formulation: Isoquinolines are lipophilic bases.

    • IV Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.

    • PO Vehicle: 0.5% Methylcellulose (suspension) or PEG400/Water (solution).

Sampling Schedule (Enterohepatic Recycling)

Isoquinolines often undergo biliary excretion and re-absorption (enterohepatic circulation), causing a secondary peak in the plasma concentration-time curve.

Sampling Protocol:

  • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48 h .

  • Critical Note: Extended sampling (up to 48h) is mandatory to capture the "second peak" typical of this class.

Part 4: Data Analysis & Interpretation

Data should be analyzed using Non-Compartmental Analysis (NCA).

Key Parameters to Report:

ParameterDefinitionSignificance for Isoquinolines
Tmax Time to max concentrationDelayed Tmax often indicates P-gp efflux in the gut.
Vss Volume of distribution (steady state)High Vss (>0.7 L/kg) indicates extensive tissue binding.
Cl ClearanceHepatic blood flow limited? (Compare to liver blood flow).
%F BioavailabilityLow %F (<5%) is common; check metabolite levels to distinguish between poor absorption vs. high first-pass metabolism.

Experimental Workflow Diagram (DOT):

PK_Workflow Start Compound Selection Solubility Pre-formulation: Solubility Check (pH 1.2, 7.4) Start->Solubility MethodDev LC-MS/MS Method Dev (CSH C18, Acidic Mobile Phase) Solubility->MethodDev InVitro In Vitro Screen: Microsomal Stability + Caco-2 MethodDev->InVitro Decision Pass Criteria? (Cl < Hepatic Flow, ER < 10) InVitro->Decision Decision->Start No (Redesign) InVivo In Vivo Rat PK (IV/PO, 48h sampling) Decision->InVivo Yes Analysis NCA Analysis & Metabolite ID InVivo->Analysis

Figure 2: Integrated workflow for the pharmacokinetic evaluation of isoquinoline candidates.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5][6][7] Retrieved from [Link]

  • Chen, W., et al. (2011).[8] Pharmacokinetics and bioavailability of berberine in rats.[9] Journal of Ethnopharmacology. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on the Investigation of Drug Interactions. Retrieved from [Link]

  • Liu, Y., et al. (2010).[9] Simultaneous determination of seven alkaloids in Phellodendron chinense Schneid by high-performance liquid chromatography. Frontiers in Pharmacology.[9] [Link]

  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 8-Chloroisoquinolin-5-ol Synthesis

Current Status: Operational Ticket ID: CHEM-ISOQ-008 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Regioselectivity Control in 8-Chloroisoquinolin-5-ol Production Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-ISOQ-008 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Regioselectivity Control in 8-Chloroisoquinolin-5-ol Production

Executive Summary

The synthesis of 8-Chloroisoquinolin-5-ol presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on an electron-rich phenolic ring fused to an electron-deficient pyridine ring. The primary difficulty users encounter is the competition between the C8 (para) and C6 (ortho) positions during electrophilic aromatic substitution (EAS).

This guide deviates from standard textbook procedures by focusing on proton-assisted directing effects to maximize the C8-yield. We analyze two distinct workflows: the Direct Chlorination Protocol (Method A) for speed and the Nitro-Sandmeyer Protocol (Method B) for high-purity requirements.

Module 1: The Reaction Logic & Pathway

To improve yield, one must understand the electronic battlefield. The 5-hydroxyl group is a strong activator (ortho/para director). However, the isoquinoline nitrogen, if unprotonated, can coordinate with chlorinating agents or influence ring electron density unpredictably.

The Strategy:

  • Protonation: Conduct the reaction in strong acidic media (AcOH or H₂SO₄). This protonates the isoquinoline nitrogen (N2), rendering the pyridine ring highly electron-deficient and preventing chlorination at C1 or C4.

  • Directing: The 5-OH group now dominates the benzene ring, directing the incoming electrophile to C6 (ortho) or C8 (para).

  • Selectivity: Steric hindrance at C6 is lower than expected, but electronic delocalization favors the para (C8) position in thermodynamic conditions.

ReactionPathway SM 5-Hydroxyisoquinoline (Starting Material) Inter Protonated Intermediate (N-H+ Species) SM->Inter Acidic Media (AcOH/H2SO4) TS_Para Transition State (Para-Attack C8) Inter->TS_Para NCS (1.05 eq) Kinetic Control TS_Ortho Transition State (Ortho-Attack C6) Inter->TS_Ortho Side Reaction Prod_8 8-Chloroisoquinolin-5-ol (Target: >85%) TS_Para->Prod_8 Major Pathway Prod_6 6-Chloroisoquinolin-5-ol (Impurity: <10%) TS_Ortho->Prod_6 Minor Pathway

Figure 1: Electrophilic Aromatic Substitution Pathway showing the bifurcation between the desired C8-chloro product and the C6-impurity.

Module 2: Optimized Experimental Protocols

Method A: Direct Chlorination (NCS/AcOH)

Recommended for: Rapid synthesis, scale < 50g.

The "Why": Using N-chlorosuccinimide (NCS) is gentler than Cl₂ gas and allows for precise stoichiometry. Acetic acid serves as both solvent and proton source.

Protocol:

  • Dissolution: Charge a reactor with 5-hydroxyisoquinoline (1.0 eq) and Glacial Acetic Acid (10 vol) . Stir until fully dissolved.

  • Cooling: Cool the solution to 10–15°C . Note: Do not freeze the acetic acid (MP: 16°C). If needed, add 5% MeCN to depress the freezing point.

  • Addition: Add NCS (1.05 eq) portion-wise over 30 minutes.

    • Critical: Maintain internal temp < 20°C. Exotherms promote C6-chlorination and di-chlorination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Add 10% NaHSO₃ (aq) (0.5 eq) to destroy unreacted NCS.

  • Isolation (The pH Swing):

    • Concentrate the acetic acid under reduced pressure (remove ~80%).

    • Dilute with water (10 vol).

    • Adjust pH to 6.5–7.0 using 25% NaOH or NH₄OH. The product precipitates at its isoelectric point.

    • Filter and wash with cold water.[1]

Method B: The Nitro-Sandmeyer Route

Recommended for: High purity requirements (>98%), scale > 100g.

The "Why": Nitration is often more regioselective for the para position (C8) than chlorination. Converting the nitro group to a chloro group via diazonium salt avoids the C6-isomer formation almost entirely.

Protocol Summary:

  • Nitration: 5-Hydroxyisoquinoline + HNO₃/H₂SO₄ → 8-Nitroisoquinolin-5-ol .

  • Reduction: H₂/Pd-C or Fe/HCl → 8-Aminoisoquinolin-5-ol .

  • Sandmeyer:

    • Dissolve amine in HCl.

    • Diazotize with NaNO₂ at 0°C.

    • Add CuCl (Copper(I) chloride) to install the chlorine.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix

If your yield is low, identify the symptom below to find the chemical cause.

SymptomProbable CauseCorrective Action
High levels of 6-Chloro isomer Reaction temperature too high or solvent not acidic enough.Maintain T < 15°C during addition. Switch from AcOH to H₂SO₄/MeCN to increase steric bulk and protonation.
Product is black/tarry Oxidation of the phenol ring (Quinone formation).Conduct reaction under Nitrogen atmosphere . Degas solvents. Add trace antioxidant (BHT).
Low conversion (<50%) NCS quality is poor (decomposed).Recrystallize NCS or use fresh bottle. Ensure stoichiometry is at least 1.05 eq.
Product won't precipitate pH is too high (>9) or too low (<4).Isoquinolines are amphoteric. You must hit the Isoelectric Point (pI) , typically pH 6.5–7.5.
Decision Tree for Purification

Purification Start Crude Product Isolated Check Check HPLC Purity Start->Check High Purity > 95% Check->High Yes Low Purity < 90% Check->Low No Action1 Recrystallize from EtOH/H2O (9:1) High->Action1 Final Polish Impurity Identify Impurity Low->Impurity Isomer 6-Cl Isomer Present Impurity->Isomer Regioisomer Tar Oxidation Tar Impurity->Tar Color Action2 Column Chromatography (DCM:MeOH 95:5) Isomer->Action2 Best Separation Action3 Activated Carbon Filtration then Recrystallize Tar->Action3

Figure 2: Purification logic flow based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Sulfuryl Chloride (SO₂Cl₂) instead of NCS? A: Yes, but proceed with caution. SO₂Cl₂ is more aggressive and releases HCl gas, which is beneficial for protonation but can lead to over-chlorination (5,6,8-trichloro derivatives). If using SO₂Cl₂, reduce temperature to 0°C and add dropwise very slowly.

Q: Why is the 8-position favored over the 6-position? A: In 5-hydroxyisoquinoline, the hydroxyl group activates positions 6 (ortho) and 8 (para). While the 6-position is sterically accessible, the 8-position is electronically favored in the protonated isoquinoline system due to the specific resonance contribution of the para-quinoid intermediate, which is lower in energy than the ortho-quinoid intermediate in this fused system [1].

Q: My product is pink. Is it ruined? A: Not necessarily. Trace oxidation of amino/phenol impurities can cause intense coloration (pink/red) even at ppm levels. A wash with cold methanol or recrystallization with activated charcoal usually removes this color without significant yield loss.

References

  • Regioselectivity in Isoquinoline Halogenation: Mechanistic Insight: The preference for C8 chlorination in 5-hydroxyisoquinoline is analogous to the well-documented nitration of this scaffold. Source: Journal of Heterocyclic Chemistry, "Electrophilic Substitution in 5-Hydroxyisoquinoline". (General Reference for EAS rules on this scaffold).
  • NCS Protocols: Paudler, W. W., & Blewitt, H. L. (1966). "Nuclear magnetic resonance spectra of some isoquinolines." J. Org. Chem.
  • Patent Literature (Analogous Chemistry)

    • Synthesis of Chlorinated Hydroxyisoquinolines: WO2008077550 (A1). "Rho-Kinase Inhibitors".
  • Sandmeyer Route Validation: General Protocol: Textbook of Practical Organic Chemistry (Vogel), 5th Ed., Section on Sandmeyer Reactions of heterocyclic amines.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-hydroxyisoquinoline, NCS, and strong acids before handling.

Sources

Optimization

8-Chloroisoquinolin-5-ol stability issues in solution and storage

Introduction Welcome to the technical support guide for 8-chloroisoquinolin-5-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 8-chloroisoquinolin-5-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. 8-Chloroisoquinolin-5-ol is a halogenated heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research.[1][2] However, like many substituted quinolines and isoquinolines, its chemical integrity can be compromised by various environmental and experimental factors, leading to inconsistent results and potential artifacts.[3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the reliable use of 8-chloroisoquinolin-5-ol in your experiments. We will explore the causality behind its instability and provide self-validating systems for its handling and storage.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research, presented in a direct question-and-answer format.

Question 1: I'm observing a new, more polar peak in my HPLC analysis after leaving my 8-chloroisoquinolin-5-ol solution at room temperature in an aqueous buffer. What is happening?

Answer: The appearance of a new, more polar peak strongly suggests degradation. The two most likely culprits are hydrolysis and oxidation.

  • Causality - Hydrolysis: Although the chloro-substituent on the aromatic ring is generally stable, prolonged exposure to aqueous environments, especially under non-neutral pH and elevated temperatures, can lead to nucleophilic substitution of the chlorine atom with a hydroxyl group.[4] This would result in the formation of isoquinoline-5,8-diol, a significantly more polar compound.

  • Causality - Oxidation: The phenolic hydroxyl group at the 5-position makes the molecule susceptible to oxidation.[3] This process can be accelerated by oxygen, trace metal ions in your buffer, and light exposure. Oxidation often leads to the formation of quinone-like species, which are typically colored and may present as new peaks in your chromatogram.

Recommended Actions:

  • Confirm Identity: Use LC-MS to determine the mass of the new peak. An increase of 1 mass unit (after loss of HCl) would suggest hydrolysis, while an increase of 14 or 16 mass units could indicate oxidation.

  • Solvent Control: Prepare high-concentration stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) and store them in aliquots at -80°C.[1]

  • Just-in-Time Preparation: Dilute the DMSO stock into your aqueous buffer immediately before the experiment. Avoid storing the compound in aqueous solutions for extended periods.

  • Buffer Preparation: Use high-purity water and reagents to prepare your buffers. Consider degassing the buffer to remove dissolved oxygen before adding the compound.

Question 2: My solution of 8-chloroisoquinolin-5-ol has turned a pale yellow or brownish color. Is it still usable?

Answer: A color change is a clear visual indicator of chemical degradation, most commonly due to oxidation.

  • Causality - Oxidation and Polymerization: Phenolic compounds, including 8-chloroisoquinolin-5-ol, can oxidize to form quinones or semi-quinones. These species are highly reactive, often colored, and can polymerize to form complex brownish mixtures. This process is often initiated by exposure to atmospheric oxygen and can be catalyzed by light and metal ions.[3]

Recommended Actions:

  • Discard the Solution: Do not use a discolored solution, as the presence of degradants can lead to unpredictable and erroneous experimental results. The concentration of the active parent compound will also be lower than intended.

  • Implement Preventative Storage:

    • Light Protection: Always store both the solid compound and its solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[5][6]

    • Inert Atmosphere: For long-term storage of solutions, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

    • Solvent Choice: Use high-quality, anhydrous solvents for stock solutions. For particularly sensitive experiments, consider using solvents freshly purged with inert gas.

Question 3: I am using the compound in a reaction that requires acidic conditions, but I'm getting a low yield and a complex mixture of byproducts. How can I improve this?

Answer: The isoquinoline ring system and its substituents can be sensitive to harsh acidic conditions, especially when combined with heat.

  • Causality - Ring Degradation: Strong, concentrated acids at elevated temperatures can lead to the degradation of the heterocyclic ring itself.[4]

  • Causality - Hydrolysis: As mentioned previously, acidic conditions can promote the hydrolysis of the chloro group.[4] While this may be slow, it can become a significant side reaction over long reaction times or at high temperatures.

Recommended Actions:

  • Screen Acid Strength: Test a range of acids. If possible, use milder organic acids (e.g., acetic acid, p-toluenesulfonic acid) instead of strong mineral acids like HCl or H₂SO₄.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower and slowly warming if necessary.

  • Minimize Exposure Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic environment.

  • Use Anhydrous Conditions: If water is not required for the reaction, using an anhydrous acid (e.g., HCl in dioxane) can prevent hydrolysis of the chloro group.[4]

Visualizing Degradation and Handling

To better understand the stability challenges and recommended procedures, the following diagrams illustrate the key concepts.

cluster_degradation Degradation Pathways main 8-Chloroisoquinolin-5-ol cond1 O₂, Light, Metal Ions cond2 Aqueous Acid/Base, Heat cond3 Strong Acid, High Temp oxidation Oxidized Products (e.g., Quinones) hydrolysis Hydrolysis Product (Isoquinoline-5,8-diol) ring_degradation Ring Cleavage Products cond1->oxidation cond2->hydrolysis cond3->ring_degradation

Caption: Potential degradation pathways for 8-chloroisoquinolin-5-ol.

start_node Start: Solid Compound weigh 1. Weigh solid in controlled environment (low humidity) start_node->weigh end_node End: Use in Assay dissolve 2. Dissolve in anhydrous-grade DMSO to desired stock concentration weigh->dissolve aliquot 3. Aliquot into amber, screw-cap vials to minimize freeze-thaw cycles dissolve->aliquot purge 4. Purge headspace with N₂ or Argon gas aliquot->purge store 5. Store promptly at -20°C or -80°C for long-term stability purge->store use 6. Thaw one aliquot and dilute 'just-in-time' for experiment store->use use->end_node

Caption: Recommended workflow for preparing and storing solutions.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid 8-chloroisoquinolin-5-ol?

    • Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[7][8] A desiccator at room temperature or storage at 4°C is recommended. Protect from direct sunlight.[5]

  • Q2: What is the best solvent for preparing a stock solution?

    • Anhydrous dimethyl sulfoxide (DMSO) is an excellent choice as it readily dissolves the compound and is less reactive than protic solvents like methanol or ethanol.[1] Ensure you are using a high-purity, anhydrous grade of DMSO.

  • Q3: How long are solutions stable?

    • Stability is highly dependent on the solvent and storage conditions. A properly prepared stock solution in anhydrous DMSO, aliquoted, purged with inert gas, and stored at -80°C can be stable for several months. In contrast, solutions in aqueous buffers at room temperature may show significant degradation within hours to days. A forced degradation study is the best way to determine stability under your specific experimental conditions.

  • Q4: Is the compound sensitive to pH?

    • Yes. The phenolic hydroxyl group means its solubility is pH-dependent.[9] In basic conditions (pH > pKa), the hydroxyl group will be deprotonated, increasing aqueous solubility but also potentially increasing susceptibility to oxidation. In acidic conditions (pH < pKa), the compound will be in its neutral, less water-soluble form.

Data and Protocols

Table 1: Storage Condition Summary
FormTemperatureAtmosphereLight ProtectionRecommended Duration
Solid 4°C or Room Temp.Normal (in desiccator)Amber vial/Dark> 1 year
Solution (Anhydrous DMSO) -20°CNormal (sealed vial)Amber vial1-3 months
Solution (Anhydrous DMSO) -80°CInert Gas (Ar/N₂)Amber vial> 6 months
Solution (Aqueous Buffer) 4°CNormalAmber vial< 24 hours (Verify)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the solid 8-chloroisoquinolin-5-ol (MW: 179.61 g/mol ) to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weighing: Accurately weigh 1.80 mg of the solid compound into a clean, amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous-grade DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If needed, sonicate briefly in a room temperature water bath until all solid is dissolved.

  • Aliquoting & Storage: Immediately dispense the solution into smaller-volume amber vials suitable for single-use aliquots. Purge the headspace of each vial with argon or nitrogen, seal tightly, and store at -80°C.

Protocol 2: Experimental Workflow for a Forced Degradation Study

This protocol allows you to assess stability and identify potential degradants under stressed conditions, which is crucial for validating a stability-indicating analytical method (e.g., HPLC-UV).

  • Prepare Solutions: Prepare a 1 mg/mL solution of 8-chloroisoquinolin-5-ol in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Heat the solution at 60-80°C.[6]

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines).[6]

    • Controls: Maintain two control samples: one at room temperature protected from light, and one stored at 4°C.

  • Incubation: Incubate the stress samples for a defined period (e.g., 2, 8, 24 hours). For acid/base samples, neutralize them with an equivalent amount of base/acid before analysis.

  • Analysis: Analyze all samples, including controls, by a validated HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples relative to the controls. This will reveal the compound's liabilities and help in developing a robust analytical method.

References

  • BASF. (2026, February 6). Safety data sheet.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • ECHEMI. 5-Chloro-8-hydroxyquinoline SDS, 130-16-5 Safety Data Sheets.
  • Solubility of Things. 5-Chloro-8-hydroxyquinoline.
  • Merck Millipore. (2023, December 5). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • CymitQuimica. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline.
  • SciTechnol. (2023, January 31). Journal of Pharmaceutics & Drug Delivery Research.
  • ManTech Publications. (2025, January 15). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Hilaris Publisher. Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.
  • PubChemLite. 8-chloroisoquinolin-5-ol (C9H6ClNO).
  • Sigma-Aldrich. 5-chloroquinolin-8-ol.
  • BenchChem. stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.
  • Chem-Impex. 5-Chloroisoquinoline.

Sources

Troubleshooting

Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Isoquinolines

Welcome to the Technical Support Center for the NMR analysis of substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter the unique challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the NMR analysis of substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter the unique challenges of characterizing this important class of heterocyclic compounds. The inherent asymmetry of the isoquinoline core, combined with the electronic effects of various substituents, often leads to complex and overlapping NMR spectra that can be daunting to interpret.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a practical, question-and-answer format. Our goal is to equip you with the knowledge and techniques to confidently elucidate the structure of your substituted isoquinoline derivatives.

Troubleshooting Guide: Tackling Specific Spectral Challenges

This section addresses common problems encountered during the NMR analysis of substituted isoquinolines, offering explanations and actionable solutions.

Question: Why are the aromatic proton signals in my ¹H NMR spectrum so heavily overlapped and difficult to assign?

Answer: Signal overlap in the aromatic region (typically 7.0-9.5 ppm) is a frequent issue with substituted isoquinolines. This complexity arises from several factors:

  • Reduced Symmetry: Unlike its isomer quinoline, the isoquinoline nucleus is less symmetrical, leading to a greater number of unique proton environments.

  • Complex Spin Systems: The protons on the isoquinoline core form two distinct but potentially interacting spin systems (the pyridine and benzene rings).

  • Substituent Effects: Electron-donating or -withdrawing groups can significantly alter the chemical shifts of nearby protons, causing them to shift into crowded regions of the spectrum.

Troubleshooting Strategies:

  • Vary the Solvent: Changing the NMR solvent can induce differential shifts in proton resonances. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts compared to chloroform-d (CDCl₃) due to solvent-solute π-π stacking interactions, which can often resolve overlapping signals.[1]

  • Use of Lanthanide Shift Reagents: Paramagnetic lanthanide complexes, such as Eu(fod)₃, can be added to the NMR sample. These reagents coordinate with the lone pair of electrons on the isoquinoline nitrogen, inducing large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the nitrogen, which can simplify complex spectra and aid in assignment.

  • Employ 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for resolving overlap.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within both the pyridine and benzene rings of the isoquinoline system.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. By spreading the proton signals out based on the chemical shifts of the carbons, it can effectively resolve severe overlap in the ¹H spectrum.[1]

Question: I have synthesized a substituted isoquinoline, but I am unsure of the substitution pattern. How can I use NMR to distinguish between possible isomers?

Answer: Distinguishing between positional isomers is a classic challenge that can be effectively addressed using a combination of 1D and 2D NMR techniques. The key is to leverage through-bond and through-space correlations to establish the precise location of substituents.

Key Strategies for Isomer Differentiation:

  • ¹H NMR Coupling Patterns: The multiplicity and coupling constants (J values) of the aromatic protons provide critical information. For example, a proton with only one ortho-coupled neighbor will appear as a doublet, while a proton with two ortho-coupled neighbors will be a triplet (assuming similar coupling constants). The absence of a proton signal in a specific region can also indicate the position of substitution.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for determining substitution patterns. HMBC reveals correlations between protons and carbons over two to three bonds.[2][3] By observing correlations from a known proton (e.g., a methoxy group's protons) to quaternary carbons in the isoquinoline ring, you can definitively place the substituent. For instance, if the protons of a methoxy group show a 3-bond correlation to a quaternary carbon at the junction of the two rings (C-4a or C-8a), this provides strong evidence for its position on the benzenoid ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[4] For a substituent with protons (e.g., a methyl or methoxy group), a NOESY experiment can reveal its proximity to specific protons on the isoquinoline core, thereby confirming its position. For example, a NOE between a substituent at C1 and the proton at C8 would confirm that substitution pattern.

Question: My ¹H NMR spectrum has very broad peaks, which is obscuring the coupling information. What is causing this and how can I fix it?

Answer: Peak broadening in the NMR spectrum of isoquinolines can stem from several sources:

  • Chemical Exchange or Tautomerism: In some cases, especially with hydroxyl or amino-substituted isoquinolines, slow chemical exchange or tautomerization on the NMR timescale can lead to broad signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions in the sample or the NMR tube can cause significant line broadening.

  • Sample Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.[1]

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Re-shimming the spectrometer should be the first step in addressing this issue.[1]

  • Slow N-inversion or Restricted Rotation: In certain substituted isoquinolines, particularly at lower temperatures, slow conformational changes can lead to the broadening of signals.

Troubleshooting Steps:

  • Re-shim the Spectrometer: This is the simplest and most common solution.

  • Dilute the Sample: If the sample is highly concentrated, diluting it may reduce viscosity and sharpen the signals.[1]

  • Filter the Sample: To remove any particulate or paramagnetic impurities, filter the sample through a small plug of celite or a syringe filter into a clean NMR tube.

  • Vary the Temperature: Acquiring spectra at different temperatures can help determine if dynamic processes are the cause of broadening. If exchange is the issue, the peaks may sharpen at higher or lower temperatures.

  • Check the pH: For isoquinolines with acidic or basic functional groups, the pH of the sample can influence the spectra. Adding a drop of D₂O can sometimes help by exchanging labile protons and simplifying the spectrum.

Frequently Asked Questions (FAQs)

What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted isoquinoline core?

The chemical shifts can vary with solvent, but in CDCl₃, the approximate ranges are as follows:

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
19.22152.7
37.58143.2
48.50120.5
4a-128.8
57.80126.5
67.62130.4
77.70127.4
87.95127.6
8a-135.5

Data compiled from various sources, including BenchChem's comparative guide.[5]

What are the expected proton-proton coupling constants (J values) in the isoquinoline ring system?

The J values are critical for confirming proton assignments. Typical ranges are:

Coupling TypeDescriptionTypical J Value (Hz)
³J (ortho)Coupling between adjacent protons7.0 - 9.0
⁴J (meta)Coupling between protons separated by two bonds2.0 - 3.0
⁵J (para)Coupling between protons separated by three bonds< 1.0 (often not resolved)

These are general ranges for aromatic systems and are applicable to the isoquinoline core.[6]

Which NMR solvent is best for analyzing substituted isoquinolines?

Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. However, as mentioned in the troubleshooting section, if you encounter signal overlap, using an aromatic solvent like benzene-d₆ can be highly beneficial. For less soluble or more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.

Key Experimental Protocols

A systematic approach combining several NMR experiments is the most effective way to achieve unambiguous structure elucidation.

Step-by-Step Workflow for Structure Elucidation
  • ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the proton environments, integration, and basic coupling patterns.

  • ¹³C NMR and DEPT-135: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.

  • COSY: Run a COSY experiment to establish proton-proton connectivities. This will help trace out the spin systems within the benzene and pyridine rings.

  • HSQC: Use the HSQC spectrum to correlate each proton with its directly attached carbon. This is a powerful tool for resolving proton overlap and confirming CH assignments.

  • HMBC: Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting different spin systems and for assigning quaternary carbons.

  • NOESY/ROESY: If stereochemistry or the relative position of substituents is , a NOESY or ROESY experiment will reveal through-space proximities between protons.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting and assigning the NMR spectra of substituted isoquinolines.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_troubleshoot Troubleshooting cluster_2D 2D NMR Elucidation cluster_final Final Structure start Acquire ¹H and ¹³C NMR assess Assess Spectra: - Signal Overlap? - Broad Peaks? - Ambiguous Assignments? start->assess overlap Severe Overlap? Change Solvent or Use Shift Reagent assess->overlap Yes broad Broad Peaks? Re-shim, Dilute, or Check for Impurities assess->broad Yes cosy Run COSY: Establish H-H Connectivity assess->cosy No / Minor Issues overlap->cosy broad->cosy hsqc Run HSQC: Assign C-H One-Bond Correlations cosy->hsqc hmbc Run HMBC: Connect Fragments & Assign Quaternary Carbons hsqc->hmbc noesy Run NOESY (if needed): Determine Stereochemistry & Isomer Position hmbc->noesy structure Propose Final Structure noesy->structure

Caption: A logical workflow for the NMR analysis of substituted isoquinolines.

References

  • LibreTexts. (2024, November 12). 19: HMBC. Chemistry LibreTexts. [Link]

  • An Overview of Heteronuclear Multiple Bond Correlation Spectroscopy. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Doubtnut. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?[Link]

  • Sanders, J. K. M., & Hunter, B. K. (1981). Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)3-induced paramagnetic shifts. Journal of the American Chemical Society, 103(22), 6728–6730.
  • Palamareva, M. D., & Christov, P. P. (2007). Synthesis and a Configurational Correlation within cis- and trans-Oxazolotetrahydroisoquinolinones with an Angular Substituent. Zeitschrift für Naturforschung B, 62(10), 1305-1312. [Link]

  • LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • University of Bristol. (2012, March). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry, 50(5), 397-451. [Link]

  • LibreTexts. (2024, November 12). 19: HMBC. Chemistry LibreTexts. [Link]

  • University of Ottawa. (n.d.). Heteronuclear coupling. [Link]

  • LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Kida, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 126–136. [Link]

  • LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

Sources

Optimization

Technical Support Center: Addressing Compound Precipitation in Cell-Based Assays

Introduction: The Silent Assay Killer Compound precipitation is the single most common cause of "phantom" data in cell-based assays. It creates a divergence between your calculated concentration and the bioavailable conc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Assay Killer

Compound precipitation is the single most common cause of "phantom" data in cell-based assays. It creates a divergence between your calculated concentration and the bioavailable concentration.

When a compound precipitates, it does not merely "fail to work." It actively interferes. Crystalline aggregates can scatter light (skewing optical readouts), sequester targets non-specifically, or physically damage cell membranes. This guide moves beyond basic solubility to address the mechanics of delivery —specifically how to prevent "solvent shock" when transitioning hydrophobic compounds from DMSO into aqueous culture media.

Module 1: Diagnosis & Detection

How do I know if my compound is precipitating?

Precipitation is often invisible to the naked eye until it is catastrophic. By the time you see a cloudy well, your assay is already compromised. Use this tiered diagnostic approach.

Diagnostic Workflow

precipitation_diagnosis start Suspect Precipitation? microscopy Tier 1: Visual Inspection (10x-20x Phase Contrast) start->microscopy decision_clear No Crystals Visible microscopy->decision_clear Clear action_fail Assay Invalid: Optimize Solubility microscopy->action_fail Crystals/Debris absorbance Tier 2: Turbidimetry (Absorbance @ 600-650nm) decision_turbid Signal > Background + 3SD absorbance->decision_turbid nephelometry Tier 3: Laser Nephelometry (Forward Light Scattering) nephelometry->action_fail High Scatter action_pass Compound Soluble nephelometry->action_pass Low Scatter decision_clear->absorbance Quantitative Check decision_turbid->nephelometry No (High Sensitivity Req.) decision_turbid->action_fail Yes action_proceed Proceed to Tier 2

Figure 1: Tiered diagnostic workflow for identifying compound precipitation. Start with microscopy, but rely on quantitative scattering methods for confirmation.

Comparison of Detection Methods
MethodSensitivityThroughputMechanismBest For
Microscopy LowLowVisual identification of crystals/aggregates.Confirming cytotoxicity vs. precipitation.[1]
Turbidimetry (OD600) MediumHighMeasures light blocked by particles.Quick checks using standard plate readers.
Nephelometry High HighMeasures light scattered by particles.[2][3][4][5][6]Gold Standard. Detecting micro-aggregates <1µm.

Technical Insight: Turbidimetry (Absorbance) often fails to detect "colloidal aggregates"—small particles that sequester proteins but don't block enough light to register an OD change. If your assay depends on protein-protein interaction, nephelometry is required to rule out false positives [1].

Module 2: Root Cause – The "DMSO Shock"

Why does it happen even when the compound is theoretically soluble?

The most overlooked cause of precipitation is Kinetic Precipitation caused by "DMSO Shock."

When you pipette a 100% DMSO stock solution directly into aqueous media:

  • Rapid Diffusion: DMSO diffuses into water faster than the compound can equilibrate.

  • Supersaturation: The compound is momentarily stranded in a water-rich environment at a concentration exceeding its thermodynamic solubility.

  • Nucleation: This local supersaturation forces the compound to crash out of solution immediately. Once crystals form (nucleation), they rarely re-dissolve, even if the final equilibrium concentration is theoretically soluble.

Module 3: Prevention Protocols

Protocol A: The Intermediate Dilution Method (Best Practice)

To prevent DMSO shock, you must reduce the concentration gradient during the transfer. Do not spike 1000x stock directly into the cell plate.

The Workflow:

  • Preparation: Start with your 10 mM compound stock in 100% DMSO.

  • Intermediate Step: Prepare a 10x or 100x intermediate dilution in culture media (or PBS) without cells.

    • Critical: Vortex this intermediate plate immediately. If precipitation occurs here, it is better to lose the compound in a prep plate than on your cells.

  • Final Transfer: Transfer the intermediate dilution to the cell plate.

dilution_protocol cluster_wrong INCORRECT: Direct Spike cluster_right CORRECT: Intermediate Step stock 10 mM Stock (100% DMSO) direct Cell Plate (Final: 10 µM, 0.1% DMSO) stock->direct Shock! Precipitation Risk inter Intermediate Plate (Media + 1% DMSO) stock->inter Dilute 1:100 final Cell Plate (Final: 10 µM, 0.1% DMSO) inter->final Dilute 1:10

Figure 2: Comparison of Direct Spike vs. Intermediate Dilution. The intermediate step allows visual QC before cells are treated.

Protocol B: Kinetic Solubility Screen

Before running a large screen, determine the "Kinetic Solubility Limit" of your library.

  • Prepare Buffer: Use the exact media/buffer intended for the assay (pH and serum content matter).

  • Titrate: Create a 2-fold dilution series of the compound in DMSO.

  • Spike: Add to buffer (final DMSO <1%).

  • Read: Measure Nephelometry (scattering) or Absorbance (650nm) immediately and at T=24h.

  • Analysis: The concentration at which the signal deviates from the baseline is your solubility limit . Do not test above this concentration in cell assays.

Troubleshooting & FAQ

Q1: My dose-response curve is bell-shaped. Is this precipitation? A: Likely, yes. This is a classic artifact.

  • Mechanism: At low concentrations, the compound is soluble and active. As concentration increases, it hits the solubility limit and precipitates.[6] The solid crystals are not bioavailable, effectively lowering the free concentration in the well.

  • Result: The signal drops at high doses, mimicking the "Hook Effect" or toxicity.

  • Action: Check the high-dose wells under a microscope. If crystals are present, censor those data points [2].

Q2: Can I just increase the DMSO concentration to keep it soluble? A: Proceed with extreme caution.

  • Cell Tolerance: Most mammalian cells tolerate up to 0.5% DMSO, but sensitive lines (primary neurons, stem cells) may show stress markers at >0.1%.

  • Artifacts: High DMSO (>1%) can permeabilize membranes, altering compound uptake and causing false toxicity positives. Always run a "DMSO-only" vehicle control curve to determine your cells' tolerance threshold [3].

Q3: Why do I see precipitation in the cell plate but not in the buffer-only control? A: Cells act as nucleation sites.

  • Debris, secreted proteins, and the cell surface itself can catalyze crystallization.

  • Solution: You cannot rely solely on thermodynamic solubility data (buffer only). You must validate solubility in the presence of the specific culture media (including Serum/FBS) you intend to use.

Q4: Does serum (FBS) help or hurt solubility? A: It acts as a double-edged sword.

  • Help: Albumin in FBS can bind lipophilic compounds, keeping them in suspension and preventing precipitation.

  • Hurt: If the compound binds too tightly to serum proteins (high Protein Binding), the free active concentration drops, leading to a right-shift in potency (lower potency) [4].

References

  • Assay Guidance Manual. Solubility and Precipitation in In Vitro Assays. National Center for Advancing Translational Sciences (NCATS).[7] Available at: [Link]

  • Sittampalam, G. S., et al. Compound Interference in Biochemical and Cell-Based Assays. Assay Guidance Manual.[7][8][9] Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).

(Note: For the purpose of this technical guide, the Assay Guidance Manual hosted by NCBI is the primary, field-validated source for these protocols.)

Sources

Troubleshooting

Managing inconsistent results in biological testing of 8-Chloroisoquinolin-5-ol

The following technical support guide is structured to address the specific physicochemical and assay-interference challenges associated with 8-Chloroisoquinolin-5-ol . Senior Application Scientist Desk Subject: Troubles...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific physicochemical and assay-interference challenges associated with 8-Chloroisoquinolin-5-ol .

Senior Application Scientist Desk Subject: Troubleshooting Inconsistent Biological Assay Results Compound Class: Halogenated Hydroxyisoquinolines[1]

Executive Summary: Why Your Results Are Drifting

If you are observing variable IC50 values, "bell-shaped" concentration-response curves, or batch-dependent potency for 8-Chloroisoquinolin-5-ol , you are likely battling one of three "invisible" variables inherent to this chemical scaffold:

  • Colloidal Aggregation: The planar aromatic system promotes stacking in aqueous buffers.[1]

  • Prototropic Shifts: The basicity of the isoquinoline nitrogen (

    
    ) and the acidity of the 5-hydroxyl group create a pH-sensitive window near physiological conditions.[1]
    
  • Spectral Interference: The isoquinoline core is intrinsically fluorescent, potentially overlapping with detection channels in FRET or FP assays.[1]

This guide provides self-validating protocols to isolate and eliminate these artifacts.

Module 1: Solubility & Colloidal Aggregation

The Symptom: Potency drops significantly after freeze-thaw cycles, or inhibition disappears upon adding detergent (e.g., Triton X-100).[1]

The Mechanism

Like many planar heterocycles, 8-Chloroisoquinolin-5-ol is prone to forming colloidal aggregates in aqueous solution.[1] These aggregates sequester enzymes non-specifically, leading to false-positive inhibition.[1][2][3] This phenomenon, extensively characterized by the Shoichet lab, is the #1 cause of "promiscuous" inhibition in early discovery.

Diagnostic Protocol: The "Detergent Challenge"

To validate if your activity is real or an artifact of aggregation, perform this paired assay:

StepActionExpected Result (True Binder)Expected Result (Aggregator)
1 Prepare Assay BufferStandard BufferStandard Buffer
2 Condition A Run IC50 with 0% DetergentHigh Potency (Low IC50)
3 Condition B Run IC50 with 0.01% Triton X-100 Unchanged IC50

Critical Note: If adding detergent abolishes activity, your compound is acting as a "SCAM" (Small, Colloidally Aggregating Molecule) in that specific buffer.[1]

Troubleshooting Workflow

AggregationLogic Start Issue: Inconsistent IC50 Detergent Perform Detergent Challenge (Add 0.01% Triton X-100) Start->Detergent Result1 Potency Unchanged Detergent->Result1 IC50 Stable Result2 Potency Lost Detergent->Result2 IC50 Shifts >5x TrueBinder Likely True Binder Check Fluorescence Next Result1->TrueBinder Centrifuge Centrifugation Test (10 mins @ 13,000g) Result2->Centrifuge Supernatant Measure Supernatant Conc. Centrifuge->Supernatant Artifact Artifact: Colloidal Aggregator Supernatant->Artifact Conc. Decreased

Figure 1: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.

Module 2: pH Sensitivity & Protonation States

The Symptom: Results vary between labs using different buffers (e.g., PBS pH 7.4 vs. MES pH 6.0) or different temperatures.

The Mechanism

8-Chloroisoquinolin-5-ol is amphoteric.[1]

  • Isoquinoline Nitrogen (N2): Basic.[1] The

    
     of unsubstituted isoquinoline is ~5.[1][4]4. The 8-Chloro substituent (electron-withdrawing) may slightly lower this, but it remains relevant near acidic assay conditions.[1]
    
  • 5-Hydroxyl Group: Acidic.[1] Phenolic

    
     is typically ~9-10.[1]
    
  • The Trap: If your assay runs at pH 6.0 (common for some kinase or lysosomal assays), a significant fraction of the molecule becomes protonated (cationic), drastically increasing solubility but potentially altering binding affinity compared to the neutral species at pH 7.4.

The "Buffer-Swap" Validation

Do not assume pH independence.

  • Calculate

    
    :  Use software (e.g., ChemDraw/MarvinSketch) to predict the exact shift caused by the 8-Cl group.[1]
    
  • Experimental Check: Measure IC50 in Bis-Tris propane buffer (allows wide pH range) at pH 6.0, 7.0, and 8.0.

    • Stable IC50: Binding is pH-independent.[1]

    • Variable IC50: Binding is driven by a specific ionic species (cation vs. neutral).[1]

Module 3: Spectral Interference (Fluorescence)

The Symptom: In fluorescence-based assays (FRET, TR-FRET, FP), you observe "negative inhibition" (signal increases) or high background noise.

The Mechanism

Isoquinoline derivatives are classic fluorophores.[1][5] The 5-OH group can act as an auxochrome, intensifying emission, often in the Blue/Green region (400-500 nm).[1] If your assay readout (e.g., Coumarin or Fluorescein) overlaps with this window, the compound itself will mimic the signal.

Interference Mitigation Protocol

Before running the bioassay, perform a Spectral Scan :

  • Dilute compound to

    
     in assay buffer.
    
  • Scan Excitation: 300–500 nm.

  • Scan Emission: 400–600 nm.

  • Compare to your assay fluorophore.[1]

Correction Table: Readout Compatibility

Assay FluorophoreExcitation/Emission (nm)Risk Level with 8-Cl-Isoquinolin-5-olAction
Coumarin / AMC 350 / 450HIGH Switch to Red-shifted dye.[1]
Fluorescein (FITC) 490 / 520MEDIUM Run "Compound Only" control wells.[1]
Resorufin / Cy5 570+ / 590+LOW Recommended alternative.[1]

Module 4: Chemical Integrity (The "Phantom" Chelation)

The Symptom: Users often assume 8-Chloroisoquinolin-5-ol acts like 8-Hydroxyquinoline (8-HQ) and add EDTA to assays, which changes results.[1]

The Structural Reality
  • 8-HQ (Oxine): The Nitrogen and Hydroxyl are on adjacent carbons (positions 1 and 8).[1] This forms a bidentate pocket that chelates metals (

    
    ) effectively.[1]
    
  • 8-Chloroisoquinolin-5-ol: The Nitrogen is at position 2.[1] The Hydroxyl is at position 5.[1][6][7] They are distal. This molecule cannot chelate metals in the same bidentate fashion as 8-HQ.[1]

Guidance:

  • Do NOT add EDTA/EGTA expecting to suppress "chelation-based" false positives unless you suspect the 5-OH and 4-position are involved in a different coordination geometry.[1]

  • Do check for oxidation.[1] The 5-hydroxy group makes the ring electron-rich and prone to oxidative coupling (turning the solution brown/yellow).[1] Always prepare fresh stocks in degassed DMSO.[1]

FAQ: Rapid Fire Troubleshooting

Q: My compound precipitated in the acoustic dispenser (Echo). Why? A: 8-Chloroisoquinolin-5-ol is planar and stacks.[1] In 100% DMSO (source plate), it is stable.[1] However, if the source plate absorbs atmospheric water (DMSO is hygroscopic), the "water intolerance" of the compound causes micro-precipitation.

  • Fix: Use hydration-resistant seals on source plates and purge the dispenser environment with dry nitrogen.[1]

Q: Can I use this compound in Cell-Based Assays? A: Yes, but be aware of Lysosomal Trapping . The isoquinoline nitrogen (basic) can lead to accumulation in acidic lysosomes (pH ~4.5), reducing the effective concentration in the cytoplasm.

  • Fix: Check potency in the presence of Bafilomycin A1 (inhibits lysosomal acidification) to see if potency improves.[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1]

    • Foundational text on colloidal aggreg
  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

    • Authoritative review on fluorescence interference and redox cycling.
  • PubChem Compound Summary: Isoquinolin-5-ol. (n.d.).[1] National Center for Biotechnology Information.[1]

    • Source for physicochemical properties and pKa data.[4]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1]

    • Standard reference for structural alerts in small molecule screening.

Sources

Optimization

Degradation pathways of halo-isoquinolines under experimental conditions

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Pathways & Stabilization of Halo-isoquinolines Welcome to the Technical Support Center You have reached the advanced tro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Pathways & Stabilization of Halo-isoquinolines

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for halo-isoquinoline scaffolds. These heterocycles are ubiquitous in kinase inhibitors (e.g., Fasudil derivatives) and antitumor agents, yet they present distinct stability challenges compared to their carbocyclic analogs.

This guide addresses the three primary degradation vectors: Photolytic Dehalogenation , Nucleophilic Displacement (SNAr) , and N-Oxidation .

Module 1: Photostability & Light Sensitivity

Issue: "My 4-bromoisoquinoline standard has turned yellow/brown in solution, and LC-MS shows a mass shift of [M-Br+H]."

Root Cause Analysis

Halo-isoquinolines, particularly those with bromine or iodine substituents, are highly susceptible to homolytic bond cleavage under UV/Vis irradiation. The aromatic isoquinoline ring acts as a chromophore, absorbing photons and promoting the molecule to an excited singlet state (


). This energy often exceeds the dissociation energy of the carbon-halogen bond (C-Br 

68 kcal/mol; C-I

57 kcal/mol), resulting in the formation of a reactive aryl radical.

Mechanism:

  • Excitation:

    
    
    
  • Homolysis:

    
    
    
  • Hydrogen Abstraction: The highly reactive isoquinolyl radical (

    
    ) abstracts a hydrogen atom from the solvent (SH), yielding the de-halogenated parent isoquinoline (
    
    
    
    ).
Visual Pathway: Photodehalogenation

Photolysis Start Halo-Isoquinoline (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited UV Absorption (hν) RadicalPair Radical Pair (Ar• + X•) Excited->RadicalPair Homolytic Cleavage Product De-halogenated Isoquinoline (Ar-H) RadicalPair->Product H-Abstraction Solvent Solvent (H-Donor) Solvent->Product H• Transfer

Figure 1: Mechanism of photolytic dehalogenation via radical intermediates.

Troubleshooting Protocol: Actinometric Stress Test

Use this protocol to confirm light sensitivity versus thermal instability.

  • Preparation: Prepare two 10 mL vials of your compound (0.1 mg/mL in Acetonitrile).

    • Note: Avoid Acetone or chlorinated solvents as they can sensitize radical formation.

  • Control Group: Wrap one vial tightly in aluminum foil (Dark Control).

  • Exposure: Place both vials in a photostability chamber (ICH Q1B standard) or under a cool white fluorescent lamp (approx. 4-5 kLux) for 24 hours.

  • Analysis: Analyze both samples via HPLC-UV (254 nm).

    • Pass Criteria: < 2% difference in purity between Dark and Exposed samples.

    • Fail Criteria: Appearance of early-eluting peak (de-halo impurity) in the exposed vial only.

Module 2: Chemical Stability (Hydrolysis & SNAr)

Issue: "I am seeing a hydroxy-impurity (+OH, -Halogen) forming in my basic buffer, but only for the 1-chloro isomer."

Root Cause Analysis

The stability of halo-isoquinolines is regio-dependent .

  • C1-Position (Unstable): The carbon adjacent to the ring nitrogen is electron-deficient due to the inductive effect of nitrogen and the ability of the ring to stabilize a negative charge during nucleophilic attack. This makes 1-haloisoquinolines highly reactive toward Nucleophilic Aromatic Substitution (SNAr) .

  • C4-Position (Stable): The 4-position is not electronically activated for SNAr. Degradation here is rare under hydrolytic conditions.

Mechanism (SNAr at C1): Nucleophiles (OH⁻, alkoxides, amines) attack C1, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The halogen is then expelled to restore aromaticity.[2][3]

Visual Pathway: Nucleophilic Substitution [3]

SNAr Substrate 1-Halo-Isoquinoline (Electrophile) Complex Meisenheimer Complex (Anionic) Substrate->Complex Addition (Rate Limiting) Nucleophile Nucleophile (OH- / OR-) Nucleophile->Complex Addition (Rate Limiting) Product 1-Substituted Isoquinoline Complex->Product Elimination (Re-aromatization) LeavingGroup Halide Ion (X-) Complex->LeavingGroup

Figure 2: SNAr mechanism specific to C1-activated isoquinolines.

Comparative Data: Hydrolytic Half-Lives (pH 10, 25°C)
IsomerHalogenReactivityEstimated t1/2Dominant Pathway
1-Chloro ClHigh< 24 HoursHydrolysis to Isocarbostyril
1-Bromo BrVery High< 6 HoursHydrolysis to Isocarbostyril
3-Bromo BrLow> 1 MonthStable
4-Bromo BrNegligibleStableNone (requires Pd catalyst)
Module 3: Oxidative Stress (N-Oxidation)

Issue: "Unknown impurity detected at RRT 0.85-0.90 during peroxide stress testing."

Root Cause Analysis

The nitrogen lone pair in the isoquinoline ring is susceptible to oxidation by peroxides (H₂O₂), peracids (mCPBA), or even autoxidation in air over long storage periods. This forms the Isoquinoline N-oxide .[4]

  • Diagnostic: N-oxides typically elute earlier than the parent on Reverse Phase (C18) columns due to increased polarity, but show a mass increase of +16 Da.

  • Impact: N-oxidation alters the electronic properties of the ring, potentially changing the reactivity of the halogen substituent.

Protocol: Oxidative Stress Confirmation
  • Sample: Dissolve compound in MeOH/Water (50:50).

  • Stressor: Add H₂O₂ to a final concentration of 3%.

  • Incubation: Ambient temperature for 4 hours.

  • Quench: Add 10% Sodium Metabisulfite solution (to destroy excess peroxide) before injection.

  • Result: A +16 Da peak confirms N-oxide.

Summary: Troubleshooting Decision Tree

Use this flow to identify your degradation mode quickly.

Troubleshooting Start Unknown Impurity Detected MassCheck Check Mass Shift (Δm/z) Start->MassCheck Plus16 +16 Da (Oxygen) MassCheck->Plus16 MinusHalogen -[Halogen Mass] + 1 (e.g., -79 + 1 = -78) MassCheck->MinusHalogen MinusHalogenOH -[Halogen Mass] + 17 (OH substitution) MassCheck->MinusHalogenOH NOxide Cause: N-Oxidation Action: Check Peroxides/Air Plus16->NOxide Photolysis Cause: Photolysis Action: Protect from Light MinusHalogen->Photolysis Hydrolysis Cause: Hydrolysis (SNAr) Action: Adjust pH / Check C1 MinusHalogenOH->Hydrolysis

Figure 3: Rapid diagnostic logic for halo-isoquinoline impurities.

References
  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[5][6] (1996). Available at: [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (2010). (Refer to Chapter on Isoquinolines: Reactivity of Substituents).
  • Albini, A., & Fagnoni, M.Photochemistry of Haloaromatics. In Handbook of Synthetic Photochemistry. Wiley-VCH. (2010).
  • Save My Exams. Hydrolysis of Primary Haloalkanes & Bond Enthalpies. (2025).[7][8] Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (2018).[2] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 8-Chloroisoquinolin-5-ol vs. 5-Chloro-8-hydroxyquinoline

Executive Summary This guide presents a comparative technical analysis of 5-chloro-8-hydroxyquinoline (Cloxiquine) and its structural isomer 8-chloroisoquinolin-5-ol .[1] While these two molecules share an identical mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative technical analysis of 5-chloro-8-hydroxyquinoline (Cloxiquine) and its structural isomer 8-chloroisoquinolin-5-ol .[1] While these two molecules share an identical molecular formula (


) and halogen substitution pattern, their biological activities diverge radically due to the position of the nitrogen atom within the bicyclic core.[1]
  • 5-chloro-8-hydroxyquinoline is a potent, broad-spectrum antimicrobial and potential anticancer agent driven by a specific metal-chelation pharmacophore .[1]

  • 8-chloroisoquinolin-5-ol is a rare isomer that lacks the structural geometry required for bidentate metal coordination.[1] It serves primarily as a negative control in structure-activity relationship (SAR) studies or as a synthetic intermediate, demonstrating that the biological activity of this class is strictly dependent on the 8-hydroxyquinoline (8-HQ) chelation motif.[1]

Part 1: Chemical & Structural Analysis[1]

The biological divergence between these two compounds is a direct consequence of their ability (or inability) to form stable complexes with divalent metal ions (


, 

,

).[1]
Structural Isomerism and Chelation Geometry[1]
Feature5-chloro-8-hydroxyquinoline 8-Chloroisoquinolin-5-ol
Core Scaffold Quinoline (Benzene fused to Pyridine)Isoquinoline (Benzene fused to Pyridine)
Nitrogen Position Position 1 (Peri to C8)Position 2 (Distal to C5/C8)
Hydroxyl Position Position 8 (Peri to N1)Position 5 (Para to C8)
Chelation Motif Bidentate (N, O) .[1] Forms a stable 5-membered ring with metals.None . N and OH are spatially separated; no chelation ring possible.[1]
pKa (OH) ~7.6 (Acidic, favors deprotonation for binding)~8.5–9.0 (Predicted; less acidic due to lack of N-interaction)
LogP (Predicted) ~2.8 (Lipophilic, membrane permeable)~2.4 (Slightly less lipophilic)
Visualization of Pharmacophore Differences[1]

The following diagram illustrates the critical "Chelation Pocket" present in the quinoline derivative and absent in the isoquinoline isomer.

ChelationAnalysis cluster_0 5-chloro-8-hydroxyquinoline (Active Chelator) cluster_1 8-Chloroisoquinolin-5-ol (Inactive Isomer) Q_Struct Structure: N(1) and OH(8) are adjacent (Peri-position) Q_Metal Metal Binding: Forms 5-membered Chelate Ring (Cu/Zn) Q_Struct->Q_Metal Enables Q_Result Biological Effect: Metalloprotein Inhibition ROS Generation Q_Metal->Q_Result Causes I_Struct Structure: N(2) and OH(5) are distal I_Metal Metal Binding: Sterically Impossible (No Chelation) I_Struct->I_Metal Prevents I_Result Biological Effect: Inert / Low Toxicity (Negative Control) I_Metal->I_Result Results in

Caption: Structural logic dictating biological activity. The quinoline scaffold (left) enables metal sequestration, while the isoquinoline scaffold (right) structurally prohibits it.[1]

Part 2: Biological Profile Comparison[1]

Antimicrobial Activity

5-chloro-8-hydroxyquinoline exhibits significant activity against Gram-positive bacteria (e.g., S. aureus, L. monocytogenes) and fungi.[1] Its mechanism involves transporting excess copper into the cell or sequestering essential metals from metalloenzymes.[1]

  • Experimental Data (5-Cl-8-HQ):

    • Staphylococcus aureus:[1] MIC

      
      
      
      
      
      (often tested as hybrids).[1]
    • Mycobacterium tuberculosis:[1][2] MIC ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      
      
      
      
      .[1]
    • Candida albicans:[1] MIC

      
      
      
      
      
      .[1]

8-Chloroisoquinolin-5-ol is predicted to be inactive (




) in these standard assays.[1] Literature comparing 8-HQ to non-chelating isoquinoline analogs (e.g., isoquinolin-7-ol) consistently shows that removing the chelation site abolishes antimicrobial potency.[1]
Anticancer & MDR Reversal

5-Cl-8-HQ derivatives are studied for their ability to kill Multidrug-Resistant (MDR) cancer cells.[1] The toxicity is strictly correlated with the stability of the metal complex formed intracellularly.[1]

  • Mechanism: The 8-HQ core binds cellular Copper/Iron

    
     Redox cycling 
    
    
    
    ROS production
    
    
    Apoptosis.[1]
  • Isoquinoline Counterpart: Without metal binding, 8-Chloroisoquinolin-5-ol cannot catalyze ROS generation, rendering it non-cytotoxic in this context.[1]

Summary of Biological Activities[1]
Activity Class5-chloro-8-hydroxyquinoline8-Chloroisoquinolin-5-olMechanism of Difference
Antibacterial High (Gram+ / Mycobacteria)Negligible Dependence on

chelation.[1]
Antifungal High Low Fungistatic effect requires metal sequestration.[1]
Cytotoxicity Moderate to High (MDR selective)Low Lack of ROS generation via metal redox cycling.[1]
Target Metalloenzymes (e.g., Methionine aminopeptidase)Unknown / Off-target onlyNo specific binding pocket identified.[1]

Part 3: Experimental Protocols

To experimentally validate the difference between these two isomers, the following protocols are recommended. These assays serve as a self-validating system: if the isoquinoline isomer shows activity, it implies a non-metal-dependent mechanism (e.g., covalent modification).[1]

Protocol: Comparative Metal Chelation Assay (UV-Vis Shift)

Purpose: To definitively prove the presence or absence of metal binding capability.[1]

Materials:

  • Compounds: 5-Cl-8-HQ and 8-Cl-IsoQ-5-ol (10 mM stock in DMSO).[1]

  • Metal Salt:

    
     or 
    
    
    
    (10 mM in water).[1]
  • Buffer: HEPES (50 mM, pH 7.4).[1]

Workflow:

  • Blank Preparation: Add 980 µL Buffer + 20 µL Compound Stock (Final: 200 µM).

  • Scan 1: Measure UV-Vis spectrum (200–600 nm). Note

    
    .[1]
    
  • Titration: Add Metal Salt in 0.5 equivalent increments (0–5 equivalents).

  • Scan 2: Measure spectrum after each addition.

  • Analysis:

    • 5-Cl-8-HQ: Expect a Red Shift (Bathochromic shift) of 20–50 nm and appearance of a Charge Transfer band (approx. 400–450 nm) indicating complex formation.[1]

    • 8-Cl-IsoQ-5-ol: Expect No Significant Shift . The spectrum should remain superimposable, indicating no coordination.[1]

Protocol: MIC Determination (Microdilution)

Purpose: To quantify biological potency differences.[1]

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate.

  • Dilution: Serial 2-fold dilution of compounds from 64 µg/mL down to 0.125 µg/mL. Include DMSO control.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection or

    
    .
    
    • Validation Criteria: 5-Cl-8-HQ must show MIC < 16 µg/mL. 8-Cl-IsoQ-5-ol should show growth in all wells (MIC > 64 µg/mL).[1]

Part 4: Mechanistic Pathway Diagram

The following diagram details the divergent signaling pathways activated (or not) by these isomers.

MechanismPathways cluster_active Pathway A: 5-chloro-8-hydroxyquinoline cluster_inactive Pathway B: 8-Chloroisoquinolin-5-ol CompoundA 5-Cl-8-HQ (Lipophilic) CellEntryA Passive Diffusion CompoundA->CellEntryA MetalBind Binds Intracellular Cu2+ / Zn2+ CellEntryA->MetalBind Redox Redox Cycling (Fenton Chemistry) MetalBind->Redox ROS ROS Surge (OH•, O2•-) Redox->ROS Death Bacterial/Cancer Cell Death ROS->Death CompoundB 8-Cl-IsoQ-5-ol (Lipophilic) CellEntryB Passive Diffusion CompoundB->CellEntryB NoBind No Metal Binding (Steric Mismatch) CellEntryB->NoBind NoTox No ROS Generation Cell Survival NoBind->NoTox

Caption: Mechanistic divergence. Pathway A leads to cytotoxicity via metal-mediated ROS; Pathway B results in metabolic inertness due to lack of chelation.[1]

References

  • Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and biological activities." Drug Design, Development and Therapy.[1]

  • Oliveri, V., & Vecchio, G. (2016).[1][3] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. [1]

  • Pape, V. F. S., et al. (2016).[1] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry. (Demonstrates lack of activity in non-chelating isoquinoline analogs). [1]

  • Srisawat, T., et al. (2024).[1] "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2]

  • PubChem. (2025).[1] "Compound Summary: 8-chloroisoquinolin-5-ol (CID 115015518)."[1][4][5] National Library of Medicine.[1] [1]

Sources

Comparative

Halogenated Isoquinolines: A Comparative Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic framework provides an excellent platf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic framework provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this scaffold has emerged as a powerful tool to modulate the physicochemical properties and pharmacological activities of isoquinoline derivatives. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of halogenated isoquinolines, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Influence of Halogenation on Biological Activity

Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. The diverse properties of halogens, from the small and highly electronegative fluorine to the large and polarizable iodine, allow for fine-tuning of a compound's activity. For instance, fluorine substitution can enhance metabolic stability and binding affinity, while bromine and chlorine can participate in halogen bonding, a specific non-covalent interaction that can improve ligand-protein binding.[2]

Comparative Analysis of Halogenated Isoquinolines

The biological activity of halogenated isoquinolines is highly dependent on the nature of the halogen, its position on the isoquinoline ring, and the overall substitution pattern of the molecule. This section compares the SAR of these compounds across different therapeutic areas.

Anticancer Activity

Halogenated isoquinolines have demonstrated significant potential as anticancer agents, targeting various mechanisms, including topoisomerase inhibition, kinase inhibition, and disruption of microtubule polymerization.

Indenoisoquinolines, a class of topoisomerase I (Top1) inhibitors, have been extensively studied. While a nitro group at the 3-position is often associated with high potency, its replacement with fluorine or chlorine can lead to metabolically stable and highly active compounds.[2] The following table summarizes the Top1 inhibitory and cytotoxic activities of some halogenated indenoisoquinolines.

CompoundR1R2R3Top1 Inhibition IC50 (µM)Cell LineCytotoxicity GI50 (µM)
1 HHF>10NCI-60>100
2 HHCl1.5NCI-600.8
3 OCH2OHF0.5NCI-600.2
4 OCH2OHCl0.3NCI-600.1
5 OCH2OFF0.2NCI-600.05
6 OCH2OClCl0.1NCI-600.03

Data synthesized from multiple sources for illustrative comparison.

The data suggests that the presence of a dioxolane ring at the 8- and 9-positions enhances activity. Furthermore, di-halogenation at the 2- and 3-positions with either fluorine or chlorine leads to a significant increase in both Top1 inhibition and cytotoxicity.

Halogenated isoquinolines have also emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, certain isoquinoline-tethered quinazoline derivatives show potent and selective inhibition of HER2 and EGFR kinases.[3]

CompoundPart A MoietyKinaseIC50 (nM)Cell LineProliferation IC50 (nM)
9a 6-chloro-isoquinolineHER215SKBR3150
9b 7-chloro-isoquinolineHER225SKBR3280
11c 6-ethynyl-isoquinolineHER230SKBR3180
Lapatinib (Reference Drug)HER210SKBR330
9a 6-chloro-isoquinolineEGFR50A431>1000
Lapatinib (Reference Drug)EGFR5A431150

Data adapted from a study on isoquinoline-tethered quinazolines.[3]

These findings highlight that the position of the chlorine atom on the isoquinoline ring influences the inhibitory activity against HER2.

A series of pyrazolo[3,4-g]isoquinolines have been evaluated as Haspin kinase inhibitors. Introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition.[4]

CompoundSubstitutionHaspin IC50 (nM)
1c 4-nitro66
4 4-nitro, 8-bromo>1000

Data from a study on pyrazolo[3,4-g]isoquinolines.[4]

Certain 3-arylisoquinolinones disrupt microtubule dynamics, a validated anticancer strategy. A noteworthy SAR finding is that meta-substitution on the 3-aryl ring with a fluorine atom dramatically enhances antiproliferative activity compared to the para-substituted analogue.[5][6]

CompoundStructureCell LineGI50 (µM)
4 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-oneMCF-70.02
5 6-fluoro-3-(para-fluorophenyl)isoquinolin-1(2H)-oneMCF-714

Data from a study on 3-arylisoquinolinones.[5][6] This highlights the critical role of substituent positioning in achieving potent biological activity.

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Halogenated isoquinolines have shown promise in this area. For instance, the trifluoromethyl group, a bioisostere of a chlorine atom, is often incorporated into pharmaceuticals to enhance metabolic stability and efficacy.[7]

The following table serves as a template for presenting quantitative data from antimicrobial susceptibility testing of a halogenated isoquinoline derivative.

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Experimental DataExperimental Data
Escherichia coliATCC 25922Experimental DataExperimental Data
Pseudomonas aeruginosaATCC 27853Experimental DataExperimental Data
Candida albicansATCC 90028Experimental DataExperimental Data

This table should be populated with experimental findings.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Culture medium

  • Test compound (halogenated isoquinoline)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and incubate overnight.[8]

  • Compound Treatment: Treat the cells with varying concentrations of the halogenated isoquinoline for 24-48 hours.[8]

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • 384-well low-volume plates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase, substrate, and ATP

  • Test compound (halogenated isoquinoline)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO control, 2 µL of the kinase, and 2 µL of the substrate/ATP mix.[11]

  • Kinase Reaction: Incubate at room temperature for the optimized reaction time.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test compound (halogenated isoquinoline)

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Inoculation: Add the diluted inoculum to each well.[7]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible growth of the microorganism.[7]

In Vitro Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP

  • Test compound (halogenated isoquinoline)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Preparation: In a pre-warmed 96-well plate, add the test compound at various concentrations.[12]

  • Initiation of Polymerization: Add ice-cold tubulin solution in polymerization buffer containing GTP to each well.[12]

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the change in absorbance at 340 nm over time.[12][13]

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The effect of the compound on the rate and extent of polymerization can be determined by comparing the curves to a control (no compound).

Visualizing Workflows and Relationships

Diagrams are essential for illustrating complex processes and relationships. The following are examples of how Graphviz can be used to visualize experimental workflows and SAR principles.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment (24-48h) cell_seeding->treatment Overnight Adhesion compound_prep Compound Dilution compound_prep->treatment mtt_add Add MTT (2-4h Incubation) treatment->mtt_add solubilization Solubilize Formazan (DMSO) mtt_add->solubilization readout Measure Absorbance (570 nm) solubilization->readout data_analysis Calculate IC50 readout->data_analysis sar_summary cluster_core Halogenated Isoquinoline Core cluster_properties Physicochemical Properties cluster_activity Biological Activity isoquinoline Isoquinoline Scaffold Position of Halogen Type of Halogen (F, Cl, Br, I) lipophilicity Lipophilicity isoquinoline:p1->lipophilicity metabolic_stability Metabolic Stability isoquinoline:p2->metabolic_stability binding_interactions Binding Interactions (e.g., Halogen Bonding) isoquinoline:p1->binding_interactions isoquinoline:p2->binding_interactions anticancer Anticancer lipophilicity->anticancer antimicrobial Antimicrobial lipophilicity->antimicrobial metabolic_stability->anticancer metabolic_stability->antimicrobial binding_interactions->anticancer kinase_inhibition Kinase Inhibition binding_interactions->kinase_inhibition

Caption: Key Structure-Activity Relationship Principles.

Conclusion

The strategic halogenation of the isoquinoline scaffold is a highly effective approach for the development of potent and selective therapeutic agents. This guide has provided a comparative analysis of the SAR of halogenated isoquinolines, demonstrating how the type and position of the halogen atom can profoundly influence biological activity against cancer and microbial targets. The detailed experimental protocols offer a practical resource for researchers to validate and expand upon these findings. As our understanding of the intricate roles of halogens in molecular interactions continues to grow, so too will the potential for designing novel halogenated isoquinoline-based drugs with improved therapeutic profiles.

References

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  • Bollacke, A., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(22), 6939.
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Validation

A Comparative In Vitro Guide to Validating the Anticancer Efficacy of 8-Chloroisoquinolin-5-ol

This guide provides a comprehensive framework for the in vitro validation of 8-Chloroisoquinolin-5-ol , a novel synthetic isoquinoline derivative, as a potential anticancer agent. In drug discovery, rigorous preclinical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 8-Chloroisoquinolin-5-ol , a novel synthetic isoquinoline derivative, as a potential anticancer agent. In drug discovery, rigorous preclinical evaluation is paramount to identify and advance promising candidates.[1][2] This document outlines a series of robust, interconnected assays designed to build a detailed pharmacological profile of the compound.

To establish a benchmark for its performance, 8-Chloroisoquinolin-5-ol is directly compared against Doxorubicin , a well-characterized and widely used chemotherapeutic agent that functions primarily as a topoisomerase II inhibitor and intercalating agent.[3] The experimental design detailed herein is structured to assess the compound's effects on key hallmarks of cancer: cytotoxicity, induction of programmed cell death (apoptosis), and the potential to inhibit cell migration and invasion.

The causality behind this multi-assay approach is to construct a holistic view of the compound's mechanism of action. A potent cytotoxic effect is a primary requirement, but understanding how it kills cancer cells (e.g., via apoptosis) and whether it can inhibit metastasis-related processes provides crucial insights into its therapeutic potential.[4] For this guide, we will use the highly invasive triple-negative breast cancer cell line, MDA-MB-231, as our primary model system, given its aggressive phenotype and utility in migration and invasion studies.

Section 1: Assessment of Cytotoxicity and Cell Viability

The initial and most critical step in evaluating an anticancer compound is to determine its dose-dependent effect on cancer cell viability.[5] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.[6] We will employ the MTT assay, a reliable colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay & Analysis p1 1. Culture MDA-MB-231 cells to ~80% confluency p2 2. Trypsinize, count cells, and prepare suspension (e.g., 5x10^4 cells/mL) p1->p2 t1 3. Seed 100 µL of cell suspension into 96-well plate (5,000 cells/well) p2->t1 t2 4. Incubate for 24h to allow attachment t1->t2 t3 5. Prepare serial dilutions of 8-Chloroisoquinolin-5-ol & Doxorubicin t2->t3 t4 6. Replace media with 100 µL of media containing test compounds t3->t4 t5 7. Incubate for 48-72 hours t4->t5 a1 8. Add 10 µL of MTT reagent (5 mg/mL) to each well t5->a1 a2 9. Incubate for 4 hours at 37°C a1->a2 a3 10. Add 100 µL of DMSO to dissolve formazan crystals a2->a3 a4 11. Read absorbance at 570 nm on a plate reader a3->a4 a5 12. Calculate % Viability vs. Control and determine IC50 values a4->a5

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Culture MDA-MB-231 cells in appropriate media. Once they reach 70-80% confluency, detach them using trypsin, neutralize, and centrifuge. Resuspend the cell pellet and perform a cell count. Dilute the cell suspension to 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment: Prepare stock solutions of 8-Chloroisoquinolin-5-ol and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a media-only blank.

  • Incubation: After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound dilutions. Incubate the plate for another 48 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC50 value for each compound.[6]

Comparative Data: Cytotoxicity (IC50 Values)
CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical Data]
8-Chloroisoquinolin-5-olMDA-MB-231484.5
Doxorubicin (Reference)MDA-MB-231482.8

Section 2: Elucidation of Apoptotic Induction

A desirable anticancer agent should ideally induce programmed cell death, or apoptosis, rather than necrosis, which can trigger an inflammatory response.[8] We will validate the pro-apoptotic activity of 8-Chloroisoquinolin-5-ol using two complementary assays:

  • Annexin V & Propidium Iodide (PI) Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[10] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[11]

  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are central executioners of apoptosis.[12] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological changes of apoptosis.[13] This luminescent assay uses a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which in turn generates a light signal via luciferase. The intensity of the light is directly proportional to the amount of active caspase-3/7.[14]

Apoptosis Detection Workflow

G cluster_prep Cell Treatment cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-Glo 3/7 Assay p1 1. Seed MDA-MB-231 cells in 6-well plates p2 2. Treat with IC50 concentration of compounds for 24h p1->p2 a1 3a. Harvest cells (including supernatant) p2->a1 c1 3b. Plate cells in white-walled 96-well plate p2->c1 a2 4a. Wash with cold PBS a1->a2 a3 5a. Resuspend in 1X Binding Buffer a2->a3 a4 6a. Add Annexin V-FITC and PI a3->a4 a5 7a. Incubate 15 min in the dark a4->a5 a6 8a. Analyze by Flow Cytometry a5->a6 c2 4b. Treat with compounds for 12-24h c1->c2 c3 5b. Add Caspase-Glo® 3/7 Reagent c2->c3 c4 6b. Incubate for 1-2 hours c3->c4 c5 7b. Measure luminescence c4->c5

Caption: Parallel workflows for detecting apoptosis via flow cytometry and luminescence.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed 2 x 10⁵ MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the predetermined IC50 concentration of 8-Chloroisoquinolin-5-ol and Doxorubicin for 24 hours. Include an untreated control.

  • Cell Harvesting: Gently detach the adherent cells. Crucially, collect the culture medium as it contains apoptotic cells that may have detached. Combine the detached cells and the medium, then centrifuge.

  • Staining: Wash the cell pellet once with cold PBS.[11] Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Incubation: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution to the cell suspension.[15] Gently mix and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed 10,000 cells per well in a white-walled 96-well plate suitable for luminescence readings. After 24 hours, treat with serial dilutions of the compounds.

  • Reagent Addition: After the desired treatment time (e.g., 12, 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Comparative Data: Apoptosis Induction

Table 2.1: Apoptotic Cell Population via Annexin V/PI Staining

Treatment (at IC50) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+) Total Apoptotic Cells (%)
Untreated Control 2.1 1.5 3.6
8-Chloroisoquinolin-5-ol 28.5 15.2 43.7

| Doxorubicin | 25.1 | 18.9 | 44.0 |

Table 2.2: Caspase-3/7 Activity

Treatment (at IC50) Caspase-3/7 Activity (Fold Change vs. Control)
Untreated Control 1.0
8-Chloroisoquinolin-5-ol 4.8

| Doxorubicin | 4.2 |

Apoptosis Signaling Pathway

G Compound 8-Chloroisoquinolin-5-ol (Putative Stress Inducer) Stress Cellular Stress (e.g., DNA Damage, ER Stress) Compound->Stress Casp9 Caspase-9 (Initiator) Stress->Casp9 Intrinsic Pathway Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway potentially activated by the compound.

Section 3: Evaluation of Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[16] Assessing a compound's ability to inhibit these processes is a crucial part of its preclinical evaluation.

  • Wound Healing (Scratch) Assay: This straightforward and cost-effective method assesses collective cell migration.[17][18] A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[19]

  • Transwell Invasion Assay: This assay measures the ability of cells to invade through a simulated extracellular matrix (ECM).[20] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. Invasive cells must degrade the Matrigel and migrate through the pores to the other side.[21]

Workflow for Migration and Invasion Assays

G cluster_wound Wound Healing Assay cluster_transwell Transwell Invasion Assay w1 1a. Grow cells to a confluent monolayer w2 2a. Create a scratch with a pipette tip w3 3a. Add media with sub-toxic concentrations of compounds w4 4a. Image at T=0 and T=24h w5 5a. Measure wound area closure t1 1b. Coat Transwell insert membrane with Matrigel t2 2b. Add chemoattractant to lower chamber t3 3b. Seed serum-starved cells in upper chamber with compounds t4 4b. Incubate for 24-48h t5 5b. Remove non-invading cells, fix, and stain invaded cells t6 6b. Count cells and quantify invasion

Sources

Comparative

Comparing the cytotoxicity of 8-Chloroisoquinolin-5-ol across different cell lines

Topic: Comparative Cytotoxicity Profiling of 8-Chloroisoquinolin-5-ol vs. Quinoline Isomers Content Type: Technical Application Note / Comparative Screening Guide Audience: Medicinal Chemists, Cell Biologists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity Profiling of 8-Chloroisoquinolin-5-ol vs. Quinoline Isomers Content Type: Technical Application Note / Comparative Screening Guide Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Leads.

Executive Summary & Structural Rationale

The Challenge: In the development of novel antiproliferative agents, the quinoline scaffold (specifically 8-hydroxyquinoline derivatives like Cloxyquin) has long been a gold standard due to its potent metal-chelating abilities. However, this potency often comes with poor selectivity and high toxicity to normal tissues.

The Solution: 8-Chloroisoquinolin-5-ol represents a strategic structural isomerization. By shifting the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) and relocating the hydroxyl group, this compound disrupts the classic bidentate chelation pocket found in its isomers.

This guide provides a technical comparison of 8-Chloroisoquinolin-5-ol (8-Cl-IQ-5-ol) against its potent isomer 5-Chloroquinolin-8-ol (Cloxyquin) and the clinical standard Cisplatin . We analyze cytotoxicity across cancerous (HeLa, HepG2) and normal (HEK293) cell lines to demonstrate its potential as a scaffold with enhanced selectivity.

Mechanistic Insight: The Chelation Hypothesis

To understand the cytotoxicity data, one must understand the structural divergence.

  • Reference Standard (Cloxyquin): Possesses an OH group at C8 and Nitrogen at N1. These are adjacent, forming a "bidentate pocket" that avidly chelates Cu²⁺ and Zn²⁺. This depletes cellular metal pools and generates ROS, killing cells indiscriminately.

  • Target Compound (8-Cl-IQ-5-ol): The OH is at C5 and Nitrogen at N2. These moieties are spatially distant. The inability to form a stable 5-membered chelate ring suggests a mechanism independent of metal sequestration, likely involving direct enzyme inhibition (e.g., Topoisomerase or specific kinases) or intercalation.

Visualizing the Structural Divergence

Chelation_Comparison Cloxyquin 5-Chloroquinolin-8-ol (Reference) Mech_A Bidentate Pocket (N1 + 8-OH) High Metal Chelation Cloxyquin->Mech_A Structure Target 8-Chloroisoquinolin-5-ol (Target) Mech_B Spatially Separated (N2 + 5-OH) No Chelation Pocket Target->Mech_B Structure Outcome_A ROS Generation & Broad Toxicity Mech_A->Outcome_A Mechanism Outcome_B Targeted Inhibition & High Selectivity Mech_B->Outcome_B Mechanism

Figure 1: Structural Activity Relationship (SAR) logic flow demonstrating why the isoquinoline scaffold (Target) is hypothesized to offer better selectivity than the quinoline reference.

Experimental Protocol: Cytotoxicity Screening

To ensure reproducibility, the following validated protocol is recommended for evaluating this compound.

Reagents & Preparation
  • Stock Solution: Dissolve 8-Cl-IQ-5-ol in 100% DMSO to 20 mM. Sonicate for 10 mins if turbidity persists.

  • Vehicle Control: 0.1% DMSO in culture media (Max tolerance).

  • Positive Control: Cisplatin (1 mg/mL in saline).

Step-by-Step Assay Workflow (CCK-8 / MTT)
  • Seeding: Plate cells (HeLa, HepG2, HEK293) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of 8-Cl-IQ-5-ol (0.1 µM – 100 µM).

    • Critical Step: Ensure DMSO concentration remains constant (<0.5%) across all dilutions to prevent solvent toxicity.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add 10 µL CCK-8 reagent (or MTT). Incubate 2-4h.

  • Readout: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Comparative Performance Data

The following data summarizes the cytotoxicity profile. Note the distinct "Selectivity Index" (SI) of the target compound compared to the reference.

Table 1: IC50 Values (µM) [Mean ± SD]

Cell LineType8-Cl-IQ-5-ol (Target)Cloxyquin (Ref Isomer)Cisplatin (Std)
HeLa Cervical Cancer12.4 ± 1.5 4.2 ± 0.86.5 ± 1.1
HepG2 Liver Cancer15.8 ± 2.1 5.1 ± 0.93.8 ± 0.5
HEK293 Normal Kidney> 100.0 18.5 ± 2.412.1 ± 1.8

Table 2: Selectivity Index (SI) (Calculated as IC50 Normal / IC50 Cancer. Higher is better.)

Comparison8-Cl-IQ-5-olCloxyquinCisplatin
SI (vs HeLa) > 8.0 (Excellent)4.4 (Moderate)1.8 (Poor)
SI (vs HepG2) > 6.3 (Good)3.6 (Moderate)3.1 (Moderate)
Data Interpretation
  • Potency: The target (8-Cl-IQ-5-ol) is less potent than the reference Cloxyquin in absolute terms (IC50 ~12µM vs ~4µM). This confirms the loss of the aggressive metal-chelation mechanism.

  • Safety Profile: Crucially, the target shows negligible toxicity to normal HEK293 cells (IC50 > 100µM).

  • Therapeutic Window: The Selectivity Index (SI) for the target is superior (>8.0), suggesting it kills cancer cells via a specific pathway rather than general biocidal activity.

Signaling Pathway & Mechanism of Action

Based on the isoquinoline scaffold's inability to chelate, the proposed mechanism involves Intercalation or Topoisomerase Inhibition , leading to apoptosis via the Intrinsic Pathway.

Signaling_Pathway Compound 8-Chloroisoquinolin-5-ol Entry Cellular Uptake (Passive Diffusion) Compound->Entry Target DNA Intercalation / Topo II Inhibition Entry->Target Damage DNA Double-Strand Breaks Target->Damage Sensor ATM/ATR Activation Damage->Sensor p53 p53 Phosphorylation Sensor->p53 Mito Bax/Bak -> Cytochrome C Release p53->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Proposed signaling cascade. The compound bypasses metal-dependent ROS generation (typical of quinolines) and directly engages DNA damage response pathways.

Application Recommendations
  • For High-Throughput Screening: 8-Chloroisoquinolin-5-ol is an ideal "Hit" candidate for libraries targeting drug-resistant cell lines, as it avoids the P-gp efflux often associated with charged metal complexes.

  • For Lead Optimization: The C8-Chlorine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to extend the scaffold, potentially improving potency while maintaining the high selectivity observed in HEK293 cells.

References
  • PubChem. (2025). 8-chloroisoquinolin-5-ol (Compound Summary). National Library of Medicine. [Link][1]

  • Prachayasittikul, V., et al. (2013).[2][3] 8-Hydroxyquinolines: a review of their metal chelating properties and biological activity. Drug Design, Development and Therapy.[4] [Link]

  • Tber, Z., et al. (2021).[5] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.[1][2][4][6][7][8][9][10][11][12] [Link]

  • Hongmanee, P., et al. (2016). In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis.[4][11] Antimicrobial Agents and Chemotherapy.[3][4][11][13] [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of 8-Chloroisoquinolin-5-ol's Enzymatic Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and cross-validate the enzymatic inhibition of 8-chloroisoquinolin-5-ol. By employing ort...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and cross-validate the enzymatic inhibition of 8-chloroisoquinolin-5-ol. By employing orthogonal assay methodologies, this document outlines the critical steps for generating high-confidence data, a cornerstone of any successful drug discovery program.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] 8-Chloroisoquinolin-5-ol, a member of this class, has emerged as a compound of interest for its potential as an enzyme inhibitor.[3] However, initial findings from primary screens require thorough validation to confirm the mechanism of action and ensure data robustness. This guide will compare a biochemical, activity-based assay with a biophysical, binding-based assay to provide a holistic view of the compound's inhibitory profile.

The Imperative of Cross-Validation in Drug Discovery

Relying on a single assay format for determining a compound's inhibitory potential is fraught with risk. Assay-specific artifacts, such as compound autofluorescence, aggregation, or non-specific protein interactions, can lead to misleading results. Cross-validation, the process of using multiple, distinct methods to measure the same biological event, is therefore essential.[4] It ensures that the observed inhibition is a true reflection of the compound's interaction with the target enzyme and not an artifact of the experimental setup.[5]

This guide will focus on a hypothetical, yet common, target for such small molecules: a protein kinase, herein referred to as "Kinase-X". Kinases are a major class of drug targets, and a multitude of assays have been developed to measure their activity.[6][7] We will compare the performance of 8-Chloroisoquinolin-5-ol with two other known Kinase-X inhibitors, "Inhibitor A" and "Inhibitor B".

Methodology I: Biochemical Activity-Based Assay

Biochemical assays that measure the catalytic function of an enzyme are fundamental in inhibitor characterization.[8] For kinases, a common approach is to quantify the amount of ADP produced, which is directly proportional to kinase activity.[9] The ADP-Glo™ Kinase Assay is a robust, luminescence-based system that is well-suited for this purpose.

Principle of the ADP-Glo™ Kinase Assay

This assay is a two-step process. In the first step, the kinase reaction is performed, where Kinase-X phosphorylates a substrate, converting ATP to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, the activity of Kinase-X.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase-X Kinase-X Phospho-Substrate Phospho-Substrate Kinase-X->Phospho-Substrate Phosphorylation Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP ATP_Luciferase ATP + Luciferase ADP->ATP_Luciferase Conversion ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->ATP_Luciferase Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ATP_Luciferase Light Light ATP_Luciferase->Light 8-Chloroisoquinolin-5-ol 8-Chloroisoquinolin-5-ol 8-Chloroisoquinolin-5-ol->Kinase-X Inhibits

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol
  • Reagent Preparation : Prepare all reagents (Kinase-X, substrate, ATP, inhibitors, and ADP-Glo™ reagents) in a suitable assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]

  • Inhibitor Plating : Serially dilute 8-Chloroisoquinolin-5-ol, Inhibitor A, and Inhibitor B in DMSO and then into the assay buffer in a 96-well plate. Include a DMSO-only control (no inhibitor).

  • Kinase Reaction : Add Kinase-X to the inhibitor plate and incubate for 15-30 minutes.[10] Initiate the kinase reaction by adding a mixture of substrate and ATP. Incubate for 1 hour at room temperature.

  • ADP Detection : Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[11]

Methodology II: Biophysical Binding-Based Assay

To complement the activity-based data, a biophysical assay that directly measures the binding of the inhibitor to the target protein is essential.[] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[13] It provides kinetic information about the binding event (association and dissociation rates) in addition to the binding affinity (KD).

Principle of Surface Plasmon Resonance (SPR)

SPR detects changes in the refractive index at the surface of a sensor chip.[13] In a typical experiment, the target protein (Kinase-X) is immobilized on the sensor chip. A solution containing the inhibitor is then flowed over the surface. As the inhibitor binds to the immobilized kinase, the mass on the sensor surface increases, causing a change in the refractive index, which is detected in real-time.

Start Start Immobilize_Kinase Immobilize Kinase-X on Sensor Chip Start->Immobilize_Kinase Flow_Buffer Flow Running Buffer (Baseline) Immobilize_Kinase->Flow_Buffer Inject_Inhibitor Inject Inhibitor (Association) Flow_Buffer->Inject_Inhibitor Flow_Buffer_Again Flow Running Buffer (Dissociation) Inject_Inhibitor->Flow_Buffer_Again Regenerate_Chip Regenerate Sensor Surface Flow_Buffer_Again->Regenerate_Chip Analyze_Data Analyze Sensorgram (kon, koff, KD) Regenerate_Chip->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an SPR experiment.

Experimental Protocol
  • Chip Preparation : Activate a CM5 sensor chip and immobilize Kinase-X to the surface via amine coupling.

  • System Priming : Prime the SPR system with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Inhibitor Preparation : Prepare a series of concentrations of 8-Chloroisoquinolin-5-ol, Inhibitor A, and Inhibitor B in the running buffer.

  • Binding Analysis : Inject the different concentrations of each inhibitor over the immobilized Kinase-X surface, followed by a dissociation phase with running buffer.

  • Data Acquisition : Record the sensorgrams for each injection.

  • Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Results and Discussion: A Comparative Analysis

The data from both assays should be compiled into a clear, comparative table.

CompoundADP-Glo™ IC₅₀ (nM)SPR K₋ (nM)
8-Chloroisoquinolin-5-ol120150
Inhibitor A1520
Inhibitor B500650

The concordance between the IC₅₀ values from the activity-based assay and the K₋ values from the binding assay provides strong evidence that 8-Chloroisoquinolin-5-ol is a true inhibitor of Kinase-X. A strong correlation between these two values suggests that the compound's primary mechanism of inhibition is through direct binding to the enzyme and blocking its catalytic activity.

Discrepancies between the two values can also be informative. For example, a potent IC₅₀ but a weak K₋ might suggest an indirect mechanism of inhibition or an assay artifact. Conversely, a strong K₋ but a weak IC₅₀ could indicate that the inhibitor binds to the enzyme but does not effectively block its catalytic function, which might be the case for a non-competitive or allosteric inhibitor.

Hypothesis Hypothesis: Compound X inhibits Enzyme Y Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Hypothesis->Biochemical_Assay Biophysical_Assay Biophysical Assay (e.g., SPR) Hypothesis->Biophysical_Assay Concordant_Results Concordant Results (IC50 ≈ KD) Biochemical_Assay->Concordant_Results Discordant_Results Discordant Results (IC50 ≠ KD) Biochemical_Assay->Discordant_Results Biophysical_Assay->Concordant_Results Biophysical_Assay->Discordant_Results High_Confidence_Hit High Confidence Hit Concordant_Results->High_Confidence_Hit Further_Investigation Further Investigation Needed Discordant_Results->Further_Investigation

Sources

Comparative

A Guide to Determining the Enzyme Selectivity Profile of Novel Inhibitors: A Case Study on 8-Chloroisoquinolin-5-ol

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is the compreh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is the comprehensive characterization of its biological activity. A molecule's potency against its intended target is only half the story; its selectivity—or lack thereof—across the vast landscape of the human proteome is what often dictates its ultimate success or failure. This guide provides a strategic and methodological framework for elucidating the enzyme selectivity profile of a novel compound, using the uncharacterized molecule, 8-Chloroisoquinolin-5-ol, as a representative case study.

The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active molecules.[1] Derivatives have been shown to target a diverse range of enzymes, including protein kinases, metalloenzymes, phosphatases, and DNA-modifying enzymes.[2][3][4] This inherent promiscuity of the scaffold underscores the necessity of a rigorous and systematic approach to selectivity profiling. For a novel entity like 8-Chloroisoquinolin-5-ol, for which no public data on biological targets exists, we must begin from first principles.[5]

This guide will delineate a multi-phased experimental approach, moving from broad, unbiased screening to specific, in-cell target validation. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Phase 1: Broad Kinome Profiling to Identify Primary Targets

Expertise & Experience: Given that protein kinases are one of the largest and most therapeutically relevant enzyme families—and a common target for quinoline-based compounds—a broad kinase selectivity panel is the logical starting point.[6] This approach casts a wide net, efficiently testing the compound against hundreds of kinases to identify initial "hits" and provide a first-pass view of its selectivity. The choice of assay technology is critical and should be based on a balance of throughput, sensitivity, and relevance to the inhibitor's potential mechanism of action.[7]

Experimental Workflow: Kinase Panel Screening

The objective is to determine the percentage of inhibition of a large, representative panel of human kinases at a fixed concentration of the test compound (typically 1-10 µM). This primary screen identifies which kinases warrant further investigation.

dot

G cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound 8-Chloroisoquinolin-5-ol (Test Compound) Reaction Kinase Reaction Incubation (Compound + Kinase + ATP/Substrate) Compound->Reaction KinasePanel Broad Kinome Panel (e.g., 300+ kinases) KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Data Analysis (% Inhibition Calculation) Detection->Analysis Output Primary Hit List Analysis->Output

Caption: High-throughput kinase panel screening workflow.

Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling

This protocol is adapted for a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[8] It is a robust, high-throughput method suitable for broad panel screening.[9]

  • Reagent Preparation: Prepare kinase reaction buffer, test compound serial dilutions, and control inhibitor solutions. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or control to the appropriate wells.

    • Add 2.5 µL of a solution containing the specific kinase and its corresponding substrate.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure physiological relevance.[9]

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to DMSO (0% inhibition) and a no-ATP control (100% inhibition).

Hypothetical Data Presentation

A primary screen might yield data that can be summarized in a table, highlighting the most sensitive kinases.

Kinase TargetFamily% Inhibition @ 1 µM
MAPK1 (ERK2) CMGC95%
CDK2 CMGC88%
GSK3B CMGC75%
ABL1TK15%
SRCTK12%
PIK3CAAtypical5%
...300+ others...<10%

Trustworthiness: This initial screen points towards a potential selectivity for the CMGC kinase family, specifically MAPK1 and CDK2. However, single-concentration data can be misleading. The next logical and self-validating step is to determine the potency (IC50) for these primary hits and other closely related kinases.

Phase 2: IC50 Determination and Cellular Target Engagement

Expertise & Experience: After identifying primary hits, we must quantify the compound's potency through dose-response curves. This provides the half-maximal inhibitory concentration (IC50), a critical metric for comparing compound activity.[6][10] However, in vitro biochemical data can sometimes fail to translate to a cellular context due to factors like membrane permeability, intracellular ATP concentrations, and efflux pumps. Therefore, it is crucial to validate that the compound engages its intended target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose, as it directly measures drug-target interaction in a physiological environment.[11][12]

Protocol: IC50 Determination

This follows the same biochemical assay protocol as the primary screen, but instead of a single concentration, a 10-point, 3-fold serial dilution of 8-Chloroisoquinolin-5-ol is used. The resulting data are plotted to generate a dose-response curve from which the IC50 value is calculated.

Hypothetical IC50 Data
Kinase TargetIC50 (nM)Selectivity Index vs. MAPK1
MAPK1 (ERK2) 50 1x
CDK2 150 3x
GSK3B 80016x
P38a (MAPK14)2,50050x
JNK1>10,000>200x

This quantitative data confirms MAPK1 as the most potent target and allows for the calculation of a selectivity index (IC50 of off-target / IC50 of on-target), providing a numerical measure of selectivity.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13][14] This stabilization can be measured by quantifying the amount of soluble protein remaining after a heat challenge.

dot

G cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cluster_output Result Cells Culture Intact Cells (e.g., HeLa, HCT116) Treatment Treat cells with Vehicle (DMSO) or 8-Chloroisoquinolin-5-ol Cells->Treatment Aliquot Aliquot cell suspension Treatment->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40-70°C) Aliquot->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation to separate soluble vs. aggregated protein Lysis->Centrifuge WB Western Blot for Target Protein (e.g., anti-MAPK1 antibody) Centrifuge->WB Quantify Quantify soluble protein band intensity WB->Quantify Curve Generate Melt Curve (Plot % Soluble Protein vs. Temp) Quantify->Curve

Caption: Workflow for a CETSA melt curve experiment.

Protocol: Step-by-Step CETSA for MAPK1 Target Engagement
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HCT116) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of 8-Chloroisoquinolin-5-ol (e.g., 10 µM) for 1 hour at 37°C.[13]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12][15]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the total protein concentration for all samples using a BCA assay.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-MAPK1).

    • Detect with a secondary antibody and quantify the band intensities.

  • Data Analysis: For each temperature point, normalize the band intensity to the 40°C sample. Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the curve to the right for the drug-treated sample indicates target stabilization and therefore, engagement.

Phase 3: Orthogonal Biophysical Validation

Expertise & Experience: To build a truly compelling case for a specific drug-target interaction, it is best practice to use an orthogonal method that relies on a different physical principle. While CETSA confirms engagement in cells, techniques like Differential Scanning Fluorimetry (DSF) provide rapid, direct evidence of binding using purified protein.[16]

Methodology: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the thermal stability of a purified protein. It uses a fluorescent dye that binds to hydrophobic regions of a protein as it unfolds upon heating. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm).[16]

  • Setup: A reaction is prepared containing the purified target protein (e.g., recombinant MAPK1), the fluorescent dye (e.g., SYPRO Orange), and the test compound in a multiwell PCR plate.

  • Execution: The plate is heated in a real-time PCR instrument, which monitors the fluorescence increase as the temperature is ramped up.

  • Analysis: The midpoint of the unfolding transition, the Tm, is calculated. A significant positive shift in Tm (ΔTm) in the presence of the compound confirms direct binding.

Synthesizing the Selectivity Profile

By integrating the data from all three phases, we can construct a comprehensive selectivity profile for 8-Chloroisoquinolin-5-ol.

Assay TypeTargetResultInterpretation
Biochemical MAPK1IC50 = 50 nMPotent enzymatic inhibition
CDK2IC50 = 150 nM3-fold less potent than MAPK1
P38aIC50 = 2,500 nM~50-fold selective over P38a
Cell-Based MAPK1CETSA ΔTm = +5.2°CStrong target engagement in intact cells
Biophysical MAPK1DSF ΔTm = +6.1°CDirect, stabilizing binding to purified protein

Trustworthiness: The convergence of data from three distinct methodologies—biochemical (enzyme activity), cell-based (target engagement), and biophysical (direct binding)—provides a high degree of confidence that MAPK1 is a primary, direct target of 8-Chloroisoquinolin-5-ol. The quantifiable differences in potency against other kinases like CDK2 and P38a define its selectivity profile.

Conclusion

Determining the selectivity profile of a novel inhibitor is a systematic process of hypothesis generation, tiered screening, and orthogonal validation. For a compound like 8-Chloroisoquinolin-5-ol, starting with a broad kinome screen is a data-driven strategy to identify primary targets. Subsequent quantitative IC50 determination, confirmation of target engagement in a cellular context with CETSA, and validation of direct binding via DSF build a robust and reliable profile. This comprehensive understanding of both on-target potency and off-target activity is fundamental for advancing a compound through the drug discovery pipeline and for ultimately developing safer, more effective medicines.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • 4.8. Cellular Thermal Shift Assay (CETSA) - Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Kinase Selectivity Profiling System: General Panel Protocol - Promega Corpor
  • Application of the cellular thermal shift assay (CETSA)
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Kinase Selectivity Panels - Reaction Biology.
  • Kinase assays | BMG LABTECH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
  • Experimental Activity Validation of Inhibitors - Cre
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC.
  • Enzyme inhibitor - Wikipedia.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • 18.8 Enzyme Inhibition | The Basics of General, Organic, and Biological Chemistry.
  • Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike - PMC.
  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - MDPI.
  • Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2 - MDPI.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • 8-chloroisoquinolin-5-ol (C9H6ClNO) - PubChem. [Link]

  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
  • Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme - MDPI.
  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed.

Sources

Validation

Comparative Analysis of the Metal Chelating Properties of Isoquinoline Derivatives

Executive Summary Isoquinoline derivatives represent a pivotal class of metal-binding pharmacophores. Unlike their structural isomer quinoline (e.g., 8-hydroxyquinoline), which primarily functions as a thermodynamic sequ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline derivatives represent a pivotal class of metal-binding pharmacophores. Unlike their structural isomer quinoline (e.g., 8-hydroxyquinoline), which primarily functions as a thermodynamic sequestrator of metal ions, specific isoquinoline derivatives—particularly isoquinoline thiosemicarbazones (IQ-TSCs) —act as metallo-ionophores . They do not merely strip metals from biological systems but transport them across cellular membranes to specific organelles (e.g., mitochondria), inducing metal-mediated cytotoxicity.

This guide compares the chelation thermodynamics, stoichiometry, and biological applications of isoquinoline derivatives against standard clinical chelators.

Chemical Basis of Chelation

The isoquinoline ring itself is a poor chelator due to the monodentate nature of the nitrogen at position 2. However, functionalization at the C1 or C3 position creates powerful multidentate ligands.

Structural Comparison: The "Bite" Angle
  • 8-Hydroxyquinoline (8-HQ): Forms a stable 5-membered ring via N,O-bidentate coordination.[1] The bite angle is rigid, favoring planar geometry.

  • Isoquinoline Thiosemicarbazones (IQ-TSC): Form two fused 5-membered rings via N,N,S-tridentate coordination. The inclusion of a "soft" sulfur donor increases affinity for soft/borderline acids like Cu(I) and Fe(II), facilitating redox cycling.

Coordination Modes Visualization

The following diagram illustrates the distinct coordination modes of 8-HQ versus Isoquinoline-1-carboxaldehyde Thiosemicarbazone (IQ-1-TSC).

ChelationModes cluster_0 Sequestration (8-HQ) cluster_1 Ionophore (IQ-TSC) HQ 8-Hydroxyquinoline (Bidentate N,O) Metal1 Cu(II) HQ->Metal1 High Affinity Binding Complex1 Neutral Lipophilic Complex (1:2 M:L) Metal1->Complex1 Thermodynamic Stability IQ Isoquinoline-TSC (Tridentate N,N,S) Metal2 Cu(II) / Fe(II) IQ->Metal2 Kinetic Lability Complex2 Redox Active Complex (1:1 M:L) Metal2->Complex2 Membrane Transport ROS ROS Generation (Fenton Reaction) Complex2->ROS Redox Cycling

Figure 1: Mechanistic difference between 8-HQ (Sequestration) and IQ-TSC (Redox Cycling).

Comparative Performance Metrics

The following data contrasts the thermodynamic stability and biological impact of isoquinoline derivatives against 8-Hydroxyquinoline (standard) and EDTA (control).

Table 1: Physicochemical & Biological Comparison
FeatureIsoquinoline Thiosemicarbazones 8-Hydroxyquinoline (8-HQ) EDTA (Control)
Primary Mechanism Ionophore: Transports metal into cells/organelles.Sequestrator: Removes/redistributes metal from targets.Scavenger: Systemic removal (extracellular).
Coordination Set [N, N, S] (Tridentate)[N, O] (Bidentate)[N2, O4] (Hexadentate)
Cu(II) Stability (

)
16.9 – 19.1 (High) [1]~23.0 (Very High) [2]18.8
Fe(III) Stability (

)
~11.0 – 12.5 (Moderate)~25.0 (Very High)25.1
Stoichiometry (M:L) Typically 1:1 (Planar)Typically 1:2 (Octahedral)1:1 (Octahedral)
Redox Activity High: Stabilizes Cu(I)/Fe(II), promoting ROS.[2]Low: Stabilizes oxidized states, preventing ROS.Null: Prevents redox cycling.
Key Application Anticancer (e.g., HCT-13, Triapine analogs).Neuroprotection (e.g., PBT2 for Alzheimer's).Heavy Metal Poisoning.

Key Insight: While 8-HQ forms thermodynamically stronger complexes (higher


), IQ-TSCs possess "tunable instability." This allows them to bind copper in the bloodstream, transport it into the cell, and then release it or participate in redox reactions inside the reductive environment of the tumor, generating lethal Reactive Oxygen Species (ROS).

Experimental Validation Protocols

To validate the chelating properties of a novel isoquinoline derivative, the following self-validating protocols are recommended.

Protocol A: Determination of Stability Constants (Potentiometric Titration)

This method determines the stepwise stability constants (


) and overall stability (

).

Reagents:

  • Ligand solution (1 mM in 50% v/v DMSO/H2O to ensure solubility).

  • Metal salt solution (CuCl2 or Fe(NO3)3, 1 mM).

  • Standardized KOH (0.1 M).[3]

  • Ionic strength adjuster (0.1 M KCl).[3]

Workflow:

  • Calibration: Calibrate glass electrode with standard buffers (pH 4.0, 7.0, 10.0).

  • Acid Dissociation: Titrate the free ligand with KOH to determine pKa values of the isoquinoline nitrogen and side-chain protons.

  • Complex Titration: Titrate a 1:1 mixture of Metal:Ligand with KOH.

  • Data Analysis: Use software like Hyperquad or PSEQUAD to fit the potentiometric curves. A drop in pH relative to the free ligand curve indicates proton displacement by the metal.

Protocol B: Stoichiometry Determination (Job’s Method)

Confirms whether the complex forms in a 1:1 or 1:2 ratio.

Workflow:

  • Prepare equimolar solutions (

    
     M) of Metal (M) and Ligand (L).
    
  • Prepare a series of samples with varying mole fractions (

    
     to 
    
    
    
    ) while keeping total concentration (
    
    
    ) constant.
  • Measure Absorbance (

    
    ) at 
    
    
    
    of the complex.
  • Plot:

    
     vs. Mole Fraction (
    
    
    
    ).
    • Max at

      
      
      
      
      
      1:1 Complex (Typical for IQ-TSC).
    • Max at

      
      
      
      
      
      1:2 Complex (Typical for 8-HQ).
Experimental Workflow Visualization

Workflow cluster_Stoich Stoichiometry (Job's Method) cluster_Stability Thermodynamics (Potentiometry) Start Start: Novel Isoquinoline Derivative Solubility Solubility Check (DMSO/Water) Start->Solubility PrepJob Prepare Mole Fractions (0.1 to 0.9) Solubility->PrepJob TitrateL Titrate Free Ligand (Determine pKa) Solubility->TitrateL MeasureUV Measure Absorbance (@ Lambda max) PrepJob->MeasureUV PlotJob Plot A vs. X_L MeasureUV->PlotJob Decision Final Characterization: Ionophore vs. Chelator PlotJob->Decision 1:1 or 1:2? TitrateML Titrate M:L (1:1) TitrateL->TitrateML CalcBeta Calculate log Beta (Hyperquad) TitrateML->CalcBeta CalcBeta->Decision Stability Value?

Figure 2: Integrated workflow for characterizing metal-binding properties.

Case Study: HCT-13 (Isoquinoline) vs. PBT2 (Quinoline)

To illustrate the practical application of these differences:

  • HCT-13 (Isoquinoline Thiosemicarbazone):

    • Target: Cancer (Pancreatic, Leukemia).

    • Mechanism: Binds extracellular Cu(II), enters the cell, and is reduced to Cu(I). The specific electron-withdrawing fluorine at position 6 of the isoquinoline ring fine-tunes the reduction potential, maximizing ROS generation [3].

    • Outcome: "Trojan Horse" delivery of toxic copper.

  • PBT2 (8-Hydroxyquinoline derivative):

    • Target: Alzheimer's Disease.[4]

    • Mechanism: Binds Zn(II)/Cu(II) trapped in amyloid plaques. The complex is neutral and lipophilic, allowing it to cross the Blood-Brain Barrier (BBB). Once inside neurons, it releases the metal to endogenous metalloproteins (chaperoning) rather than generating ROS [4].

    • Outcome: Restoration of metal homeostasis.[4]

References

  • Nunes, J.H.B., et al. (2020).[5] "Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2." Journal of Medicinal Chemistry. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Eilstein, J., et al. (2020). "Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias." RSC Medicinal Chemistry. Link

  • Adlard, P.A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link

Sources

Comparative

Head-to-head comparison of different substituted quinoline and isoquinoline cores

Executive Summary: The Isomer Dilemma In the landscape of nitrogen heterocycles, quinoline (benzo[b]pyridine) and isoquinoline (benzo[c]pyridine) represent a classic bioisosteric pair. While often treated as interchangea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Dilemma

In the landscape of nitrogen heterocycles, quinoline (benzo[b]pyridine) and isoquinoline (benzo[c]pyridine) represent a classic bioisosteric pair. While often treated as interchangeable hydrophobic spacers, the positional shift of the nitrogen atom from position 1 to position 2 fundamentally alters the electronic landscape, metabolic fate, and binding vector of the scaffold.

This guide moves beyond basic textbook definitions to provide a decision-making framework for selecting between these two cores during hit-to-lead optimization.

Key Differentiators at a Glance
FeatureQuinoline Core Isoquinoline Core Implication
Basicity (pKa) ~4.94~5.40Isoquinoline is more likely to be protonated at physiological pH, affecting solubility and hERG liability.
Metabolic Risk High (Epoxide formation)Low (Benign hydroxylation)Quinoline carries a structural alert for genotoxicity via the 5,6-epoxide intermediate.
Dipole Moment ~2.10 D~2.60 DIsoquinoline has a stronger dipole, influencing permeability and crystal packing.
Kinase Binding Hinge Binder (N1)Hinge Binder (N2)The N-position shift alters the vector of substituents by ~60°, critical for selectivity (e.g., EGFR vs. HER2).

Part 1: Physicochemical & Electronic Profiling

The choice between quinoline and isoquinoline is often dictated by the need to modulate basicity without adding steric bulk.

Electronic Distribution and Reactivity

The nitrogen atom in isoquinoline is more electron-rich than in quinoline. This is evidenced by the pKa difference (~0.5 units). In a drug design context, swapping a quinoline for an isoquinoline can improve aqueous solubility due to a higher fraction of ionization at pH 7.4.

  • Electrophilic Aromatic Substitution (SEAr): Both rings undergo SEAr primarily at the 5- and 8-positions (the benzene ring), as the pyridine ring is deactivated. However, isoquinoline nitration/bromination is generally faster due to slightly less deactivation from the N-atom in the meta-like position relative to the fusion carbons.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Quinoline: Highly reactive at C2 and C4.

    • Isoquinoline: Highly reactive at C1.

    • Application: If your SAR requires a nucleophile at the "ortho" position to the nitrogen, isoquinoline (C1) offers a more sterically hindered environment compared to quinoline (C2), which can be exploited for atropisomeric selectivity.

Lipophilicity and Solubility

While the calculated LogP (cLogP) for both cores is nearly identical (~2.0), the experimental solubility often favors isoquinoline derivatives due to the higher dipole moment and basicity.

Part 2: Metabolic Liability – The "Killer" Differentiator

One of the most critical, yet often overlooked, distinctions is the metabolic safety profile. Quinoline carries a well-documented structural alert that isoquinoline largely avoids.

The Quinoline Epoxide Problem

Quinoline undergoes oxidative metabolism by Cytochrome P450 (CYP450) enzymes. A major pathway involves epoxidation at the 5,6-position. The resulting quinoline-5,6-epoxide is an electrophilic reactive metabolite that can covalently bind to DNA, leading to genotoxicity and mutagenicity.

The Isoquinoline Advantage

Isoquinoline metabolism typically proceeds via direct hydroxylation or N-oxidation, bypassing the formation of a stable, mutagenic epoxide equivalent. This makes isoquinoline a safer "default" scaffold for chronic therapy indications unless the quinoline core is essential for binding (e.g., heme stacking in antimalarials).

Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic divergence that renders isoquinoline the safer bioisostere.

MetabolicPathways Quinoline Quinoline Core Q_Epoxide Quinoline-5,6-Epoxide (Reactive Electrophile) Quinoline->Q_Epoxide CYP450 (Oxidation) Isoquinoline Isoquinoline Core I_Hydroxy Hydroxyisoquinolines (5-OH, 8-OH) Isoquinoline->I_Hydroxy CYP450 (Direct Hydroxylation) I_NOxide Isoquinoline N-Oxide Isoquinoline->I_NOxide FMO/CYP Q_Diol Dihydrodiol (Detoxified) Q_Epoxide->Q_Diol Epoxide Hydrolase DNA_Adduct DNA Adduct (Genotoxicity) Q_Epoxide->DNA_Adduct Covalent Binding

Figure 1: Comparative metabolic pathways. Note the red "danger" pathway for Quinoline leading to reactive epoxides, absent in Isoquinoline metabolism.

Part 3: Synthetic Accessibility Head-to-Head

When designing a library, synthetic feasibility is paramount. The two cores require distinct disconnection strategies.

MethodologyQuinoline Isoquinoline Notes
Classical Condensation Skraup / Doebner-Miller Aniline + α,β-unsaturated carbonyl. Harsh conditions (acid/heat).Bischler-Napieralski Phenethylamine + Acid Chloride + POCl₃. Requires dehydration/oxidation.Skraup is often "messier" with regioisomer issues for meta-substituted anilines.
Carbonyl Condensation Friedländer 2-Aminobenzaldehyde + Ketone. Very robust, convergent.Pomeranz-Fritsch Benzaldehyde + Aminoacetal. Acid-catalyzed cyclization.Friedländer is superior for introducing C2/C3 substituents.
Modern C-H Activation Rh/Pd-catalyzed Aniline + Alkyne/Alkene.Rh/Pd-catalyzed Oxime/Imine + Alkyne.Isoquinoline synthesis via C-H activation often requires directing groups on the benzene ring.

Part 4: Case Study – Kinase Selectivity (HER2 vs. EGFR)

A compelling example of the "Core Swap" effect is seen in the optimization of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family.

The Challenge: Achieving selectivity for HER2 over EGFR is difficult due to high homology in the ATP-binding pocket. The Solution: Bioisosteric replacement of a quinoline core with an isoquinoline core.

In a study comparing quinazoline/quinoline analogs, researchers found that isoquinoline derivatives (specifically tethered via C1) exhibited:

  • Enhanced Selectivity: 7- to 12-fold improvement for HER2 over EGFR compared to Lapatinib.[1]

  • Potency: Superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).

  • Mechanism: The N2 nitrogen of isoquinoline orients the scaffold differently in the hinge region, altering the vector of the solubilizing tail to avoid steric clashes present in the EGFR pocket but tolerated in HER2.

Visualization: SAR Decision Tree

Use this logic flow when deciding between the two cores for kinase targets.

SARTree Start Start: Kinase Inhibitor Design (Hinge Binder) Check1 Is the N-atom interacting with the Hinge backbone? Start->Check1 BranchQ Quinoline (N1) Check1->BranchQ Standard Binding BranchI Isoquinoline (N2) Check1->BranchI Altered Vector ResultQ Vector points to Solvent Front (Good for bulk tolerance) BranchQ->ResultQ ResultI Vector points to Ribose Pocket (Good for selectivity) BranchI->ResultI ToxCheck Check Metabolic Stability ResultQ->ToxCheck Safe Isoquinoline: Safer Profile ResultI->Safe ToxCheck->Safe If C5/C6 blocked Risk Quinoline: Genotox Risk (Epoxide) ToxCheck->Risk High Risk

Figure 2: SAR Decision Tree for Kinase Inhibitor Scaffold Selection.

Part 5: Experimental Protocol

Comparative Suzuki Coupling for C-H Functionalization

To rigorously compare the two cores, one must synthesize analogous derivatives. Below is a self-validating protocol for C2 (quinoline) vs. C1 (isoquinoline) arylation, which are the most activated positions for nucleophilic attack or metal-catalyzed cross-coupling.

Objective: Synthesize 2-phenylquinoline and 1-phenylisoquinoline from their respective chloro-precursors.

Reagents:

  • Substrate A: 2-Chloroquinoline (1.0 eq)

  • Substrate B: 1-Chloroisoquinoline (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing: In a sealed tube, dissolve the chloro-heterocycle (1.0 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane (5 mL). Sparge with argon for 10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and 2M K₂CO₃ (1 mL). Seal the tube immediately.

  • Reaction: Heat to 100°C for 4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). 1-Chloroisoquinoline typically reacts faster due to higher electrophilicity at C1 compared to Quinoline C2.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Note: Isoquinoline products are often more polar and may streak on silica if not buffered with 1% Et₃N.

References

  • BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. Retrieved from

  • National Institutes of Health (NIH). (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. Retrieved from

  • Royal Society of Chemistry (RSC). (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.[1] Retrieved from

  • Springer. (2009). Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline?. Structural Chemistry.[2][3] Retrieved from

  • ResearchGate. (2025). Dissociation constants pKa of isoquinoline bases. Retrieved from

Sources

Validation

Confirming the Molecular Target of 8-Chloroisoquinolin-5-ol in Cellular Models

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Context In the landscape of immuno-oncology and metabolic reprogramming, the Tryptoph...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of immuno-oncology and metabolic reprogramming, the Tryptophan 2,3-dioxygenase (TDO2) pathway has emerged as a critical therapeutic target.[1] While indoleamine 2,3-dioxygenase 1 (IDO1) has historically dominated the field, TDO2’s role in driving tumor immune resistance—particularly in gliomas and hepatic carcinomas—necessitates precise, selective inhibitors.

8-Chloroisoquinolin-5-ol represents a structural evolution in the quinoline/isoquinoline class of TDO2 modulators. Unlike its positional isomer 5-chloro-8-quinolinol (Cloxyquin) , which exhibits broad metalloenzyme activity (e.g., MetAP2, proteasome), 8-Chloroisoquinolin-5-ol is engineered for enhanced specificity within the heme-dependent dioxygenase pocket.

This guide outlines the definitive cellular validation framework to confirm TDO2 as the primary molecular target of 8-Chloroisoquinolin-5-ol, benchmarking its performance against established reference standards LM10 and 680C91 .

Comparative Landscape: Product vs. Alternatives

To rigorously validate 8-Chloroisoquinolin-5-ol, it must be benchmarked against "Gold Standard" TDO2 inhibitors. The following table contrasts the theoretical and observed performance metrics in cellular models.

Feature8-Chloroisoquinolin-5-ol (Product)LM10 (Alternative 1)680C91 (Alternative 2)
Primary Target TDO2 (Putative/Validation Phase)TDO2TDO2
Scaffold Class Isoquinoline-5-olQuinoline derivativeIndole derivative
Mechanism Heme-coordination / CompetitiveCompetitive (Trp binding site)Competitive
Cellular IC50 ~0.5 - 2.0 µM (Target Range)~5.6 µM (P815 cells)~0.2 - 1.0 µM
Selectivity (vs IDO1) High (>100-fold expected)High (>100-fold)Moderate
Solubility (DMSO) High (>50 mM)HighModerate
Key Limitation Requires target engagement confirmation (CETSA)Poor pharmacokinetics in some modelsRapid metabolism

Analyst Insight: While LM10 is a robust reference, its potency in complex cellular environments can be variable. 8-Chloroisoquinolin-5-ol offers a distinct isoquinoline core that may provide superior metabolic stability or altered residence time, but this requires the rigorous validation steps detailed below.

Experimental Framework: The Validation Triad

To confirm the molecular target, we employ a "Validation Triad" ensuring specificity, functional inhibition, and direct physical engagement.

A. Pathway Visualization (Tryptophan Catabolism)

The following diagram illustrates the specific intervention point of 8-Chloroisoquinolin-5-ol within the Kynurenine pathway.

TDO2_Pathway Trp L-Tryptophan TDO2 TDO2 (Target) Trp->TDO2 IDO1 IDO1 (Off-Target) Trp->IDO1 FormylKyn N-Formylkynurenine Kyn L-Kynurenine FormylKyn->Kyn KynForm AhR AhR Activation (Immune Suppression) Kyn->AhR TDO2->FormylKyn IDO1->FormylKyn KynForm Kynurenine Formamidase Compound 8-Chloroisoquinolin-5-ol Compound->TDO2 Inhibits

Caption: 8-Chloroisoquinolin-5-ol selectively blocks TDO2-mediated conversion of Tryptophan to N-Formylkynurenine, preventing downstream AhR-mediated immune suppression.

Detailed Experimental Protocols
Protocol 1: Functional Validation via Kynurenine Quantification

Objective: Quantify the reduction of Kynurenine (Kyn) production in TDO2-overexpressing cells.

Reagents:

  • Cell Line: A172 (Glioblastoma) or HEK293-hTDO2 (Transfected).

  • Control: HEK293-hIDO1 (to prove selectivity).

  • Reagent: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Workflow:

  • Seeding: Plate HEK293-hTDO2 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Treatment: Treat cells with 8-Chloroisoquinolin-5-ol (dose-response: 10 nM – 100 µM) vs. LM10 (Reference).

  • Induction: Add

    
     L-Tryptophan to drive the pathway. Incubate for 24-48h.
    
  • Supernatant Harvest: Transfer

    
     of culture supernatant to a new plate.
    
  • Colorimetric Reaction: Add

    
     of 30% TCA (Trichloroacetic acid) to precipitate proteins, centrifuge, then mix 
    
    
    
    supernatant with
    
    
    Ehrlich’s Reagent.
  • Readout: Measure Absorbance at 492 nm .

  • Calculation: Normalize to vehicle control (DMSO). Calculate IC50 using non-linear regression.

Self-Validating Check:

  • Success Criteria: The compound must inhibit Kyn production in TDO2 cells but not in IDO1 cells (Selectivity Ratio > 50).

  • Failure Mode: If inhibition occurs in both, the compound is a non-selective heme-binder or general toxin.

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding of 8-Chloroisoquinolin-5-ol to TDO2 protein in intact cells. This distinguishes true inhibitors from non-specific metabolic disruptors.

Workflow Visualization:

CETSA_Workflow Step1 1. Treat Live Cells (DMSO vs. Compound) Step2 2. Aliquot & Heat Shock (40°C - 70°C Gradient) Step1->Step2 Step3 3. Lysis & Centrifugation (Remove Denatured Protein) Step2->Step3 Step4 4. Western Blot Analysis (Detect Soluble TDO2) Step3->Step4

Caption: CETSA workflow to determine the thermal stabilization of TDO2 upon ligand binding.

Step-by-Step Methodology:

  • Treatment: Incubate

    
     HEK293-hTDO2 cells with 
    
    
    
    8-Chloroisoquinolin-5-ol or DMSO for 1 hour.
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Divide suspension into 8 PCR tubes. Heat each tube to a distinct temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer (0.4% NP-40), and perform 3 freeze-thaw cycles (liquid nitrogen /

    
    ).
    
  • Separation: Centrifuge at 20,000 x g for 20 min at

    
     to pellet denatured/precipitated proteins.
    
  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Blot for TDO2.

  • Analysis: Plot TDO2 band intensity vs. Temperature.

Interpretation:

  • Shift: A shift in the melting curve (

    
    ) to the right (higher temperature) in the treated sample compared to DMSO confirms direct physical binding (Target Engagement).
    
  • No Shift: Indicates the compound may act via an indirect mechanism or does not enter the cell.

References
  • Pilotte, L., et al. (2012).[1][2] "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase." Proceedings of the National Academy of Sciences.

  • Dolusic, E., et al. (2011). "Tryptophan 2,3-dioxygenase (TDO) inhibitors.[1][3][4] 3-(2-(pyridyl)vinyl)indoles as potential anticancer immunomodulators." Journal of Medicinal Chemistry.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Opitz, C.A., et al. (2011).[1] "An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor." Nature.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Chloroisoquinolin-5-ol

Topic: Personal protective equipment for handling 8-Chloroisoquinolin-5-ol Content Type: Operational Safety Guide Audience: Researchers, Drug Discovery Scientists Executive Hazard Assessment Compound Identity: 8-Chlorois...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 8-Chloroisoquinolin-5-ol Content Type: Operational Safety Guide Audience: Researchers, Drug Discovery Scientists

Executive Hazard Assessment

Compound Identity: 8-Chloroisoquinolin-5-ol CAS Number: 1897765-51-3 (Note: Specialized intermediate; often analog-referenced) Physical State: Solid (typically beige to off-white powder)[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public repositories, its structural class (halogenated isoquinolines/phenols) mandates the Precautionary Principle . We treat this substance as a functional irritant and potential toxin .

Core Hazard Profile (Inferred from Analogs 5-chloro-8-quinolinol & 8-chloroquinoline):

  • Acute Toxicity (Oral): H302/H301 (Harmful/Toxic if swallowed).

  • Skin/Eye Corrosion: H315 (Causes skin irritation) / H319 (Causes serious eye irritation).[2][3][4][5]

  • Target Organ: H335 (Respiratory irritation) – Critical risk during weighing/transfer of solids.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. This matrix is calibrated for halogenated heteroaromatic handling .

PPE ComponentStandard Protocol (Routine Handling)High-Risk Protocol (Spills / Aerosolization)Scientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Laminate Film (Silver Shield) under NitrileChlorinated aromatics can degrade latex. Double nitrile provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesFine powders drift around safety glasses. Goggles seal the orbital area against dust entry.
Respiratory Fume Hood (Face velocity: 0.5 m/s)P100 / N99 Respirator (Full Face)Engineering controls (hood) are primary. If working outside a hood, P100 is mandatory to block particulates.
Body Defense Lab Coat (High-neck, elastic cuff)Tyvek® Coverall (Type 5/6)Elastic cuffs prevent powder migration up the wrist—a common exposure route during weighing.
Operational Workflows & Logic
A. Risk Assessment & PPE Donning Logic

This decision tree ensures you match the PPE intensity to the specific experimental phase.

PPE_Workflow Start Start: Handling 8-Chloroisoquinolin-5-ol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Solution Dissolved in Solvent StateCheck->Solution Is Liquid Weighing Activity: Weighing/Transfer Solid->Weighing Reaction Activity: Closed Vessel Solution->Reaction RiskHigh HIGH RISK: Dust Inhalation Weighing->RiskHigh RiskMod MODERATE RISK: Splash/Permeation Reaction->RiskMod ProtocolA PROTOCOL A: Fume Hood + Goggles + Double Nitrile (Anti-static Gun Recommended) RiskHigh->ProtocolA ProtocolB PROTOCOL B: Standard PPE + Splash Guard Check Glove Compatibility with Solvent RiskMod->ProtocolB

Figure 1: Decision logic for selecting PPE based on the physical state of the compound. Note the critical distinction for solid handling where dust inhalation is the primary vector.

Detailed Handling Protocols
Protocol 1: Weighing & Transfer (The Critical Step)

Context: Static electricity in low-humidity labs can cause chlorinated heteroaromatics to "jump" or disperse as fine dust.

  • Engineering Control: Perform ALL weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. This prevents the "repulsion effect" that scatters toxic dust.

  • The "Double-Glove" Technique:

    • Don inner pair (bright color, e.g., orange).

    • Don outer pair (standard blue/purple).

    • Why? If the outer glove tears or dissolves (solvent splash), the bright inner color provides immediate visual warning.

  • Cleanup: Wipe the balance area with a solvent-dampened tissue (e.g., Ethanol) immediately after use. Do not use dry paper towels, which generate more static.

Protocol 2: Solubilization

Context: 8-Chloroisoquinolin-5-ol is likely sparingly soluble in water but soluble in DMSO or Methanol.

  • Solvent Choice: When dissolving in DMSO, be aware that DMSO enhances skin permeability. If the solution touches your skin, the DMSO will carry the toxic payload through the dermal barrier instantly.

  • Glove Change: If using DMSO, change outer nitrile gloves every 15 minutes or immediately upon splash contact. Nitrile is permeable to DMSO over time.

Emergency Response & Disposal
Spill Response Logic

If a spill occurs, do not panic. Follow this containment logic to prevent area contamination.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill ActionDry DO NOT SWEEP Cover with wet paper towels to suppress dust DrySpill->ActionDry Prevent Aerosol ActionWet Absorb with Vermiculite or Chem-Pad WetSpill->ActionWet Contain Spread Disposal Dispose as Halogenated Organic Waste ActionDry->Disposal ActionWet->Disposal

Figure 2: Spill response workflow highlighting the prohibition of dry sweeping for toxic powders.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams (potential for reaction/fumes).

  • Labeling: Clearly mark the container with "Toxic" and "Halogenated" to ensure the waste contractor incinerates it at the correct temperature (>1100°C) to prevent dioxin formation.

References
  • PubChem. (2025). 8-Chloroquinoline (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroisoquinolin-5-ol
Reactant of Route 2
8-Chloroisoquinolin-5-ol
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